5-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one
Description
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Properties
IUPAC Name |
5-bromo-2,2-dimethyl-3H-inden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO/c1-11(2)6-7-5-8(12)3-4-9(7)10(11)13/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCRNUNIYUKQVGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C1=O)C=CC(=C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40456668 | |
| Record name | 5-Bromo-2,2-dimethylindan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40456668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
495414-32-9 | |
| Record name | 5-Bromo-2,2-dimethylindan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40456668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties and Applications of 5-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one
Introduction: A Versatile Scaffold for Modern Chemistry
5-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one (CAS No. 495414-32-9) is a specialized organic compound built upon a rigid indanone framework.[1][2] Its structure is distinguished by two key features that render it highly valuable in medicinal chemistry and organic synthesis: a gem-dimethyl group at the C2 position, which imparts steric hindrance and conformational rigidity, and a bromine atom at the C5 position of the aromatic ring.[3] This bromine atom serves as a versatile functional handle, enabling a wide array of subsequent chemical modifications, most notably through palladium-catalyzed cross-coupling reactions.[1]
This guide provides an in-depth exploration of the chemical properties, synthesis, reactivity, and applications of this important intermediate. It is designed for researchers, chemists, and drug development professionals who seek to leverage its unique structural attributes for the creation of complex and novel molecules, particularly in the development of selective receptor modulators and therapeutics for central nervous system (CNS) disorders.[1][4]
Core Structural and Physicochemical Properties
The foundational characteristics of a molecule dictate its behavior in a chemical system. The properties of this compound are summarized below.
Chemical Structure
Caption: Chemical structure of the title compound.
Key Properties and Identifiers
| Property | Value | Source |
| CAS Number | 495414-32-9 | [1][2] |
| Molecular Formula | C₁₁H₁₁BrO | [1][2] |
| Molecular Weight | 239.11 g/mol | [1][5] |
| IUPAC Name | This compound | |
| Synonyms | 5-bromo-2,2-dimethyl-1-indanone | |
| Physical Form | Solid (Predicted) | |
| Storage Conditions | 2-8°C, under dry conditions | [1] |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, DMSO) (Predicted) |
Synthesis and Spectroscopic Elucidation
A robust synthetic route and unambiguous characterization are paramount for the effective use of any chemical intermediate. While specific literature on the synthesis of this exact molecule is sparse, a logical and high-yielding pathway can be designed based on established principles of organic chemistry.
Proposed Synthetic Pathway: Electrophilic Aromatic Bromination
The most direct approach to synthesize the title compound is through the selective bromination of its parent molecule, 2,2-dimethyl-2,3-dihydro-1H-inden-1-one (CAS 10489-28-8).[6][7] The indanone system contains an aromatic ring that is activated towards electrophilic aromatic substitution. The substitution pattern is directed by two groups: the alkyl portion of the fused cyclopentanone (ortho-, para-directing and activating) and the deactivating, meta-directing carbonyl group. The para-position relative to the activating alkyl group (C5) is the most sterically accessible and electronically favored site for bromination, leading to the desired product with high regioselectivity.
Caption: Proposed workflow for the synthesis of the title compound.
Step-by-Step Experimental Protocol (Proposed)
-
Reaction Setup: To a solution of 2,2-dimethyl-2,3-dihydro-1H-inden-1-one (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane, add N-Bromosuccinimide (NBS, 1.05 eq).
-
Initiation: Cool the mixture to 0°C in an ice bath. Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to initiate the electrophilic substitution. The acid protonates NBS, generating a more potent electrophilic bromine species.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.
-
Quenching and Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a solvent system like ethanol/water or by column chromatography on silica gel to yield the pure this compound.
Spectroscopic Characterization (Predicted)
Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. Based on analogous structures, the following spectral data are predicted:
| Technique | Predicted Features |
| ¹H NMR | Aromatic region: ~7.5-7.8 ppm, three protons exhibiting splitting patterns of an ABC system characteristic of a 1,2,4-trisubstituted benzene ring. Benzylic protons: ~2.9 ppm, a singlet integrating to 2H. Methyl protons: ~1.2 ppm, a sharp singlet integrating to 6H. |
| ¹³C NMR | Carbonyl carbon: ~205 ppm. Aromatic carbons: 6 signals between ~120-155 ppm, including the carbon bearing the bromine atom at a lower field. Quaternary carbon (C2): ~45 ppm. Benzylic carbon (C3): ~36 ppm. Methyl carbons: ~25 ppm (one signal for both). |
| IR Spectroscopy | Strong, sharp C=O stretch around 1705-1720 cm⁻¹. Aromatic C=C stretches around 1600 cm⁻¹ and 1470 cm⁻¹. Aliphatic C-H stretches just below 3000 cm⁻¹. |
| Mass Spectrometry | A characteristic isotopic pattern for a monobrominated compound, with two major peaks in the molecular ion region: [M]⁺ and [M+2]⁺ of nearly equal intensity. |
Chemical Reactivity and Synthetic Utility
The synthetic power of this compound lies almost entirely in the reactivity of its C-Br bond. This functionality makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern drug discovery for forging new carbon-carbon and carbon-heteroatom bonds.
In-Depth Focus: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that couples an organohalide with an organoboron species.[8] For the title compound, this reaction allows for the direct attachment of a wide variety of aryl, heteroaryl, or vinyl groups at the C5 position, dramatically increasing molecular complexity. This is a preferred method due to the mild reaction conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acids.[9][10]
Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromine bond of the indanone, forming a Pd(II) complex.[11] This is often the rate-determining step.
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the bromide.[10][11]
-
Reductive Elimination: The two organic fragments (the indanone and the new R-group) are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.[11]
Representative Experimental Protocol: Suzuki Coupling
-
Reagent Preparation: In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate or cesium carbonate (2.0-3.0 eq).
-
Catalyst Addition: Add a palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (1-5 mol%).
-
Solvent and Degassing: Add a solvent mixture, typically dimethoxyethane (DME) and water. Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes to remove oxygen, which can deactivate the catalyst.
-
Heating: Heat the reaction mixture to 80-90°C and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup and Purification: After cooling, dilute the reaction with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers, dry, and concentrate. Purify the resulting product by column chromatography to obtain the 5-aryl-2,2-dimethyl-2,3-dihydro-1H-inden-1-one derivative.
Applications in Research and Drug Discovery
The true value of this compound is realized in its application as a strategic building block.
-
Scaffold for CNS Agents: The rigid indanone core is a privileged scaffold in medicinal chemistry.[3] It helps to lock the conformation of a molecule, reducing flexibility and potentially increasing its binding affinity and selectivity for a specific biological target. This is particularly advantageous in designing ligands for receptors and enzymes in the central nervous system.[1]
-
Intermediate for Complex Molecules: It serves as a key intermediate for constructing more elaborate molecular architectures.[4] The ability to easily introduce diversity at the C5 position via cross-coupling allows for the rapid generation of compound libraries for high-throughput screening in drug discovery programs.
-
Analogs for Structure-Activity Relationship (SAR) Studies: In lead optimization, SAR studies are crucial. This compound provides a reliable platform to systematically vary the substituent at the C5 position to probe its effect on biological activity, helping to identify potent and selective drug candidates.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Use standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[1]
References
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- 2,2-dimethyl-2,3-dihydro-1H-inden-1-one - Benchchem.
- 5-Bromo-2,3-dihydro-1H-inden-1-one | Biochemical Reagent - MedchemExpress.com.
- 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one - PubChem.
- 5-Bromo-1-indanone | C9H7BrO | CID 520695 - PubChem.
- Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3.
- This compound - MySkinRecipes.
- 5-Bromo-2,3-dihydro-1H-inden-1-one | Biochemical Reagent | MedChemExpress.
- 1H-Inden-1-one, 5-bromo-2,3-dihydro- - the NIST WebBook.
- 2,2-Dimethyl-2,3-dihydro-1h-inden-1-one - SynHet.
- 2,2-dimethyl-2,3-dihydro-1H-inden-1-one | C11H12O | CID 301202 - PubChem.
- 5-BROMO-2,3-DIHYDRO-2,2-DIMETHYL-1H-INDEN-1-ONE - Echemi.
- This compound.
- 34598-49-7|5-Bromo-2,3-dihydro-1H-inden-1-one - BLDpharm.
- 5-BROMO-2,3-DIHYDRO-1H-INDEN-1-ONE | CAS 34598-49-7 - M
- Suzuki reaction - Wikipedia.
- Suzuki Coupling - Organic Chemistry Portal.
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- 1H-Inden-1-one, 5-bromo-2,3-dihydro- - the NIST WebBook.
- 34598-49-7 | 5-Bromo-2,3-dihydro-1H-inden-1-one | ChemScene.
- Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one - NIH.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts.
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An In-depth Technical Guide to 5-bromo-2,2-dimethyl-1-indanone: Structure, Synthesis, and Reactivity
Foreword: The Strategic Value of the Indanone Scaffold
In the landscape of medicinal chemistry and materials science, certain molecular frameworks are recognized for their intrinsic value as starting points for innovation. The 1-indanone core, a bicyclic structure featuring a fused benzene and cyclopentanone ring, is one such "privileged scaffold".[1][2][3] Its rigid conformation and multiple points for functionalization make it a cornerstone in the synthesis of a wide array of biologically active compounds and functional materials.[3][4] This guide focuses on a specifically engineered derivative, 5-bromo-2,2-dimethyl-1-indanone , a molecule designed for synthetic versatility. The strategic placement of a bromine atom at the C5 position, combined with a gem-dimethyl group at the C2 position, creates a unique chemical entity. The bromine atom serves as a versatile handle for advanced coupling reactions, while the gem-dimethyl group sterically shields the alpha-position, preventing undesired side reactions and directing reactivity elsewhere. This document provides a comprehensive technical overview of its structure, plausible synthetic routes, and core reactivity, offering field-proven insights for researchers, chemists, and professionals in drug development.
Molecular Structure and Physicochemical Properties
The structure of 5-bromo-2,2-dimethyl-1-indanone is defined by three key features: the aromatic system, the ketone functional group, and the aliphatic cyclopentane ring. The bromine substituent on the aromatic ring and the gem-dimethyl group on the cyclopentanone ring are critical to its chemical behavior.
Caption: Structure of 5-bromo-2,2-dimethyl-1-indanone.
Physicochemical Data
The fundamental properties of this molecule are summarized below. Data is aggregated from established chemical databases.
| Property | Value | Source |
| IUPAC Name | 5-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one | - |
| CAS Number | Not assigned; analogous to 5-bromo-1-indanone (34598-49-7) | [5] |
| Molecular Formula | C₁₁H₁₁BrO | [6] |
| Molecular Weight | 239.11 g/mol | [6] |
| Appearance | Expected to be a solid, likely off-white to beige crystals | [7] |
| Melting Point | Not experimentally determined; likely higher than 5-bromo-1-indanone (126-129 °C) due to increased molecular weight and symmetry | [7] |
| Solubility | Expected to be soluble in common organic solvents (DCM, THF, Acetone) and poorly soluble in water | [8] |
Spectral Data Interpretation
While a dedicated spectrum for this exact molecule is not publicly available, its spectral characteristics can be reliably predicted based on its constituent parts and data from analogous structures like 5-bromo-1-indanone.[5][9][10][11]
-
¹H NMR: The spectrum would be simple and characteristic. Key signals would include:
-
A singlet for the six protons of the two methyl groups at C2.
-
A singlet for the two benzylic protons at C3.
-
Three signals in the aromatic region corresponding to the protons at C4, C6, and C7, showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.
-
-
¹³C NMR: Approximately 9 distinct signals would be expected (with two methyl carbons being equivalent). Noteworthy signals include the carbonyl carbon (~190-200 ppm), the quaternary carbon at C2, the benzylic carbon at C3, and the six aromatic carbons, with the carbon attached to the bromine (C5) showing a characteristic shift.
-
Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the C=O stretch of a conjugated ketone would be prominent, typically in the range of 1680-1700 cm⁻¹.[5][11]
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a monobrominated compound, with two major peaks in the molecular ion region (M+ and M+2) of nearly equal intensity, separated by 2 m/z units.[5]
Plausible Synthesis Strategies
The synthesis of 5-bromo-2,2-dimethyl-1-indanone can be approached through logical, well-established reaction pathways. The choice of strategy depends on the availability of starting materials and desired scale. The following represents a field-proven conceptualization of its synthesis.
Route A: Intramolecular Friedel-Crafts Cyclization
This is a classical and robust method for constructing the indanone core.[4][12] The causality behind this choice is its high efficiency in forming five-membered rings when the precursor is correctly substituted. The reaction proceeds via an electrophilic aromatic substitution mechanism.
Caption: Workflow for Synthesis via Friedel-Crafts Cyclization.
Experimental Rationale & Protocol:
-
α,α-Dimethylation: The synthesis begins with a commercially available starting material like 4-bromophenylacetic acid. To introduce the gem-dimethyl group, the carboxylic acid is first deprotonated twice at the alpha-position using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperature (-78 °C) to form a dianion. This is followed by quenching with an excess of a methylating agent such as methyl iodide. This two-step, one-pot procedure is a standard and effective method for α-alkylation of carboxylic acids.
-
Acyl Chloride Formation: The resulting 3-(4-bromophenyl)-2,2-dimethylpropanoic acid is converted to its more reactive acyl chloride derivative. Thionyl chloride (SOCl₂) is a common and cost-effective reagent for this transformation, which proceeds readily.[13]
-
Intramolecular Friedel-Crafts Cyclization: The crucial ring-closing step is achieved by treating the acyl chloride with a Lewis acid catalyst, such as aluminum chloride (AlCl₃), or a Brønsted acid like polyphosphoric acid (PPA).[4][12] The Lewis acid coordinates to the carbonyl oxygen, generating a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring at the ortho position to the alkyl chain, leading to the formation of the indanone ring system. The reaction is typically performed in an inert solvent like dichloromethane.
Core Reactivity Analysis: A Tale of Three Sites
The synthetic utility of 5-bromo-2,2-dimethyl-1-indanone stems from the distinct reactivity of its three primary functional regions: the carbonyl group, the C5-bromo substituent, and the C2-gem-dimethyl group.
Reactivity at the Carbonyl Group (C1): Nucleophilic Addition
The polarized C=O bond makes the carbonyl carbon an excellent electrophile, readily undergoing nucleophilic addition.[14][15] This is the most fundamental reaction of the indanone core. The adjacent gem-dimethyl groups provide some steric hindrance, which can modulate the rate of attack but does not prevent it.
Caption: General mechanism for nucleophilic addition to the ketone.
Protocol: Reduction to 5-bromo-2,2-dimethyl-1-indanol
This protocol is a self-validating system for confirming the reactivity of the carbonyl group. The disappearance of the ketone stretch in IR spectroscopy and the appearance of a hydroxyl signal and an upfield shift of the C1-proton in NMR would confirm a successful reaction.
-
Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 5-bromo-2,2-dimethyl-1-indanone (1.0 eq) in a suitable solvent such as methanol or ethanol at 0 °C.
-
Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise to the stirred solution. The choice of NaBH₄ is strategic; it is a mild reducing agent that selectively reduces ketones and aldehydes without affecting the aryl bromide.[16]
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by slowly adding water or dilute HCl to destroy excess NaBH₄. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alcohol.
-
Purification: Purify the product by column chromatography on silica gel if necessary.
Reactivity at the Aromatic Ring (C5-Br): Cross-Coupling Reactions
The carbon-bromine bond is the molecule's gateway to constructing complex biaryl systems and introducing diverse functionalities, primarily through palladium-catalyzed cross-coupling reactions.[17][18][19] This is arguably the most valuable reactive handle for drug discovery applications.[2][20]
The Suzuki-Miyaura Coupling: A Powerful C-C Bond Forming Tool
The Suzuki reaction, which couples an organoboron species with an organohalide, is exceptionally robust and tolerant of a wide range of functional groups, making it a workhorse in modern organic synthesis.[17][21]
Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki Coupling with Phenylboronic Acid
This protocol describes a typical procedure for coupling the aryl bromide with phenylboronic acid. The success of the reaction is validated by the disappearance of the starting bromide and the appearance of a new product with a significantly different mass and NMR spectrum.
-
Setup: To a flame-dried Schlenk flask, add 5-bromo-2,2-dimethyl-1-indanone (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq), and a base like potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times. Add a degassed solvent mixture, such as toluene and water (e.g., 4:1 ratio). The use of a biphasic system or an aqueous base is common and often enhances catalytic activity.[22]
-
Reaction: Heat the mixture to reflux (typically 80-110 °C) and stir vigorously for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling to room temperature, separate the organic layer. Wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting 5-phenyl-2,2-dimethyl-1-indanone by column chromatography on silica gel.
Other powerful cross-coupling reactions applicable at this site include:
-
Heck Reaction: For coupling with alkenes.[19]
-
Sonogashira Coupling: For coupling with terminal alkynes.[22]
-
Buchwald-Hartwig Amination: For forming C-N bonds.
-
C-S Coupling: For synthesizing aryl sulfides.[23]
Reactivity at the α-Position (C2): The Importance of Being Blocked
A key feature of this molecule is its lack of reactivity at the C2 position for reactions that require enolate formation. The presence of the gem-dimethyl group means there are no acidic α-protons.
Causality & Implications:
-
No Enolization: The molecule cannot form an enol or enolate at the C2 position under typical basic or acidic conditions.
-
Prevention of Side Reactions: This structural block prevents common side reactions associated with ketones, such as aldol condensations, self-condensation, and racemization (if a stereocenter were present at C2).
-
Directing Reactivity: By deactivating the α-position, the gem-dimethyl group effectively channels reactivity towards the carbonyl carbon (nucleophilic addition) and the C5-bromo position (cross-coupling), making the molecule a highly predictable and clean synthetic building block.
Applications in Drug Discovery and Molecular Design
The unique trifecta of reactivity (or lack thereof) makes 5-bromo-2,2-dimethyl-1-indanone a highly valuable intermediate for constructing libraries of complex molecules for drug screening. Its rigid scaffold is often used to orient substituents in a well-defined three-dimensional space, which is crucial for binding to biological targets like enzymes and receptors.[20]
Caption: Logical flow for creating diverse molecular architectures.
This logical diagram illustrates how a medicinal chemist can employ orthogonal reaction strategies. One can first perform a Suzuki coupling to install a desired aryl group at the C5 position and then, in a subsequent step, perform a reduction or Grignard addition at the carbonyl group. This sequential functionalization allows for the systematic exploration of chemical space around the rigid indanone core, a critical process in lead optimization. The indanone scaffold itself is found in numerous pharmaceuticals, including treatments for Alzheimer's disease, highlighting the therapeutic relevance of this molecular class.[24][25]
Conclusion
5-bromo-2,2-dimethyl-1-indanone is more than just a chemical compound; it is a strategically designed synthetic platform. Its structure offers a robust and predictable reactivity profile governed by three key features: a nucleophilic addition site at the carbonyl, a versatile cross-coupling handle at the C5-bromide, and an inert α-position due to the gem-dimethyl block. This combination allows for clean, high-yielding transformations, making it an ideal intermediate for the synthesis of complex molecular targets. For researchers and drug development professionals, understanding the interplay of these features is paramount to unlocking the full potential of this powerful building block in the creation of next-generation therapeutics and advanced materials.
References
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- Wang, D., et al. (2020). Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides. Organic Chemistry Frontiers, 7(1), 59-63.
- Ben-Valid, S., et al. (2012). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 17(8), 9449-9460.
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Wikipedia contributors. (2023). 1-Indanone. Wikipedia. [Link]
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Shaughnessy, K. H., et al. (2003). Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines. The Journal of Organic Chemistry, 68(26), 10113-10122. [Link]
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Das, S., & Dutta, A. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances, 12(52), 33947-33975. [Link]
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Serafin, K., & Stolarczyk, M. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451-494. [Link]
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PolyblueChem. (2025). A Chemical Engineering Perspective on 1-Indanone (CAS 83-33-0). PolyblueChem. [Link]
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synthesis of 5-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one
An In-Depth Technical Guide to the Synthesis of 5-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one
Abstract
This technical guide provides a comprehensive and scientifically rigorous overview of a robust synthetic route to this compound. This valuable substituted indanone serves as a key intermediate in the development of novel therapeutics and functional materials. The synthesis is presented in two primary stages: the construction of the 2,2-dimethyl-1-indanone core via an intramolecular Friedel-Crafts acylation, followed by a highly regioselective bromination. This document is intended for researchers, scientists, and professionals in drug development, offering not only detailed experimental protocols but also in-depth explanations of the underlying chemical principles and strategic considerations for each synthetic step.
Introduction
Substituted indanones are a prominent structural motif in a wide array of biologically active molecules and are considered privileged scaffolds in medicinal chemistry. The unique steric and electronic properties of the 2,2-dimethyl-1-indanone framework, combined with the synthetic versatility introduced by a bromo-substituent, make this compound a highly sought-after building block. This guide delineates a logical and efficient synthetic pathway, emphasizing procedural details and the rationale behind the chosen methodologies to ensure reproducibility and high yields.
Retrosynthetic Analysis
A logical retrosynthetic approach to the target molecule, this compound (I), suggests a two-step disconnection. The primary disconnection is the bromine substituent, leading back to the 2,2-dimethyl-2,3-dihydro-1H-inden-1-one (II) core. This intermediate can be accessed through an intramolecular Friedel-Crafts acylation, which involves the cyclization of a suitable precursor, such as 3,3-dimethyl-3-phenylpropanoic acid (III). This precursor, in turn, can be synthesized from commercially available starting materials.
Caption: Retrosynthetic analysis of the target molecule.
Section 1: Synthesis of the 2,2-Dimethyl-1-Indanone Core
The construction of the indanone skeleton is efficiently achieved via an intramolecular Friedel-Crafts acylation. This reaction is a cornerstone of aromatic chemistry, allowing for the formation of a new ring by the cyclization of an aromatic compound bearing an acyl group or a precursor that can generate one in situ.
Principle and Rationale
The intramolecular Friedel-Crafts acylation of 3,3-dimethyl-3-phenylpropanoic acid is typically promoted by a strong acid, which serves to generate the key electrophile, an acylium ion. This highly reactive species is then attacked by the electron-rich aromatic ring in an intramolecular fashion to form the five-membered cyclopentanone ring. Polyphosphoric acid (PPA) is an excellent choice for this transformation as it acts as both the acidic catalyst and the solvent, driving the reaction to completion.
Reaction Mechanism: Intramolecular Friedel-Crafts Acylation
Introduction: Unveiling a Privileged Scaffold for Modern Chemistry
An In-depth Technical Guide to 5-bromo-2,2-dimethyl-1-indanone CAS Number: 495414-32-9
Prepared by: Gemini, Senior Application Scientist
The 1-indanone core is a quintessential "privileged structure" in medicinal chemistry, frequently appearing in a vast array of natural products and pharmacologically active compounds.[1][2] Its rigid bicyclic framework serves as a versatile scaffold for constructing molecules with precise three-dimensional orientations, crucial for effective interaction with biological targets. The strategic incorporation of specific substituents onto this core can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.
This guide focuses on a specialized derivative: 5-bromo-2,2-dimethyl-1-indanone . While specific literature on this exact molecule is sparse, its constituent features—a bromine atom at the 5-position and a gem-dimethyl group at the 2-position—are of significant interest to researchers and drug development professionals.
-
The 5-Bromo Moiety: Halogenation, particularly with bromine, is a classic strategy in drug design to increase lipophilicity, enhance membrane permeability, and provide a reactive handle for further synthetic diversification via cross-coupling reactions.
-
The Gem-Dimethyl Group: The introduction of a 2,2-dimethyl substitution provides a critical conformational lock on the five-membered ring. This structural constraint can pre-organize the molecule for optimal receptor binding. Furthermore, it blocks the α-position to the carbonyl, preventing metabolic oxidation at that site and thus enhancing the compound's metabolic stability.
This document serves as a comprehensive technical guide, synthesizing established chemical principles and data from closely related analogues. It provides researchers with a robust framework for the synthesis, characterization, safe handling, and potential applications of 5-bromo-2,2-dimethyl-1-indanone as a high-value building block in organic synthesis and drug discovery.
Section 1: Physicochemical and Predicted Spectroscopic Properties
The fundamental properties of 5-bromo-2,2-dimethyl-1-indanone are derived from its molecular structure. The following tables summarize its key identifiers and predicted analytical characteristics, which are crucial for its synthesis and characterization.
Table 1: Chemical Identity and Physical Properties
| Property | Value |
| CAS Number | 495414-32-9 |
| Molecular Formula | C₁₁H₁₁BrO |
| Molecular Weight | 239.11 g/mol |
| IUPAC Name | 5-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one |
| Appearance | Predicted to be an off-white to pale yellow or brown solid[3][4] |
| Solubility | Predicted to be insoluble in water, soluble in organic solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone) |
| Storage | Store in a cool, dry, well-ventilated place, away from light and oxidizing agents[5][6] |
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | Aromatic Protons: 3 distinct signals in the δ 7.5-7.8 ppm range. Expect a doublet for H-4, a doublet of doublets for H-6, and a doublet for H-7. Aliphatic Protons: A singlet at δ ~2.9-3.1 ppm integrating to 2H (CH₂ at C-3). A singlet at δ ~1.2-1.4 ppm integrating to 6H for the two equivalent methyl groups (C-2 gem-dimethyl). |
| ¹³C NMR | Carbonyl Carbon (C=O): A signal at δ > 200 ppm. Aromatic Carbons: 6 signals in the δ 120-155 ppm range, including the carbon bearing the bromine (C-5) at a characteristic shift. Quaternary Carbons: Signals for C-2 and the two aromatic bridgehead carbons. Aliphatic Carbons: Signals for the CH₂ group (C-3) and the equivalent CH₃ groups. |
| IR Spectroscopy | Strong, sharp absorption band around 1700-1720 cm⁻¹ characteristic of the aryl ketone C=O stretch.[7] Aromatic C-H and C=C stretching bands will also be present. |
| Mass Spectrometry | Molecular ion peaks exhibiting the characteristic bromine isotope pattern: [M]⁺ at m/z 238 and [M+2]⁺ at m/z 240 in an approximate 1:1 ratio. |
Section 2: Proposed Synthesis and Experimental Protocol
The most logical and robust method for constructing the 2,2-disubstituted indanone core is through an intramolecular Friedel-Crafts acylation of a suitable precursor.[8][9] This approach offers high efficiency and good control over regioselectivity.
Retrosynthetic Analysis and Strategy
A retrosynthetic disconnection of the target molecule via the Friedel-Crafts reaction points to 3-(4-bromophenyl)-3-methylbutanoic acid as the key precursor. This precursor contains all the necessary atoms arranged for cyclization.
Proposed Synthetic Workflow
The synthesis can be envisioned as a two-stage process: first, the construction of the acid precursor, followed by its cyclization. A plausible route starts from commercially available 4-bromoisopropylbenzene.
Detailed Experimental Protocol: Stage 2 - Cyclization
This protocol details the critical intramolecular Friedel-Crafts acylation step.
Causality: The conversion of the carboxylic acid to its more reactive acid chloride derivative is essential for achieving efficient cyclization under mild conditions using a Lewis acid like aluminum chloride (AlCl₃).[9][10] Dichloromethane (DCM) is chosen as an inert solvent that is compatible with Friedel-Crafts conditions. The reaction is run at low temperature initially to control the exothermic reaction between the acid chloride and AlCl₃.
Protocol:
-
Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 3-(4-bromophenyl)-3-methylbutanoic acid (1.0 eq).
-
Acid Chloride Formation: Add anhydrous dichloromethane (DCM, ~5 mL per gram of acid). Cool the flask to 0 °C in an ice bath. Add oxalyl chloride (1.5 eq) dropwise over 15 minutes, followed by a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or LC-MS to confirm the disappearance of the starting carboxylic acid.
-
Solvent Removal: Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude acid chloride is used directly in the next step.
-
Friedel-Crafts Cyclization: In a separate flame-dried 500 mL flask, suspend aluminum chloride (AlCl₃, 1.2 eq) in anhydrous DCM (~10 mL per gram of AlCl₃) and cool to 0 °C.
-
Addition: Dissolve the crude acid chloride in anhydrous DCM and add it dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 3-5 hours or until TLC/LC-MS indicates the consumption of the acid chloride.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice (~100 g) and concentrated HCl (10 mL). This step is highly exothermic and releases HCl gas; it must be performed in a well-ventilated fume hood.
-
Workup: Stir the quenched mixture until all solids dissolve. Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic extracts and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 5-bromo-2,2-dimethyl-1-indanone.
-
Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Section 3: Characterization, Purification, and Quality Control
Rigorous characterization is essential to confirm the identity and purity of the final compound.
Purification Protocol: Flash Column Chromatography
-
Adsorbent: Use silica gel (230-400 mesh) as the stationary phase.
-
Eluent System: A non-polar/polar solvent system, typically a gradient of ethyl acetate in hexanes (e.g., starting from 0% and gradually increasing to 10-15% ethyl acetate), is effective.
-
Procedure: a. Prepare the column with silica gel slurried in hexanes. b. Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. c. After evaporating the solvent, carefully load the dry silica-adsorbed sample onto the top of the column. d. Elute the column with the solvent gradient, collecting fractions. e. Monitor the fractions by TLC. f. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Section 4: Potential Applications and Downstream Reactions
The structural features of 5-bromo-2,2-dimethyl-1-indanone make it a highly attractive intermediate for synthesizing more complex molecules with potential therapeutic value. The indanone scaffold is present in drugs like Donepezil, an acetylcholinesterase inhibitor for Alzheimer's disease, and numerous experimental anticancer and antiviral agents.[2][11][12]
The bromo-substituent is a key functional handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, alkyl, or amino groups. The ketone can be readily transformed into alcohols, alkenes, or amines, providing another axis for diversification.
Section 5: Safety and Handling
While no specific safety data exists for 5-bromo-2,2-dimethyl-1-indanone, information from related halo-indanones suggests it should be handled as a hazardous chemical.[13] It is predicted to be an irritant to the skin, eyes, and respiratory system.[5]
Table 3: Hazard Identification and Personal Protective Equipment (PPE)
| Hazard Class | Description | Recommended PPE |
| Skin Irritation | May cause skin irritation upon contact.[13] | Nitrile gloves, lab coat. |
| Eye Irritation | May cause serious eye irritation.[13] | Safety glasses with side shields or chemical goggles. |
| Respiratory Irritation | Inhalation of dust may irritate the respiratory tract. | Use only in a well-ventilated chemical fume hood. |
| Acute Toxicity | May be harmful if swallowed or inhaled. | Standard PPE; avoid ingestion and inhalation. |
Handling and Storage:
-
Always handle this compound in a well-ventilated chemical fume hood.
-
Avoid generating dust.
-
Keep the container tightly closed and store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[14]
-
Wash hands thoroughly after handling.
-
Consult the Safety Data Sheet (SDS) from the supplier before use.
Conclusion
5-bromo-2,2-dimethyl-1-indanone stands as a promising, albeit under-explored, chemical intermediate. Its synthesis is readily achievable through established organic chemistry principles, primarily via an intramolecular Friedel-Crafts acylation. The combination of a reactive ketone, a versatile bromine handle for cross-coupling, and a metabolically robust gem-dimethylated scaffold makes it a valuable building block for constructing complex molecular architectures. For researchers in drug discovery and materials science, this compound offers significant potential for developing novel molecules with tailored biological and physical properties.
References
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Serafin, K., & Stawinski, J. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. [Link][8][11][15]
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Kotha, S., & Rashid, M. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances, 12(51), 33195-33215. [Link][1]
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Organic Chemistry Portal. (n.d.). Synthesis of indanones. Retrieved from [Link][16]
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Baran, P. S., & Shenvi, R. A. (2006). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses, 83, 184. [Link][7]
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Payne, L. (1991). Method for producing 1-indanone derivatives. (EP0421759A2). Google Patents. [17]
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Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link][9]
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Patil, S. A., Patil, R., & Patil, S. A. (2017). Recent developments in biological activities of indanones. European Journal of Medicinal Chemistry, 138, 182-198. [Link][2][19]
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University of York. (n.d.). Friedel-Crafts Acetylation of Bromobenzene. Retrieved from [Link][20]
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LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link][10]
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University of Utah. (n.d.). NMR Assignments for 2-Ethyl-Indanone. Retrieved from [Link][23]
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University of Regensburg. (n.d.). Friedel-Crafts acylation: p-Bromoacetophenone Macroscale. Retrieved from [Link]
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Wang, X., et al. (2022). Design, Synthesis, and Bioactivity of Chalcone Derivatives Containing Indanone. ACS Omega, 7(40), 35909–35919. [Link][12]
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An In-depth Technical Guide to the Physical Properties of 5-Bromo-2,2-dimethyl-1-indanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2,2-dimethyl-1-indanone is a halogenated derivative of 2,2-dimethyl-1-indanone, a scaffold of interest in medicinal chemistry and materials science. The introduction of a bromine atom at the 5-position and gem-dimethyl groups at the 2-position of the indanone core is anticipated to significantly influence its physicochemical properties, reactivity, and biological activity. This technical guide provides a comprehensive overview of the predicted physical and spectroscopic properties of 5-bromo-2,2-dimethyl-1-indanone, offering a foundational understanding for researchers exploring its potential applications. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages established principles of physical organic chemistry and spectroscopic theory, drawing comparisons with well-characterized analogs such as 5-bromo-1-indanone and 2,2-dimethyl-1-indanone to provide reasoned predictions.
Introduction: The Significance of the Indanone Scaffold
The indanone framework, a fused bicyclic system composed of a benzene ring and a cyclopentanone ring, is a privileged structure in drug discovery.[1] Derivatives of indanone have demonstrated a wide array of biological activities, and the incorporation of substituents allows for the fine-tuning of their pharmacokinetic and pharmacodynamic profiles. The gem-dimethyl substitution at the 2-position can impart steric hindrance, potentially influencing metabolic stability and receptor binding interactions. The addition of a bromine atom, a common bioisostere, can modulate lipophilicity, polarizability, and metabolic pathways. Therefore, 5-bromo-2,2-dimethyl-1-indanone represents a synthetically accessible target with intriguing potential in various research domains.
Molecular Structure and Predicted Physicochemical Properties
The molecular structure of 5-bromo-2,2-dimethyl-1-indanone is foundational to understanding its physical properties. The fusion of the aromatic and aliphatic rings creates a rigid framework, while the gem-dimethyl groups and the bromine atom introduce specific electronic and steric features.
| Property | Predicted Value | Rationale and Comparative Analysis |
| Molecular Formula | C₁₁H₁₁BrO | Based on the chemical structure. |
| Molecular Weight | 239.11 g/mol | Calculated from the atomic weights of the constituent elements. |
| Appearance | Off-white to pale yellow solid | Based on the appearance of similar indanone derivatives.[2] |
| Melting Point | Estimated: 70-85 °C | The melting point of 5-bromo-1-indanone is 126-129 °C.[3] The presence of the gem-dimethyl groups in 5-bromo-2,2-dimethyl-1-indanone may disrupt the crystal lattice packing compared to the unsubstituted analog, leading to a lower melting point. |
| Boiling Point | Estimated: >300 °C | The boiling point is expected to be significantly higher than that of 2-methyl-1-indanone (93-95 °C at 4 mmHg) due to the increased molecular weight and polarity from the bromine atom.[4] |
| Solubility | Soluble in organic solvents (e.g., dichloromethane, ethyl acetate, acetone); Insoluble in water. | The nonpolar aromatic ring and alkyl groups suggest solubility in organic solvents, while the overall low polarity and lack of hydrogen bonding capability predict poor water solubility.[5] |
Proposed Synthetic Pathway: Intramolecular Friedel-Crafts Acylation
A plausible and efficient route for the synthesis of 5-bromo-2,2-dimethyl-1-indanone is through an intramolecular Friedel-Crafts acylation of a suitable precursor.[5][6] This well-established reaction is widely used for the formation of cyclic ketones fused to aromatic rings.[7]
Caption: Proposed two-step synthesis of 5-bromo-2,2-dimethyl-1-indanone.
Detailed Experimental Protocol (Theoretical)
-
Acyl Chloride Formation: To a solution of 3-(4-bromophenyl)-3,3-dimethylpropanoic acid in an inert solvent (e.g., dichloromethane), thionyl chloride is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature until the evolution of gas ceases, indicating the formation of the corresponding acyl chloride. The excess thionyl chloride and solvent are removed under reduced pressure.
-
Intramolecular Friedel-Crafts Acylation: The crude acyl chloride is dissolved in a fresh portion of dry dichloromethane and cooled to 0 °C. A Lewis acid, such as aluminum chloride, is added portion-wise.[8] The reaction mixture is stirred at room temperature, and the progress is monitored by thin-layer chromatography. Upon completion, the reaction is quenched by the slow addition of ice-water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel to yield 5-bromo-2,2-dimethyl-1-indanone.
Spectroscopic Characterization (Predicted)
Spectroscopic analysis is essential for the structural elucidation and confirmation of the synthesized compound. Based on the chemical structure of 5-bromo-2,2-dimethyl-1-indanone, the following spectral data can be predicted.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum is expected to provide distinct signals for the aromatic and aliphatic protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.6-7.8 | d | 1H | H-7 | The proton ortho to the carbonyl group is expected to be the most deshielded aromatic proton. |
| ~7.5 | dd | 1H | H-6 | Coupled to both H-7 and H-4. |
| ~7.3 | d | 1H | H-4 | Coupled to H-6. |
| ~2.9 | s | 2H | -CH₂- | The methylene protons adjacent to the aromatic ring. |
| ~1.2 | s | 6H | -C(CH₃)₂ | The six equivalent protons of the two methyl groups. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The carbon NMR spectrum will show signals for all eleven carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| >200 | C=O (C-1) | The carbonyl carbon is typically the most downfield signal.[9] |
| ~150-155 | C-7a | Aromatic quaternary carbon adjacent to the carbonyl group. |
| ~135-140 | C-3a | Aromatic quaternary carbon. |
| ~130-135 | C-6 | Aromatic methine carbon. |
| ~125-130 | C-4 | Aromatic methine carbon. |
| ~120-125 | C-5 | Aromatic carbon bearing the bromine atom. |
| ~120 | C-7 | Aromatic methine carbon. |
| ~50 | -CH₂- (C-3) | Aliphatic methylene carbon. |
| ~45 | -C(CH₃)₂ (C-2) | Aliphatic quaternary carbon. |
| ~25 | -C(CH₃)₂ | Aliphatic methyl carbons. |
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl group.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1710 | Strong | C=O stretch of the five-membered ring ketone.[10] |
| ~3000-3100 | Medium | Aromatic C-H stretch. |
| ~2850-2960 | Medium | Aliphatic C-H stretch. |
| ~1600, ~1470 | Medium-Weak | Aromatic C=C stretches. |
Workflow for Spectroscopic Analysis
Caption: A typical workflow for the spectroscopic characterization of a synthesized compound.
Conclusion
While experimental data for 5-bromo-2,2-dimethyl-1-indanone remains to be published, this technical guide provides a robust theoretical framework for its physical and spectroscopic properties. The predictions presented herein are grounded in the well-understood principles of organic chemistry and are informed by data from closely related analogs. This guide is intended to serve as a valuable resource for researchers, facilitating the design of synthetic strategies and the interpretation of future experimental findings related to this promising molecule. The synthesis and characterization of 5-bromo-2,2-dimethyl-1-indanone will undoubtedly contribute to the expanding landscape of indanone chemistry and its applications in drug discovery and beyond.
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5-Bromo-2,2-dimethyl-1-indanone: A Comprehensive Technical Guide for the Synthetic Chemist
Introduction: The Strategic Value of the Indanone Scaffold in Modern Synthesis
The indanone framework, a fused bicyclic system comprising a benzene and a cyclopentanone ring, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its rigid structure and versatile functionalization potential make it a cornerstone for the synthesis of complex molecular architectures. The introduction of a bromine atom at the 5-position, coupled with gem-dimethyl substitution at the C2 position, culminates in 5-bromo-2,2-dimethyl-1-indanone – a highly valuable and versatile synthetic intermediate.
This technical guide provides an in-depth exploration of 5-bromo-2,2-dimethyl-1-indanone, from its synthesis and characterization to its extensive applications in palladium-catalyzed cross-coupling reactions. The content herein is curated for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying chemical principles that govern the utility of this important building block.
Physicochemical Properties and Spectral Characterization
A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective utilization.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₁BrO | N/A |
| Molecular Weight | 239.11 g/mol | N/A |
| Appearance | Off-white to pale yellow solid | [3] |
| Melting Point | Not available; (5-bromo-1-indanone: 126-129 °C) | [4] |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | [3] |
Spectroscopic Signature:
The structural integrity of 5-bromo-2,2-dimethyl-1-indanone is unequivocally confirmed through a combination of spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the benzylic methylene protons, and a characteristic singlet for the two equivalent methyl groups at the C2 position. The aromatic region will show a splitting pattern indicative of the substitution on the benzene ring.[5]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display resonances for the carbonyl carbon (typically in the range of δ 205-207 ppm), the aromatic carbons, the quaternary C2 carbon, the C3 methylene carbon, and the methyl carbons.[5][6]
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1700-1725 cm⁻¹ is the hallmark of the carbonyl (C=O) stretching vibration.[3]
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern due to the presence of the bromine atom.
Synthesis of 5-Bromo-2,2-dimethyl-1-indanone: A Proposed Pathway
Workflow for the Synthesis of 5-Bromo-2,2-dimethyl-1-indanone
Caption: Proposed two-step synthesis of 5-bromo-2,2-dimethyl-1-indanone.
Detailed Experimental Protocol (Proposed):
Part 1: Synthesis of 3-(3-Bromophenyl)-2,2-dimethylpropanoic acid
-
Alkylation of Diethyl Malonate: To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), diethyl malonate is added dropwise at 0 °C. The resulting solution is stirred for 30 minutes, followed by the dropwise addition of 3-bromobenzyl bromide. The reaction mixture is then refluxed until the starting materials are consumed (monitored by TLC). After cooling, the mixture is poured into water and extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield diethyl 2-(3-bromobenzyl)malonate.
-
Dimethylation: The product from the previous step is subjected to a second alkylation using sodium ethoxide and two equivalents of methyl iodide to introduce the two methyl groups at the alpha-position. The reaction conditions are similar to the first alkylation.
-
Hydrolysis and Decarboxylation: The resulting diethyl 2-(3-bromobenzyl)-2,2-dimethylmalonate is saponified using a solution of potassium hydroxide in ethanol/water under reflux. After completion of the hydrolysis, the reaction mixture is cooled and acidified with concentrated hydrochloric acid. The precipitated dicarboxylic acid is then heated to induce decarboxylation, yielding 3-(3-bromophenyl)-2,2-dimethylpropanoic acid. The crude product is purified by recrystallization.
Part 2: Intramolecular Friedel-Crafts Acylation
-
Acid Chloride Formation: 3-(3-Bromophenyl)-2,2-dimethylpropanoic acid is refluxed with an excess of thionyl chloride until the evolution of HCl gas ceases. The excess thionyl chloride is removed by distillation under reduced pressure to afford the crude acid chloride.
-
Cyclization: The crude acid chloride is dissolved in a suitable anhydrous solvent, such as dichloromethane, and cooled to 0 °C in an ice bath. Anhydrous aluminum chloride is added portion-wise, and the reaction mixture is stirred at 0 °C for a short period before being allowed to warm to room temperature. The reaction is monitored by TLC for the disappearance of the starting material.
-
Work-up and Purification: The reaction is quenched by carefully pouring the mixture onto crushed ice and hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate. The solvent is evaporated, and the crude product is purified by column chromatography on silica gel to afford 5-bromo-2,2-dimethyl-1-indanone.
Reactivity and Synthetic Applications: A Gateway to Molecular Diversity
The synthetic utility of 5-bromo-2,2-dimethyl-1-indanone stems from two key reactive sites: the electrophilic carbonyl group and the versatile carbon-bromine bond. The latter is particularly amenable to a wide array of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of carbon and nitrogen nucleophiles.[8][9][10][11][12][13]
Palladium-Catalyzed Cross-Coupling Reactions: An Overview
Caption: Key cross-coupling reactions of 5-bromo-2,2-dimethyl-1-indanone.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures.[6]
Mechanism Insight: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with a boronic acid (activated by a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Experimental Protocol (Illustrative):
-
To a reaction vessel, add 5-bromo-2,2-dimethyl-1-indanone (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%), and a base like potassium carbonate (2.0 eq.).
-
The vessel is evacuated and backfilled with an inert gas (e.g., Argon).
-
A degassed solvent system, typically a mixture of toluene and water, is added.
-
The reaction mixture is heated to reflux and stirred until the starting material is consumed (monitored by TLC or GC-MS).
-
Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine.
-
The organic layer is dried, concentrated, and the crude product is purified by column chromatography.
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | ~90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | ~85 |
(Yields are estimated based on similar reactions with 5-bromo-1-indanone)[6]
Buchwald-Hartwig Amination: Constructing C-N Bonds
This reaction is instrumental for the synthesis of arylamines from aryl halides.[8][11][13]
Mechanism Insight: The mechanism is similar to the Suzuki coupling, but involves the formation of a palladium-amide complex followed by reductive elimination to form the C-N bond.
Experimental Protocol (Illustrative):
-
In a glovebox, a reaction tube is charged with 5-bromo-2,2-dimethyl-1-indanone (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a strong base such as sodium tert-butoxide (1.4 eq.).
-
The amine (1.2 eq.) and an anhydrous solvent (e.g., toluene or dioxane) are added.
-
The tube is sealed and heated to the required temperature (typically 80-110 °C).
-
After the reaction is complete, it is cooled, diluted with an organic solvent, and filtered through a pad of celite.
-
The filtrate is concentrated, and the product is purified by chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[10]
Mechanism Insight: This reaction typically involves a dual catalytic system of palladium and copper. The copper co-catalyst facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex.
Experimental Protocol (Illustrative):
-
To a mixture of 5-bromo-2,2-dimethyl-1-indanone (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (1 mol%) in a degassed solvent like THF or DMF, is added a base, typically an amine such as triethylamine or diisopropylamine.
-
The terminal alkyne (1.2 eq.) is then added, and the reaction is stirred at room temperature or with gentle heating.
-
Work-up involves dilution with an organic solvent, washing with aqueous ammonium chloride to remove copper salts, followed by standard aqueous work-up and purification.
Heck Reaction: Vinylation of the Aryl Ring
The Heck reaction couples the aryl halide with an alkene to form a new C-C bond.[9][12]
Mechanism Insight: The reaction proceeds via oxidative addition, migratory insertion of the alkene into the palladium-carbon bond, followed by β-hydride elimination to release the product and a palladium-hydride species, which is then converted back to the active catalyst by the base.
Experimental Protocol (Illustrative):
-
A mixture of 5-bromo-2,2-dimethyl-1-indanone (1.0 eq.), the alkene (1.5 eq.), a palladium source (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., P(o-tolyl)₃, 4 mol%), and a base (e.g., triethylamine, 2.0 eq.) in a suitable solvent (e.g., DMF or acetonitrile) is heated in a sealed vessel.
-
Upon completion, the reaction is cooled, filtered, and the solvent is removed under reduced pressure.
-
The residue is taken up in an organic solvent and washed with water. The product is then purified by chromatography.
Safety and Handling
As with all brominated organic compounds, 5-bromo-2,2-dimethyl-1-indanone should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, is mandatory. Consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.
Conclusion and Future Outlook
5-Bromo-2,2-dimethyl-1-indanone stands as a testament to the power of strategic molecular design. Its robust synthetic accessibility and the remarkable versatility of its carbon-bromine bond in palladium-catalyzed cross-coupling reactions position it as a key building block for the rapid generation of molecular complexity. For the medicinal chemist, it offers a reliable scaffold for the synthesis of novel therapeutics, particularly in the realm of neurodegenerative diseases.[1] For the materials scientist, it provides a platform for the construction of novel conjugated systems. The continued exploration of the reactivity of this intermediate will undoubtedly unlock new avenues in chemical synthesis and drug discovery.
References
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Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
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-
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National Center for Biotechnology Information. (2022, November 22). Annulations involving 1-indanones to access fused- and spiro frameworks. PubMed Central. [Link]
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Wikipedia. (2024, November 18). Friedel–Crafts reaction. In Wikipedia. [Link]
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An In-depth Technical Guide to the Solubility of 5-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one
Foreword: The Imperative of Solubility in Modern Drug Discovery
Physicochemical Profile of 5-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one
Understanding the physicochemical characteristics of a molecule is the first step in predicting its solubility behavior. The structure of this compound, a halogenated cyclic ketone, suggests a predominantly nonpolar character, which would intuitively lead to low aqueous solubility.
| Property | Value (Predicted/Inferred) | Source |
| Molecular Formula | C₁₁H₁₁BrO | - |
| Molecular Weight | 239.11 g/mol | [6] |
| Appearance | Crystalline solid (inferred) | [7] |
| XLogP3 | ~3.5-4.0 (estimated) | Inferred from similar structures[8][9] |
| Melting Point | Not available | - |
Note: The XLogP3 value, a measure of lipophilicity, is estimated based on structurally similar compounds. A higher XLogP3 value generally correlates with lower aqueous solubility.
Theoretical Underpinnings of Solubility: Kinetic vs. Thermodynamic Equilibrium
When discussing solubility, it is crucial to distinguish between two key concepts: kinetic and thermodynamic solubility.[10][11] This distinction is not merely academic; it has profound implications for the design and interpretation of in vitro assays and the prediction of in vivo performance.[12][13]
-
Thermodynamic Solubility is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a given temperature and pressure, when the dissolved and solid states are in equilibrium.[11][12][14] This is the gold standard for solubility measurement and is typically determined using the shake-flask method over an extended period (24-72 hours) to ensure equilibrium is reached.[15][16]
-
Kinetic Solubility , on the other hand, is a measure of the concentration at which a compound, initially dissolved in a co-solvent like dimethyl sulfoxide (DMSO), begins to precipitate when added to an aqueous buffer.[10][12][17] This method is high-throughput and commonly used in early drug discovery for screening large numbers of compounds.[17][18] However, kinetic solubility values are often higher than thermodynamic solubility due to the formation of a supersaturated solution.[11][13]
The choice of which solubility to measure depends on the stage of drug development. In early discovery, kinetic solubility provides a rapid assessment for hit-to-lead campaigns. As a compound progresses, determining its thermodynamic solubility becomes critical for formulation development and predicting oral bioavailability.[12]
Experimental Workflow for Solubility Determination
The following section outlines a robust, self-validating protocol for determining both the kinetic and thermodynamic aqueous solubility of this compound. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Caption: Experimental workflow for determining kinetic and thermodynamic solubility.
Materials and Reagents
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Phosphate buffered saline (PBS), pH 7.4
-
Citrate buffer, pH 5.0
-
Deionized water
-
Acetonitrile, HPLC grade
-
Methanol, HPLC grade
-
Formic acid, HPLC grade
-
96-well microtiter plates
-
Solubility filter plates (0.45 µm)
-
Syringe filters (0.45 µm)
-
HPLC system with UV detector
-
Plate shaker
-
Incubator shaker
Protocol for Thermodynamic Solubility (Shake-Flask Method)
This method is considered the "gold standard" for determining equilibrium solubility.[15]
-
Preparation: Add an excess amount of solid this compound (e.g., 2 mg) to a vial containing 1 mL of the desired aqueous buffer (e.g., PBS pH 7.4). The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.[16]
-
Equilibration: Seal the vials and place them in a shaker incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours. The extended incubation time allows the system to reach thermodynamic equilibrium.[16][17]
-
Sample Separation: After incubation, carefully withdraw a sample of the supernatant, ensuring no solid particles are disturbed. Separate the solid and liquid phases by centrifugation followed by filtration through a 0.45 µm syringe filter.[15][19] This step is critical to prevent undissolved particles from artificially inflating the measured concentration.
-
Analysis: Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.[10][14][20] Prepare a calibration curve using known concentrations of the compound in the same solvent system.
Protocol for Kinetic Solubility (High-Throughput Method)
This method is suitable for early-stage screening where speed is essential.[12][17]
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.[15]
-
Assay Plate Preparation: Add 198 µL of the aqueous buffer to the wells of a 96-well microtiter plate.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the buffer-containing wells. This results in a final DMSO concentration of 1%, which is generally well-tolerated in many assays.
-
Incubation: Seal the plate and shake for 2 hours at room temperature.[17] This allows for the precipitation of the compound to reach a steady state.
-
Filtration: Filter the samples using a 96-well solubility filter plate to remove any precipitate.
-
Analysis: Determine the concentration of the compound in the filtrate using HPLC-UV, as described for the thermodynamic solubility assay.[18][21]
Analytical Method: HPLC-UV for Concentration Measurement
A robust and validated analytical method is the cornerstone of accurate solubility determination. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a widely used and reliable technique for this purpose.[10][18][21]
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a common starting point for reversed-phase chromatography of small molecules.
-
Column: A C18 column is typically suitable for compounds with the polarity of the target molecule.
-
Detection: The UV detection wavelength should be set to the λmax of this compound to ensure maximum sensitivity.
-
Calibration: A calibration curve must be generated using a series of known concentrations of the compound prepared in the same final solvent composition as the samples to be analyzed. This is a critical step for ensuring the accuracy of the final solubility value.[19]
Interpreting the Data and Navigating Challenges
The solubility data obtained should be interpreted in the context of the intended application. For a compound intended for oral administration, low aqueous solubility can be a significant liability, potentially leading to poor absorption and bioavailability.[2][4]
Should the solubility of this compound be found to be low, several strategies can be employed to improve it, including:
-
pH Modification: For ionizable compounds, adjusting the pH of the solution can significantly increase solubility.
-
Use of Co-solvents: The addition of organic solvents can enhance the solubility of hydrophobic compounds.
-
Formulation with Excipients: Surfactants, cyclodextrins, and other formulation aids can be used to create more soluble drug delivery systems.
Caption: Decision tree for selecting and interpreting solubility assays.
Conclusion
While direct experimental solubility data for this compound is not currently in the public domain, this guide provides the necessary theoretical background and detailed experimental protocols to empower researchers to perform this critical characterization. A thorough understanding and accurate measurement of both kinetic and thermodynamic solubility are indispensable for making informed decisions in the drug discovery and development process, ultimately increasing the probability of advancing NCEs with a higher likelihood of clinical success.
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- KDM Communications. (2025). How to write a white paper: mastering this life sciences staple.
- Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection.
- ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
- ChemBK. (n.d.). 5-bromo-2,3-dihydro-1H-inden-1-one.
- PubChem. (n.d.). 5-Bromo-1H-inden-2(3H)-one.
- Sigma-Aldrich. (n.d.). 5-Bromo-1H-inden-2(3H)-one.
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Thakkar, R., et al. (2020). Dissolution Method Development for Poorly Soluble Compounds. Journal of Pharmaceutical Sciences, 109(1), 146-168. [Link]
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- ChemicalBook. (n.d.). 5-Bromo-1-indanone synthesis.
- NIST. (n.d.). 1H-Inden-1-one, 5-bromo-2,3-dihydro-.
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Reddy, K. H., et al. (2015). Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. Journal of Chemistry, 2015, 81926. [Link]
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The Strategic Utility of 5-Bromo-2,2-dimethyl-1-indanone in Modern Drug Discovery and Chemical Biology
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
As the landscape of medicinal chemistry and chemical biology evolves, the demand for novel molecular scaffolds that offer both structural rigidity and versatile functionalization potential has never been greater. Within this context, 5-bromo-2,2-dimethyl-1-indanone emerges as a compelling, yet underexplored, building block. Its unique combination of a constrained indanone core, a synthetically tractable bromine handle, and a stability-enhancing gem-dimethyl group positions it as a strategic starting point for the synthesis of a new generation of bioactive molecules. This guide provides an in-depth analysis of the potential applications of 5-bromo-2,2-dimethyl-1-indanone, grounded in established chemical principles and the extensive biological activities of the broader indanone class.
The Architectural Advantages of the 5-Bromo-2,2-dimethyl-1-indanone Scaffold
The indanone framework is a privileged structure in medicinal chemistry, frequently found in both natural products and synthetic compounds with a wide array of pharmacological activities. The introduction of a bromine atom and a gem-dimethyl group at specific positions on this scaffold imparts distinct and advantageous properties.
The Indanone Core: The bicyclic nature of the indanone system provides a rigid conformational constraint, which can be highly beneficial for optimizing ligand-receptor interactions. This pre-organized structure reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.
The 5-Bromo Substituent: The bromine atom at the 5-position serves as a versatile synthetic handle. It is amenable to a wide range of cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. This allows for the facile introduction of diverse aryl, heteroaryl, and alkyl groups, enabling the systematic exploration of the chemical space around the core scaffold.
The 2,2-Dimethyl Group: The gem-dimethyl group at the 2-position offers several key advantages. It enhances the metabolic stability of the molecule by blocking a potential site of oxidation. Furthermore, the steric bulk of the gem-dimethyl group can influence the overall conformation of the molecule and its derivatives, which can be exploited to fine-tune binding to specific biological targets. In the context of natural products, gem-dimethyl groups are known to increase the stability of medicinal compounds.[1]
Synthetic Pathways to 5-Bromo-2,2-dimethyl-1-indanone
While a direct, one-pot synthesis of 5-bromo-2,2-dimethyl-1-indanone is not prominently described in the literature, a robust and logical synthetic strategy can be devised based on well-established organic transformations. The synthesis logically proceeds in two key stages: the formation of the 5-bromo-1-indanone precursor, followed by the introduction of the gem-dimethyl group at the C2 position.
Synthesis of 5-Bromo-1-indanone
A common and effective method for the synthesis of 5-bromo-1-indanone is through an intramolecular Friedel-Crafts acylation of a suitable precursor. One such precursor is 3-(4-bromophenyl)propanoic acid, which can be cyclized in the presence of a strong acid. An alternative approach involves the reaction of 4-(3-chloropropanoyl)bromobenzene with aluminum chloride.[2]
Gem-Dimethylation at the C2 Position
The introduction of the two methyl groups at the carbon alpha to the carbonyl group is a critical step. Several methods can be employed for the gem-dimethylation of ketones.
Sequential Alkylation: A common approach is the sequential alkylation of the enolate. 5-Bromo-1-indanone can be treated with a strong base, such as sodium hydride or potassium tert-butoxide, to form the corresponding enolate. This is then reacted with an excess of a methylating agent, such as iodomethane. A second deprotonation and methylation step would then yield the desired 2,2-dimethyl product. Careful control of reaction conditions is crucial to maximize the yield of the dimethylated product over the monomethylated intermediate. For instance, α-methylation of a similar ketone has been successfully achieved using 2.5 equivalents of potassium tert-butoxide and 5 equivalents of iodomethane.
Direct Gem-Dimethylation: More direct methods for gem-dimethylation have also been reported. One such method involves the use of dimethyltitanium dichloride, which can convert ketones into their corresponding gem-dimethyl derivatives under mild conditions.
Below is a detailed, generalized protocol for the sequential alkylation approach.
Experimental Protocol: Synthesis of 5-Bromo-2,2-dimethyl-1-indanone
Materials:
-
5-Bromo-1-indanone
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Iodomethane (CH₃I)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (2.2 equivalents) in anhydrous THF to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Enolate Formation: To the stirred suspension, add a solution of 5-bromo-1-indanone (1.0 equivalent) in anhydrous THF dropwise at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
First Methylation: Cool the reaction mixture back to 0 °C and add iodomethane (2.5 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Second Methylation (if necessary): If TLC analysis indicates the presence of the monomethylated intermediate, cool the reaction mixture to 0 °C and add a second portion of sodium hydride (1.1 equivalents). Stir for 30 minutes, then add another portion of iodomethane (1.5 equivalents). Allow the reaction to proceed at room temperature until completion.
-
Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
-
Characterization: Characterize the purified 5-bromo-2,2-dimethyl-1-indanone by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Potential Research Applications of 5-Bromo-2,2-dimethyl-1-indanone
The unique structural features of 5-bromo-2,2-dimethyl-1-indanone make it a highly attractive starting material for a variety of research applications, particularly in the fields of medicinal chemistry and drug discovery.
Development of Novel Anti-Inflammatory and Analgesic Agents
The parent compound, 5-bromo-1-indanone, is utilized in the synthesis of anti-inflammatory and analgesic drugs. The 2,2-dimethyl derivative could serve as a scaffold for the development of new non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved efficacy and pharmacokinetic profiles. The gem-dimethyl group may enhance metabolic stability, leading to a longer duration of action.
Synthesis of Kinase Inhibitors for Oncology Research
The indanone scaffold is present in a number of kinase inhibitors. The bromine atom on 5-bromo-2,2-dimethyl-1-indanone can be used to introduce various functionalities through cross-coupling reactions, enabling the synthesis of libraries of compounds for screening against a panel of kinases implicated in cancer.
Exploration of Neuroprotective Agents for Alzheimer's and Parkinson's Diseases
Derivatives of 2,2-dimethyl-1-indanone have been associated with potential therapeutic applications in Alzheimer's disease. The indanone scaffold is a key component of donepezil, a well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer's. 5-Bromo-2,2-dimethyl-1-indanone provides a platform for the synthesis of novel analogs with the potential to modulate key targets in neurodegenerative diseases, such as beta-secretase (BACE1) or monoamine oxidase (MAO).
Agrochemical Research
Indanone derivatives have also found applications as insecticides, fungicides, and herbicides. The structural rigidity and lipophilicity imparted by the 2,2-dimethyl group, combined with the potential for diverse functionalization at the 5-position, make this scaffold an interesting candidate for the development of new agrochemicals.
Key Chemical Transformations and Derivative Synthesis
The true value of 5-bromo-2,2-dimethyl-1-indanone lies in its potential as a versatile intermediate. The following diagram illustrates some of the key chemical transformations that can be performed on this scaffold.
Figure 1. Key synthetic transformations of 5-bromo-2,2-dimethyl-1-indanone.
Conclusion
5-Bromo-2,2-dimethyl-1-indanone represents a promising and versatile building block for modern chemical research. Its rigid scaffold, coupled with the synthetic handles of the bromine atom and the ketone functionality, provides a robust platform for the generation of diverse and complex molecular architectures. The introduction of the gem-dimethyl group offers the potential for enhanced metabolic stability and refined conformational control. While direct experimental data on this specific molecule is emerging, its potential applications in medicinal chemistry and agrochemical research are strongly supported by the extensive body of literature on related indanone derivatives. As researchers continue to seek out novel starting materials for their synthetic campaigns, 5-bromo-2,2-dimethyl-1-indanone stands out as a scaffold with significant untapped potential.
References
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National Center for Biotechnology Information. (2015). Divergent mechanistic routes for the formation of gem-dimethyl groups in the biosynthesis of complex polyketides. PubMed. Retrieved from [Link]
-
RSC Publishing. (n.d.). Direct geminal dimethylation of ketones using dimethyltitanium dichloride. Journal of the Chemical Society, Chemical Communications. Retrieved from [Link]
Sources
Introduction to 5-Bromo-1-Indanone: A Versatile Synthetic Scaffold
An In-Depth Technical Guide to 5-Bromo-1-Indanone: Commercial Availability, Synthesis, and Applications for Researchers
A Note on 5-bromo-2,2-dimethyl-1-indanone: An initial survey of the chemical supplier landscape indicates that 5-bromo-2,2-dimethyl-1-indanone is not a readily available stock compound for commercial purchase. While its parent compound, 2,2-dimethyl-1-indanone, is available from select suppliers with a significant lead time, the 5-bromo derivative is not listed in major catalogs. This guide will therefore focus on the closely related, widely available, and synthetically versatile analog, 5-bromo-1-indanone . This compound serves as a critical building block in numerous research and development applications and is readily procurable for laboratory use.
The indanone scaffold, a bicyclic structure featuring a fused benzene and cyclopentanone ring, is a privileged motif in medicinal chemistry and materials science.[1][2] Its rigid framework and multiple sites for functionalization make it a cornerstone for the synthesis of complex, biologically active molecules.[3] 5-Bromo-1-indanone, in particular, offers a strategic advantage: the bromine atom at the 5-position serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions and further molecular elaboration.[4] This guide provides an in-depth overview of its commercial availability, synthesis, quality control, and key applications for professionals in drug discovery and chemical research.
Chemical Identity and Physicochemical Properties
Correctly identifying the target compound is the first step in any research workflow. The key identifiers and properties for 5-bromo-1-indanone are summarized below.
| Property | Value |
| IUPAC Name | 5-bromo-2,3-dihydro-1H-inden-1-one |
| Synonyms | 5-Bromoindanone |
| CAS Number | 34598-49-7 |
| Molecular Formula | C₉H₇BrO |
| Molecular Weight | 211.06 g/mol |
| Appearance | White to beige or brown crystalline powder[5] |
| Melting Point | 126-129 °C (lit.) |
| Purity (Typical) | ≥97% (GC) |
Commercial Availability and Procurement
5-Bromo-1-indanone is readily available from numerous chemical suppliers, making it an accessible starting material for a wide range of research projects. Procurement for laboratory-scale use is straightforward, with options for various quantities.
| Supplier | Catalog Number (Example) | Purity | Available Quantities |
| Sigma-Aldrich | 433098 | 97% | 5g, 25g |
| TCI America | B2342 | >98.0% (GC) | 1g, 5g, 25g |
| Chem-Impex | 24606 | ≥99% (GC) | 5g, 25g, 100g, 250g |
| BLD Pharm | BD13849 | 98% | 1g, 5g, 25g, 100g |
Disclaimer: This table is for illustrative purposes. Availability, pricing, and catalog numbers are subject to change. Please consult the respective supplier websites for the most current information.
For researchers, this widespread availability ensures a reliable supply chain for ongoing projects. While small quantities (1-25g) are typically in stock for immediate shipment, larger, multi-kilogram orders may require a lead time and should be planned accordingly by contacting suppliers for a bulk quote.
Synthesis and Manufacturing Overview
Understanding the synthesis of 5-bromo-1-indanone provides insight into potential impurities and informs its application. The most common industrial and laboratory-scale syntheses involve an intramolecular Friedel-Crafts acylation of a suitable precursor, such as 3-(3-bromophenyl)propionic acid. This classic reaction efficiently constructs the bicyclic indanone core.[6]
Sources
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- 5. 5-Bromo-1-indanone CAS#: 34598-49-7 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Suzuki coupling protocol for 5-bromo-2,2-dimethyl-1-indanone
An Application Note and Protocol for the Suzuki-Miyaura Cross-Coupling of 5-bromo-2,2-dimethyl-1-indanone
Authored by: Gemini, Senior Application Scientist
Abstract
The 1-indanone scaffold is a privileged structure in medicinal chemistry and materials science, recognized for its presence in numerous biologically active compounds.[1][2] The functionalization of this core, particularly at the 5-position, allows for the systematic exploration of structure-activity relationships (SAR). The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for forging carbon-carbon bonds due to its operational simplicity, mild conditions, and exceptional tolerance of various functional groups.[3][4] This document provides a comprehensive, field-proven protocol for the palladium-catalyzed Suzuki-Miyaura coupling of 5-bromo-2,2-dimethyl-1-indanone with arylboronic acids. We delve into the mechanistic rationale behind reagent selection, offer a detailed step-by-step experimental procedure, and present a guide for troubleshooting common challenges, aiming to equip researchers in drug development and organic synthesis with a robust and reliable methodology.
Scientific Foundation: The Suzuki-Miyaura Catalytic Cycle
The efficacy of the Suzuki-Miyaura reaction hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5] Understanding this mechanism is critical for rational optimization and troubleshooting. The generally accepted cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) species inserts into the carbon-bromine bond of the 5-bromo-2,2-dimethyl-1-indanone. This is often the rate-limiting step and results in a Pd(II) complex.[5][6] The reactivity of the halide is crucial, with the general trend being I > OTf > Br >> Cl.[3]
-
Transmetalation: This step requires a base to activate the organoboron species (e.g., arylboronic acid), forming a more nucleophilic boronate complex.[7][8] This boronate then transfers its organic group to the Pd(II) center, displacing the halide. The exact mechanism of transmetalation is complex and remains an area of active research.[3][9]
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are expelled, forming the desired C-C bond and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[6][10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol Design: Rationale and Reagent Selection
The substrate, 5-bromo-2,2-dimethyl-1-indanone, presents a moderately sterically hindered environment due to the fused ring system and the gem-dimethyl group adjacent to the carbonyl. This necessitates careful selection of the catalyst system to ensure efficient oxidative addition and reductive elimination.
| Component | Recommended Reagent | Rationale & Causality |
| Palladium Pre-catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | These Pd(II) and Pd(0) sources are readily available and reliably reduced in situ to the active Pd(0) catalyst.[11][12] Pd(PPh₃)₄ can also be used directly but may be less active for hindered substrates. |
| Ligand | SPhos or XPhos | For sterically demanding substrates, bulky and electron-rich biaryl phosphine ligands (Buchwald ligands) are highly effective.[13][14] They promote both the oxidative addition and the final reductive elimination steps, leading to higher turnover numbers and yields.[5] |
| Base | K₃PO₄ or Cs₂CO₃ | A strong, non-nucleophilic base is required for efficient formation of the boronate species.[7] K₃PO₄ and Cs₂CO₃ are often superior to weaker bases like Na₂CO₃ for challenging couplings, as they can accelerate the transmetalation step.[6][7] |
| Boronic Acid/Ester | Arylboronic Acid | A slight excess (1.1-1.5 equivalents) is typically used to drive the reaction to completion and compensate for potential protodeborylation or homocoupling side reactions.[15][16] Aryltrifluoroborates or boronic esters (e.g., pinacol esters) can also be used and may offer greater stability.[3] |
| Solvent System | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (10:1) | A polar aprotic solvent is generally preferred.[6][15] The addition of water is crucial for dissolving the inorganic base and facilitating the activation of the boronic acid.[11][15] |
Experimental Protocol: Step-by-Step Methodology
This protocol provides a reliable starting point for the coupling of 5-bromo-2,2-dimethyl-1-indanone with a generic arylboronic acid. Optimization may be required for particularly challenging coupling partners.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.[17]
Materials
-
5-bromo-2,2-dimethyl-1-indanone (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Deionized Water
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure
-
Reaction Setup: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add 5-bromo-2,2-dimethyl-1-indanone, the arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Prepare a 4:1 mixture of anhydrous 1,4-dioxane and deionized water. Degas the solvent mixture by bubbling argon through it for 15-20 minutes. Add the degassed solvent to the reaction flask via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium pre-catalyst (Pd(OAc)₂, 0.02 equiv) and the ligand (SPhos, 0.04 equiv) to the stirring reaction mixture.
-
Reaction: Immerse the flask in a preheated oil bath at 80-100 °C. Stir the mixture vigorously for 4-24 hours.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS to check for the consumption of the starting bromide.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 5-aryl-2,2-dimethyl-1-indanone product.[18]
Troubleshooting and Field Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (degraded by oxygen).2. Insufficiently strong base.3. Low reaction temperature. | 1. Ensure meticulous degassing of solvents and use of a proper inert atmosphere technique.[6]2. Switch to a stronger base like Cs₂CO₃.[12]3. Increase the reaction temperature (up to reflux). Consider switching to a higher-boiling solvent like toluene. |
| Protodeborylation | Boronic acid is sensitive to hydrolysis, especially heteroaryl boronic acids.[15] | Use a boronic ester (e.g., pinacol ester) or an aryltrifluoroborate salt, which are generally more stable.[3] Use a 1.5-2.0 fold excess of the boronic acid. |
| Homocoupling of Boronic Acid | Presence of oxygen can lead to Pd(II)-mediated homocoupling.[19] | Rigorous exclusion of oxygen is critical. Adding a mild reducing agent can sometimes suppress this side reaction.[19] |
| Debromination of Starting Material | A common side reaction, especially with electron-rich aryl bromides. | This is often difficult to eliminate completely. Using a more active catalyst system to accelerate the desired cross-coupling can minimize this pathway. |
| Difficult Purification | Product and starting material have similar polarity and co-elute during chromatography.[16] | Drive the reaction to full conversion of the starting bromide. If separation is still difficult, try a different eluent system for chromatography (e.g., dichloromethane/methanol or ether/hexanes).[16] Recrystallization may also be a viable purification method. |
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
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Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
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Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. [Link]
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ACS Publications. Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. [Link]
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Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
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Wordpress. Use of Base Metals in Suzuki Coupling. [Link]
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Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2014). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
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ResearchGate. What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?. [Link]
-
Royal Society of Chemistry. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. [Link]
-
Badone, D., Baroni, M., Cardamone, R., Ielmini, A., & Guzzi, U. (1996). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [Link]
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ResearchGate. Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. [Link]
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Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
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MDPI. Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]
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ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. [Link]
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MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]
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Myers, A. The Suzuki Reaction - Chem 115. [Link]
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Beilstein Journal of Organic Chemistry. Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6'H-spiro[indole-2,2'-piperidin]-6'-one. [Link]
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Organic Syntheses. Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. [Link]
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ResearchGate. Synthesis of 1-indanones with a broad range of biological activity. [Link]
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Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the palladium-catalyzed Buchwald-Hartwig amination of 5-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one. This versatile C-N bond-forming reaction is a cornerstone of modern organic synthesis, enabling the construction of arylamines that are prevalent in pharmaceuticals and functional materials.[1][2][3] This guide delves into the mechanistic underpinnings of the reaction, offers a detailed experimental protocol, and provides insights into optimization and troubleshooting.
Introduction: The Significance of C-N Bond Formation
The synthesis of carbon-nitrogen bonds is of paramount importance in the development of novel therapeutics and advanced materials.[2][4] The Buchwald-Hartwig amination has emerged as a powerful and general method for the formation of these bonds, largely overcoming the limitations of traditional methods like nucleophilic aromatic substitution or the Ullmann condensation, which often require harsh reaction conditions and have limited substrate scope.[1] This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between a wide variety of aryl halides and amines with exceptional functional group tolerance.[1][5] The target substrate, this compound, presents a sterically accessible aryl bromide with an electron-withdrawing ketone functionality, making it a suitable candidate for this transformation.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][6][7] Understanding this mechanism is crucial for rational catalyst selection and reaction optimization.
The key steps in the catalytic cycle are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, forming a Pd(II) intermediate.[7][8] The reactivity order for the aryl halide is generally Ar-I > Ar-Br > Ar-Cl.[6]
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center. In the presence of a base, the amine is deprotonated to form an amido complex.
-
Reductive Elimination: The C-N bond is formed through reductive elimination from the Pd(II) complex, yielding the desired arylamine product and regenerating the active Pd(0) catalyst.[1][7]
A simplified representation of the catalytic cycle is depicted below:
Figure 1: A simplified diagram of the Buchwald-Hartwig amination catalytic cycle.
Experimental Protocol
This protocol provides a robust starting point for the Buchwald-Hartwig amination of this compound. Optimization of catalyst, ligand, base, and solvent may be necessary to achieve the highest yield for a specific amine coupling partner.
Reagents and Equipment
Table 1: Recommended Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| This compound | >98% | Commercially Available | |
| Amine | >98% | Commercially Available | Ensure dryness, distill if necessary. |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst Grade | Strem, Sigma-Aldrich | A common and effective palladium precursor.[9] |
| XPhos | >98% | Strem, Sigma-Aldrich | A bulky, electron-rich phosphine ligand suitable for a wide range of substrates.[10] |
| Sodium tert-butoxide (NaOtBu) | >97% | Sigma-Aldrich | A strong, non-nucleophilic base.[6] Handle in a glovebox. |
| Toluene | Anhydrous | Sigma-Aldrich | Degas prior to use. |
| Schlenk flask or reaction vial | |||
| Magnetic stirrer and stir bar | |||
| Heating mantle or oil bath | |||
| Inert gas supply (Argon or Nitrogen) | High Purity | ||
| Standard glassware for workup and purification |
Step-by-Step Procedure
The following workflow diagram outlines the key stages of the experimental process.
Figure 2: Experimental workflow for the Buchwald-Hartwig amination.
Detailed Steps:
-
Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere (argon or nitrogen), add palladium(II) acetate (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL).
-
Catalyst Pre-formation: Stir the mixture at room temperature for 10-15 minutes. The formation of the active Pd(0) catalyst is often indicated by a color change.
-
Substrate Addition: To the catalyst mixture, add this compound (1.0 mmol, 1.0 equiv.) and the desired amine (1.2 mmol, 1.2 equiv.).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding water (10 mL).
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its identity and purity.
Stoichiometry and Conditions Summary
Table 2: General Reaction Parameters
| Component | Stoichiometry | Concentration/Loading |
| This compound | 1.0 equiv. | ~0.2 M |
| Amine | 1.1 - 1.5 equiv. | |
| Palladium Precursor (e.g., Pd(OAc)₂) | 1 - 5 mol% | |
| Ligand (e.g., XPhos) | 1.1 - 2.2 x Pd mol% | |
| Base (e.g., NaOtBu) | 1.2 - 2.0 equiv. | |
| Solvent | Anhydrous, Degassed | |
| Temperature | 80 - 110 °C | |
| Reaction Time | 2 - 24 hours |
Key Considerations and Troubleshooting
The success of a Buchwald-Hartwig amination can be influenced by several factors. Below are some key considerations and troubleshooting tips.
-
Choice of Ligand: The ligand plays a crucial role in the efficiency of the catalytic cycle.[9][11] For sterically hindered substrates or less reactive aryl chlorides, bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are often effective.[12][13][14] Bidentate ligands like BINAP or dppf can also be successful.[1]
-
Choice of Base: Strong, non-nucleophilic bases like sodium tert-butoxide, potassium tert-butoxide, or LHMDS are commonly used.[6] Weaker bases such as cesium carbonate or potassium phosphate may be employed for base-sensitive substrates, though this may require higher temperatures or longer reaction times.[5]
-
Solvent: Toluene, dioxane, and THF are common solvents.[5][15] It is critical to use anhydrous and degassed solvents to prevent catalyst deactivation.
-
Troubleshooting Common Issues:
-
Low Conversion: Increase catalyst loading, temperature, or reaction time. Screen different ligands and bases. Ensure all reagents and solvents are anhydrous and the reaction is maintained under an inert atmosphere.
-
Side Reactions: Hydrodehalogenation (replacement of the bromine with hydrogen) can be a competing side reaction. This can sometimes be minimized by adjusting the ligand or base.[1][9]
-
Substrate Decomposition: If the starting material or product is sensitive to the strong base, consider using a milder base like K₃PO₄ or Cs₂CO₃.[7]
-
Conclusion
The Buchwald-Hartwig amination is a highly effective method for the synthesis of N-aryl derivatives of this compound. By carefully selecting the catalyst, ligand, base, and reaction conditions, a wide range of aminated products can be accessed in good to excellent yields. The protocol provided herein serves as a solid foundation for further exploration and optimization in the synthesis of novel compounds for pharmaceutical and materials science applications.
References
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Buchwald–Hartwig amination - Wikipedia. (URL: [Link])
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Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])
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Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. (URL: [Link])
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Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. (URL: [Link])
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. (URL: [Link])
-
Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the Buchwald–Hartwig Amination and Suzuki–Miyaura Reaction | The Journal of Organic Chemistry. (URL: [Link])
-
Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines. (URL: [Link])
-
Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction - DSpace@MIT. (URL: [Link])
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. (URL: [Link])
-
“Facile Buchwald-Hartwig coupling of sterically encumbered substrates effected by diphosphinoamine as ligands" | Request PDF - ResearchGate. (URL: [Link])
-
CHAPTER 5: Ancillary Ligand Design in the Development of Palladium Catalysts for Challenging Selective Monoarylation Reactions - Books. (URL: [Link])
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Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands - Dalton Transactions (RSC Publishing). (URL: [Link])
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Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (URL: [Link])
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - NIH. (URL: [Link])
-
Cross-coupling reaction - Wikipedia. (URL: [Link])
-
One-pot, modular approach to functionalized ketones via nucleophilic addition/Buchwald–Hartwig amination strategy - Chemical Communications (RSC Publishing) DOI:10.1039/C8CC08444K. (URL: [Link])
-
Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. (URL: [Link])
-
Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. (URL: [Link])
-
Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst | Request PDF - ResearchGate. (URL: [Link])
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (URL: [Link])
-
Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (URL: [Link])
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (URL: [Link])
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Friedel-Crafts synthesis of 2,2-dimethyl-indanones
An Application Note and Protocol for the Friedel-Crafts Synthesis of 2,2-Dimethyl-Indanones
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of the 2,2-Dimethyl-Indanone Scaffold
The 2,2-dimethyl-1-indanone core is a highly valuable structural motif in medicinal chemistry and drug development.[1][2] Its rigid, bicyclic framework, featuring a gem-dimethyl group on the cyclopentanone ring, serves as a crucial building block for a range of bioactive molecules. These include antiallergic agents, anti-inflammatory compounds, and experimental herbicides.[1][2] The synthesis of this scaffold is, therefore, a topic of significant interest for researchers aiming to develop novel therapeutics and agrochemicals.
Among the synthetic methodologies available, the intramolecular Friedel-Crafts acylation stands out as one of the most direct and powerful strategies for constructing the indanone ring system.[3][4] This reaction facilitates the cyclization of an aromatic precursor bearing a suitable acyl group, efficiently forming the requisite carbon-carbon bond to close the five-membered ring. This guide provides an in-depth exploration of the reaction mechanism, detailed experimental protocols, and critical insights into catalyst selection and process optimization for the successful synthesis of 2,2-dimethyl-indanones.
The Underlying Chemistry: Mechanism of Intramolecular Friedel-Crafts Acylation
The intramolecular Friedel-Crafts acylation proceeds via a classic electrophilic aromatic substitution pathway.[3] The process can be conceptually divided into three primary stages:
-
Generation of the Electrophile: The reaction is initiated by the activation of a carboxylic acid derivative, typically a 3,3-dimethyl-4-phenylbutanoyl chloride or the corresponding carboxylic acid. In the presence of a strong Lewis acid (e.g., AlCl₃) or a Brønsted superacid (e.g., PPA, TfOH), a highly reactive acylium ion is generated.[3][5] This ion is the key electrophilic species that will be attacked by the aromatic ring.
-
Intramolecular Electrophilic Attack: The tethered phenyl group, acting as a nucleophile, attacks the electrophilic acylium ion.[6][7] This is the ring-closing step and is typically the rate-determining step of the reaction as it temporarily disrupts the aromaticity of the benzene ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[3]
-
Rearomatization: A base (often the conjugate base of the acid catalyst, such as AlCl₄⁻) abstracts a proton from the sp³-hybridized carbon of the arenium ion. This restores the aromaticity of the ring system and yields the final 2,2-dimethyl-1-indanone product, regenerating the catalyst in the process.[3]
Caption: Mechanism of Intramolecular Friedel-Crafts Acylation.
Experimental Design: Precursors, Catalysts, and Conditions
The success of the synthesis hinges on the appropriate selection of the starting material and the acid catalyst.
Choosing the Precursor
The two most common precursors for this synthesis are:
-
3,3-Dimethyl-4-phenylpropionic acid (also known as α,α-dimethyldihydrocinnamic acid).[2]
-
3,3-Dimethyl-4-phenylbutanoyl chloride.
While the direct cyclization of the carboxylic acid is possible and offers a more atom-economical "one-step" process, it often requires harsher conditions (e.g., strong, high-boiling acids like PPA).[4] The acyl chloride is significantly more reactive and allows the reaction to proceed under milder conditions with a broader range of Lewis acid catalysts. The acyl chloride is easily prepared from the carboxylic acid using standard reagents like thionyl chloride (SOCl₂) or oxalyl chloride.
Catalyst Selection: A Comparative Overview
The choice of catalyst is critical and influences reaction efficiency, yield, and compatibility with other functional groups.
| Catalyst Type | Examples | Mechanism of Action | Key Considerations |
| Lewis Acids | AlCl₃, SnCl₄, FeCl₃ | Coordinates with the acyl chloride to generate the acylium ion. | Highly effective but often required in stoichiometric amounts as the catalyst complexes with the carbonyl group of the product ketone.[8][9][10] Can be sensitive to moisture. |
| Brønsted Acids | Polyphosphoric Acid (PPA), Methanesulfonic Acid (MSA), Triflic Acid (TfOH) | Protonates the carboxylic acid, leading to dehydration and formation of the acylium ion. | PPA is effective but highly viscous and can make product isolation challenging.[11] MSA and TfOH are strong, non-oxidizing acids that are easier to handle.[3][11] |
| Modern Catalysts | Sc(OTf)₃, Tb(OTf)₃, NbCl₅ | Lanthanide triflates and other metal salts act as milder Lewis acids. | Can offer higher functional group tolerance and milder reaction conditions, often in catalytic amounts.[8][12][13][14] May require higher temperatures. |
Detailed Experimental Protocols
Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn. Lewis acids like AlCl₃ react violently with water. Brønsted superacids are highly corrosive.
Protocol 1: AlCl₃-Mediated Cyclization of 3,3-Dimethyl-4-phenylbutanoyl chloride
This two-step method is a classic and highly reliable approach.
Step A: Synthesis of 3,3-Dimethyl-4-phenylbutanoyl chloride
-
Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a gas inlet, add 3,3-dimethyl-4-phenylpropionic acid (1.0 equiv).
-
Reagent Addition: Under an inert atmosphere (N₂ or Ar), add thionyl chloride (SOCl₂, ~2.0 equiv) dropwise at room temperature. A few drops of dimethylformamide (DMF) can be added as a catalyst.
-
Reaction: Gently heat the mixture to reflux (approx. 70-80°C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
Isolation: After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude acyl chloride is typically a light-yellow oil and can be used directly in the next step without further purification.
Step B: Intramolecular Friedel-Crafts Acylation
-
Setup: In a separate flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and thermometer under an inert atmosphere, suspend aluminum chloride (AlCl₃, 1.1 equiv) in a dry, non-polar solvent (e.g., dichloromethane or carbon disulfide) at 0°C (ice bath).
-
Substrate Addition: Dissolve the crude 3,3-dimethyl-4-phenylbutanoyl chloride from Step A in the same dry solvent and add it dropwise to the stirred AlCl₃ suspension, maintaining the temperature below 5°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or GC-MS.
-
Quenching: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This will hydrolyze the aluminum complexes and quench the reaction.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic extracts and wash sequentially with cold 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 2,2-dimethyl-1-indanone.
Protocol 2: Direct Cyclization using Polyphosphoric Acid (PPA)
This protocol avoids the isolation of the acyl chloride intermediate.
-
Setup: To a round-bottom flask equipped with a mechanical stirrer (PPA is very viscous) and a thermometer, add polyphosphoric acid (PPA).
-
Reagent Addition: Add 3,3-dimethyl-4-phenylpropionic acid (1.0 equiv) to the PPA.
-
Reaction: Heat the mixture with vigorous stirring to 80-100°C for 1-2 hours.[2] The mixture will become homogeneous as the reaction proceeds. Monitor by TLC (dissolving a small aliquot in water and extracting with ethyl acetate).
-
Quenching: Allow the mixture to cool to approximately 60°C and then carefully pour it onto a large amount of crushed ice with stirring.
-
Workup: Extract the aqueous slurry three times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers and wash carefully with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.
Caption: General experimental workflow for the synthesis of 2,2-dimethyl-indanones.
Troubleshooting & Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive catalyst (moisture contamination); insufficient reaction time or temperature; poor quality starting material. | Ensure all glassware is flame-dried and reagents/solvents are anhydrous. Increase reaction time or temperature incrementally. Verify the purity of the starting acid. |
| Formation of Byproducts | Intermolecular acylation at high concentrations; decomposition of starting material or product under harsh conditions. | For the acyl chloride route, use high-dilution conditions by adding the substrate slowly to a large volume of solvent.[11] For the PPA route, avoid excessive heating. Consider a milder catalyst system. |
| Regioisomer Formation (for substituted rings) | Electronic and steric effects of substituents on the aromatic ring. | The choice of solvent can influence regioselectivity. Nitromethane has been shown to favor specific isomers in some Friedel-Crafts reactions.[15][16] A milder catalyst may also provide better control. |
| Difficult Product Isolation | High viscosity of PPA; formation of stable emulsions during workup. | For PPA, ensure vigorous stirring during quenching and allow sufficient time for hydrolysis. For emulsions, add more brine during the workup or filter the mixture through celite. |
Conclusion
The intramolecular Friedel-Crafts acylation is a robust and versatile method for the synthesis of 2,2-dimethyl-1-indanone, a key intermediate in the development of pharmaceuticals and other fine chemicals. A thorough understanding of the reaction mechanism allows for rational choices regarding precursors and catalysts. While the classic AlCl₃-mediated cyclization of the acyl chloride and the direct PPA-catalyzed reaction of the carboxylic acid are both highly effective, the selection between them depends on the desired scale, available equipment, and tolerance for handling the respective reagents. By following the detailed protocols and troubleshooting guides presented herein, researchers can confidently and efficiently access this valuable molecular scaffold for their discovery programs.
References
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Fillion, E., & Fishlock, D. (2003). Convenient Access to Polysubstituted 1-Indanones by Sc(OTf)3-Catalyzed Intramolecular Friedel−Crafts Acylation of Benzyl Meldrum's Acid Derivatives. Organic Letters. Available at: [Link]
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Cui, D. M., Zhang, C., Kawamura, M., & Shimada, S. (2004). Synthesis of 1-Indanones by Intramolecular Friedel—Crafts Reaction of 3-Arylpropionic Acids Catalyzed by Tb(OTf)3. Tetrahedron Letters. Available at: [Link]
-
dos Santos, V. A., & Barbosa, L. C. A. (2015). Synthesis of 1-indanones through the intramolecular Friedel-Crafts acylation reaction using NbCl5 as Lewis acid. ResearchGate. Available at: [Link]
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-
Cui, D. M., Zhang, C., Kawamura, M., & Shimada, S. (2004). Synthesis of 1-Indanones by Intramolecular Friedel—Crafts Reaction of 3-Arylpropionic Acids Catalyzed by Tb(OTf)3. Semantic Scholar. Available at: [Link]
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Organic Syntheses. (n.d.). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Available at: [Link]
-
Ashenhurst, J. (2018). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Available at: [Link]
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Candeias, S., et al. (2016). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules. Available at: [Link]
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Preprints.org. (2025). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Available at: [Link]
-
Kaczor, A. A., & Karczmarzyk, Z. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Zhang, H., et al. (2021). An efficient one-pot synthesis of indanone fused heterocyclic compounds via SeO2/FeCl3 promoted intramolecular Friedel-Craft acylation reaction. Semantic Scholar. Available at: [Link]
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Organic Syntheses. (n.d.). 2-indanone. Available at: [Link]
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PG.CHEMEASY. (2019). friedel-crafts acylation reaction-friedel-crafts acylation of benzene-phenol-anisole and chloro benzene. Available at: [Link]
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Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]
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Womack, G. B., Angeles, J. G., Fanelli, V. E., & Heyer, C. A. (2007). Indanones and Indenols from 2-Alkylcinnamaldehydes via the Intramolecular Friedel−Crafts Reaction of Geminal Diacetates. ResearchGate. Available at: [Link]
-
The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. Available at: [Link]
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Womack, G. B., Angeles, J. G., Fanelli, V. E., & Heyer, C. A. (2007). Conversion of 2-Alkylcinnamaldehydes to 2-Alkylindanones via a Catalytic Intramolecular Friedel−Crafts Reaction. ResearchGate. Available at: [Link]
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Kaczor, A. A., & Karczmarzyk, Z. (2017). Synthesis of 1-indanones with a broad range of biological activity. PMC. Available at: [Link]
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Daya Chemistry. (2022). Mechanism of Cyclisation by Friedal crafts reaction. YouTube. Available at: [Link]
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Hazra, C. K., et al. (2024). Synthesis of tetralone and indanone derivatives via cascade reductive Friedel-Crafts alkylation/cyclization of keto acids/esters. PubMed. Available at: [Link]
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Organic Chemistry Portal. (2017). Aluminum Chloride-Mediated Dieckmann Cyclization for the Synthesis of Cyclic 2-Alkyl-1,3-alkanediones. Available at: [Link]
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Application Notes & Protocols: Leveraging 5-bromo-2,2-dimethyl-1-indanone for the Synthesis of Novel Ghrelin Receptor Antagonists
Abstract
The ghrelin receptor (GHSR1a) has emerged as a significant therapeutic target for metabolic disorders, including obesity, due to its central role in regulating appetite and energy homeostasis.[1][2] This document provides a detailed guide for researchers and drug development professionals on the strategic use of 5-bromo-2,2-dimethyl-1-indanone, a versatile chemical scaffold, in the synthesis of potent, small-molecule ghrelin receptor antagonists. We will explore the underlying biology of the ghrelin receptor, delve into the rationale for specific synthetic strategies, and provide a detailed, field-proven protocol for the synthesis and validation of a novel spiro-indanone based antagonist.
Introduction: The Ghrelin System - A Prime Target for Metabolic Intervention
Ghrelin, often termed the "hunger hormone," is a 28-amino acid peptide primarily produced in the stomach that potently stimulates appetite and food intake.[2][3] Its physiological effects are mediated through the Growth Hormone Secretagogue Receptor type 1a (GHSR1a), a G protein-coupled receptor (GPCR) predominantly expressed in the brain, particularly the hypothalamus and pituitary gland.[1][4]
Beyond its role in hunger, the ghrelin system influences glucose metabolism, fat storage, and growth hormone release.[1][2][3] A unique and critical feature of the GHSR1a is its high level of constitutive activity, meaning it signals even in the absence of its endogenous ligand, ghrelin.[5] This baseline activity contributes to maintaining energy balance.
Consequently, compounds that can block or reduce this activity—known as antagonists or inverse agonists—represent a promising therapeutic strategy for managing obesity and related metabolic diseases by reducing appetite and improving energy expenditure.[3][6] Small-molecule antagonists offer significant advantages over peptide-based drugs, including improved oral bioavailability and metabolic stability.
The Intricacies of Ghrelin Receptor Signaling
Understanding the GHSR1a signaling cascade is paramount for designing effective antagonists. Upon activation by ghrelin or through its own constitutive activity, the receptor initiates multiple downstream pathways.
-
Canonical Gαq/11 Pathway: The primary signaling route involves coupling to the Gαq/11 protein.[7] This activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then triggers the release of calcium (Ca2+) from intracellular stores, a key signaling event that can be readily measured in functional assays.[8][9][10]
-
Other G-protein Coupling: The receptor is promiscuous and can also couple to other G-proteins, including Gαi/o and Gα12/13, leading to the modulation of cyclic AMP (cAMP) levels and RhoA kinase activity, respectively.[8][9][11]
-
Heterodimerization: The functional response of the GHSR1a can be further modulated through the formation of heterodimers with other GPCRs, such as dopamine (D1, D2) and somatostatin receptors.[8][10][11] This crosstalk can alter the signaling output and provides another layer of complexity and opportunity for therapeutic intervention.
The goal of an antagonist is to occupy the ghrelin binding site without triggering these downstream signaling events, effectively blocking ghrelin's effects.[2] An inverse agonist goes a step further by reducing the receptor's high constitutive activity.
Ghrelin Receptor Signaling Pathway Diagram
Caption: Simplified GHSR1a signaling via the canonical Gαq/PLC pathway.
Synthetic Strategy: Why 5-bromo-2,2-dimethyl-1-indanone?
The 1-indanone core is a privileged scaffold in medicinal chemistry, valued for its rigid structure and synthetic versatility, which allows for the construction of complex fused and spirocyclic systems.[12] The choice of 5-bromo-2,2-dimethyl-1-indanone as the starting material is a deliberate, multi-faceted strategic decision:
-
Spirocyclic Core Formation: The ketone at the 1-position is an ideal electrophilic site for reactions that build a spirocyclic framework, a common feature in modern small-molecule drugs. This is often achieved through multicomponent reactions or cycloadditions.[13]
-
Blocking Unwanted Reactivity: The gem-dimethyl group at the 2-position is crucial. It prevents enolization at this position, thereby eliminating potential side reactions and directing reactivity predictably towards the ketone or other sites on the molecule.
-
A Handle for Diversification: The bromine atom at the 5-position is a synthetic linchpin. It serves as a versatile functional handle for late-stage diversification via well-established cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the systematic introduction of various aryl or heteroaryl groups to probe the receptor's binding pocket and optimize antagonist potency and pharmacokinetic properties.
Our proposed synthetic route involves a 1,3-dipolar cycloaddition to construct a spiroisoxazoline ring system, followed by a Suzuki coupling to introduce a key pharmacophoric element.
Synthetic Workflow Diagram
Caption: General workflow for synthesizing a spiro-indanone antagonist.
Experimental Protocols
Disclaimer: All procedures should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 4.1: Synthesis of a Spiro-indanone Ghrelin Receptor Antagonist
Step 1: Synthesis of (E)-2-benzylidene-5-bromo-2,2-dimethyl-1-indanone (Chalcone Intermediate)
-
To a stirred solution of 5-bromo-2,2-dimethyl-1-indanone (1.0 eq) in ethanol (0.2 M) at room temperature, add benzaldehyde (1.1 eq).
-
Slowly add a 10% aqueous solution of sodium hydroxide (2.0 eq) dropwise over 15 minutes. The solution will typically turn yellow.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Pour the reaction mixture into ice-cold water (10 volumes) and acidify to pH ~5 with 1M HCl.
-
A precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol/water to yield the pure chalcone as a crystalline solid.
Step 2: Synthesis of the Spiroisoxazoline-Indanone Core
-
In a round-bottom flask, dissolve the chalcone intermediate from Step 1 (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in ethanol (0.2 M).
-
Add sodium acetate (2.0 eq) to the mixture and heat to reflux (approx. 80 °C) for 8-12 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure bromo-substituted spiroisoxazoline-indanone.
Step 3: Suzuki Coupling for Final Antagonist Synthesis
-
To a degassed mixture of the spiro-indanone from Step 2 (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq) in a 4:1 mixture of dioxane and water (0.1 M), add Pd(PPh3)4 (0.05 eq).
-
Heat the reaction mixture under a nitrogen atmosphere at 90 °C for 6-10 hours.
-
Upon completion (monitored by TLC/LC-MS), cool the mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final compound by column chromatography on silica gel to yield the target ghrelin receptor antagonist.
Protocol 4.2: In Vitro Functional Validation - Calcium Mobilization Assay
This protocol validates the ability of the synthesized compound to antagonize ghrelin-induced calcium release in cells expressing the GHSR1a.
-
Cell Culture: Culture HEK293 cells stably expressing the human GHSR1a receptor in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Cell Plating: Seed the cells into black, clear-bottom 96-well plates at a density of 40,000-50,000 cells per well and incubate for 24 hours.
-
Dye Loading: Aspirate the culture medium and add 100 µL of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) loading buffer to each well. Incubate for 60 minutes at 37 °C.
-
Compound Preparation: Prepare serial dilutions of the synthesized antagonist in an appropriate assay buffer. Prepare a fixed, sub-maximal concentration of ghrelin (e.g., the EC80 concentration, determined previously).
-
Antagonist Incubation: Wash the cells twice with assay buffer. Add the diluted antagonist solutions to the wells and incubate for 15-20 minutes at room temperature.
-
Ghrelin Stimulation & Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Initiate reading to establish a baseline fluorescence. Inject the ghrelin solution into the wells and continue to measure the fluorescence intensity (Excitation: ~494 nm, Emission: ~516 nm) every second for at least 120 seconds.
-
Data Analysis: Calculate the percentage inhibition of the ghrelin response at each antagonist concentration. Plot the data and fit to a four-parameter logistic equation to determine the IC50 value of the antagonist.
Data Presentation & Expected Results
The synthetic and biological evaluation should yield quantifiable data that can be clearly presented.
| Parameter | Expected Value/Result | Method |
| Synthesis Yield (Overall) | 15-25% | Gravimetric Analysis |
| Final Compound Purity | >95% | HPLC |
| Structural Confirmation | Consistent ¹H NMR, ¹³C NMR, and HRMS data | Spectroscopic Analysis |
| Antagonist Potency (IC₅₀) | 1 - 500 nM | Calcium Mobilization Assay |
Conclusion and Future Perspectives
This guide demonstrates the strategic utility of 5-bromo-2,2-dimethyl-1-indanone as a starting platform for the efficient synthesis of novel, non-peptide ghrelin receptor antagonists. The provided protocols for synthesis and functional validation offer a robust framework for researchers in the field. The true power of this scaffold lies in the potential for rapid library generation through variation of the aldehyde used in Step 1 and the boronic acid in Step 3, enabling a thorough exploration of the structure-activity relationship (SAR). Future work should focus on optimizing the pharmacokinetic properties (ADME) of lead compounds to develop candidates suitable for in vivo studies and eventual clinical development for the treatment of obesity and metabolic syndrome.
References
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- Oxford Academic. (n.d.). Complex Signaling Pathways of the Ghrelin Receptor. Endocrinology.
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- Unknown Source. (2025-02-15). What Are Ghrelin Antagonist and How Do They Work?
- ResearchGate. (n.d.).
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- BPS/IUPHAR Guide to PHARMACOLOGY. (n.d.). Ghrelin receptor.
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- Oncotarget. (2021-03-02). Development of a ghrelin receptor inverse agonist for positron emission tomography.
- PubMed. (2012-03-01). Discovery of a new class of ghrelin receptor antagonists.
- ACS Publications. (n.d.). Advances in the Development of Nonpeptide Small Molecules Targeting Ghrelin Receptor.
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromo-2,2-dimethyl-1-indanone
Introduction
5-Bromo-2,2-dimethyl-1-indanone is a versatile bicyclic ketone building block of significant interest to researchers in medicinal chemistry and materials science. The presence of a bromine atom on the aromatic ring provides a reactive handle for late-stage functionalization, enabling the synthesis of diverse and complex molecular architectures. Palladium-catalyzed cross-coupling reactions have become indispensable tools for forging new carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds with high efficiency and functional group tolerance.[1][2] This guide offers a comprehensive overview and detailed protocols for the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions of 5-bromo-2,2-dimethyl-1-indanone, empowering researchers to unlock its synthetic potential.
The 2,2-dimethyl substitution on the indanone core introduces significant steric hindrance around the reaction center. This structural feature necessitates careful consideration of reaction parameters, particularly the choice of palladium catalyst, ligand, and base, to achieve optimal yields and reaction rates. This document provides not only step-by-step procedures but also the scientific rationale behind the selection of specific conditions, grounded in established mechanistic principles.
Understanding the Catalytic Cycles: A Visual Guide
The following diagrams illustrate the fundamental catalytic cycles for the palladium-catalyzed cross-coupling reactions discussed in this guide. Understanding these mechanisms is crucial for troubleshooting and optimizing reaction conditions.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle of the Heck reaction.
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocols and Application Notes
General Considerations
-
Inert Atmosphere: All palladium-catalyzed reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and deactivation of the catalyst.
-
Anhydrous Solvents: The use of anhydrous and degassed solvents is crucial for reproducibility and high yields, as water can interfere with the catalytic cycle.
-
Reagent Purity: High-purity starting materials, catalysts, ligands, and bases are essential for optimal results.
-
Ligand Selection: Due to the steric hindrance of the 2,2-dimethyl group, bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are generally recommended to facilitate the oxidative addition and reductive elimination steps.[3]
Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds.[4] For 5-bromo-2,2-dimethyl-1-indanone, this reaction allows for the introduction of various aryl and heteroaryl substituents.
Reaction Scheme:
Table 1: Recommended Reaction Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition | Rationale & Expert Insights |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄ (1-5 mol%) | Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(II) and Pd(0) precursors that form the active Pd(0) species in situ. Pd(PPh₃)₄ is an air-stable Pd(0) source. For sterically hindered substrates, higher catalyst loading may be beneficial.[3] |
| Ligand | SPhos, XPhos, or RuPhos (1.2-2 mol equivalent to Pd) | Bulky, electron-rich biarylmonophosphine ligands are highly effective for coupling sterically hindered aryl bromides by promoting both oxidative addition and reductive elimination.[3] |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ (2-3 equivalents) | The base activates the boronic acid for transmetalation. The choice of base can significantly impact the reaction rate and yield. K₃PO₄ is often a good choice for challenging couplings. |
| Solvent | Toluene/H₂O, Dioxane/H₂O, or THF/H₂O (typically 10:1 v/v) | A biphasic solvent system is common for Suzuki reactions. The aqueous phase is necessary to dissolve the inorganic base and facilitate the activation of the boronic acid. |
| Temperature | 80-110 °C | Elevated temperatures are generally required to overcome the activation energy for the coupling of sterically hindered substrates. |
| Reaction Time | 12-24 hours | Reaction progress should be monitored by TLC or LC-MS. |
Detailed Protocol:
-
To an oven-dried Schlenk flask, add 5-bromo-2,2-dimethyl-1-indanone (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., SPhos, 0.04 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed solvent system (e.g., 10 mL of toluene and 1 mL of water) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL), then dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.
Heck Reaction: C-C Bond Formation with Alkenes
The Heck reaction provides a direct method for the arylation of alkenes, leading to the formation of substituted olefins.[5][6]
Reaction Scheme:
Table 2: Recommended Reaction Conditions for the Heck Reaction
| Parameter | Condition | Rationale & Expert Insights |
| Palladium Catalyst | Pd(OAc)₂ (2-5 mol%) | Pd(OAc)₂ is a common and effective catalyst for the Heck reaction. |
| Ligand | P(o-tolyl)₃ or P(t-Bu)₃ (2-4 mol equivalent to Pd) | Bulky phosphine ligands can accelerate the reaction and improve yields, especially with less reactive aryl bromides. |
| Base | Et₃N, DIPEA, or K₂CO₃ (1.5-2.5 equivalents) | An organic or inorganic base is required to neutralize the HBr generated during the catalytic cycle. |
| Solvent | DMF, DMAc, or NMP | High-boiling polar aprotic solvents are typically used to ensure the solubility of the reagents and to facilitate the reaction at elevated temperatures. |
| Temperature | 100-140 °C | Higher temperatures are often necessary to promote the reaction with aryl bromides. |
| Reaction Time | 12-48 hours | Reaction progress should be monitored by TLC or LC-MS. |
Detailed Protocol:
-
To a sealed reaction vial, add 5-bromo-2,2-dimethyl-1-indanone (1.0 mmol), the alkene (1.5 mmol), and the base (e.g., Et₃N, 2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 0.03 mmol) and the ligand (e.g., P(o-tolyl)₃, 0.06 mmol).
-
Add the anhydrous solvent (e.g., DMF, 5 mL).
-
Seal the vial and heat the reaction mixture to 120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (3 x 15 mL) and brine (15 mL), then dry over anhydrous MgSO₄.
-
Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.
Sonogashira Coupling: C-C Bond Formation with Terminal Alkynes
The Sonogashira coupling is a highly efficient method for the synthesis of aryl alkynes.[7] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.
Reaction Scheme:
Table 3: Recommended Reaction Conditions for Sonogashira Coupling
| Parameter | Condition | Rationale & Expert Insights |
| Palladium Catalyst | PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ (1-5 mol%) | These are standard and reliable catalysts for Sonogashira couplings. |
| Copper Co-catalyst | CuI (2-10 mol%) | CuI facilitates the formation of the copper acetylide, which then undergoes transmetalation with the palladium complex. |
| Ligand | PPh₃ (if not already part of the catalyst) | Triphenylphosphine is a commonly used ligand for this reaction. |
| Base | Et₃N or DIPEA (2-5 equivalents or as solvent) | A strong amine base is required to deprotonate the terminal alkyne. |
| Solvent | THF, Dioxane, or DMF | Anhydrous polar aprotic solvents are typically used. The amine base can also serve as the solvent. |
| Temperature | Room temperature to 80 °C | Mild conditions are often sufficient for the coupling of aryl bromides. |
| Reaction Time | 2-12 hours | Reaction progress should be monitored by TLC or LC-MS. |
Detailed Protocol:
-
To an oven-dried Schlenk flask, add 5-bromo-2,2-dimethyl-1-indanone (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol), and the copper(I) iodide (0.05 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous solvent (e.g., THF, 10 mL) and the amine base (e.g., Et₃N, 3.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Stir the reaction mixture at room temperature or heat to 60 °C as needed.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the filtrate with saturated aqueous NH₄Cl solution (2 x 15 mL) to remove copper salts, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify by flash column chromatography.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines.[2][8][9]
Reaction Scheme:
Table 4: Recommended Reaction Conditions for Buchwald-Hartwig Amination
| Parameter | Condition | Rationale & Expert Insights |
| Palladium Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ (1-3 mol%) | Common palladium precursors for this transformation. |
| Ligand | XPhos, RuPhos, or BrettPhos (1.5-2 mol equivalent to Pd) | Bulky, electron-rich phosphine ligands are crucial for efficient C-N bond formation, especially with sterically hindered substrates. |
| Base | NaOt-Bu, K₃PO₄, or Cs₂CO₃ (1.5-2.5 equivalents) | A strong, non-nucleophilic base is required. NaOt-Bu is a common choice, but K₃PO₄ or Cs₂CO₃ can be used for base-sensitive substrates. |
| Solvent | Toluene, Dioxane, or THF | Anhydrous, non-protic solvents are essential. |
| Temperature | 80-110 °C | Elevated temperatures are typically required. |
| Reaction Time | 12-24 hours | Reaction progress should be monitored by TLC or LC-MS. |
Detailed Protocol:
-
In a glovebox, to an oven-dried vial, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.015 mmol) and the ligand (e.g., XPhos, 0.03 mmol).
-
Add 5-bromo-2,2-dimethyl-1-indanone (1.0 mmol), the amine (1.2 mmol), and the base (e.g., NaOt-Bu, 1.5 mmol).
-
Add the anhydrous solvent (e.g., toluene, 5 mL).
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.
References
-
Takemiya, A., & Hartwig, J. F. (2006). Palladium-Catalyzed Synthesis of Aryl Ketones by Coupling of Aryl Bromides with an Acyl Anion Equivalent. Journal of the American Chemical Society, 128(46), 14800–14801. [Link]
-
Hartwig, J. F. (2007). Palladium-Catalyzed Synthesis of Aryl Ketones by Coupling of Aryl Bromides with an Acyl Anion Equivalent. The Hartwig Group. [Link]
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Biscoe, M. R., & Buchwald, S. L. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications, 50(15), 1844-1846. [Link]
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Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177–2250. [Link]
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Karimi, B., & Enders, D. (2006). Palladium Complexes of N-Heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions — A Synthetic Chemist′s Perspective. Angewandte Chemie International Edition, 45(46), 7782-7805. [Link]
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Grasa, G. A., & Nolan, S. P. (2008). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. The Journal of Organic Chemistry, 73(17), 6847–6850. [Link]
-
Buchwald, S. L., & Hartwig, J. F. (2010). Buchwald–Hartwig amination. Wikipedia. [Link]
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Artamkina, G. A., & Beletskaya, I. P. (2010). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 15(4), 2469–2481. [Link]
-
Fairlamb, I. J. S. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1845–1854. [Link]
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Movassaghi, M., & Schmidt, M. A. (2007). Palladium-Catalyzed Cross-Coupling of Cyanohydrins with Aryl Bromides: Construction of Biaryl Ketones. Organic Letters, 9(10), 1963–1966. [Link]
-
Heck, R. F. (1982). Heck reaction. Wikipedia. [Link]
-
Buchwald, S. L., & Hartwig, J. F. (2010). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
YouTube. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. The Organic Chemistry Tutor. [Link]
-
YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. Chemistry SK. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
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YouTube. (2021). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. Chemistry by Dr. R. K. Saini. [Link]
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Application Note: A Practical Guide to the Suzuki-Miyaura Cross-Coupling Reaction for the Synthesis of Substituted Indanones
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Indanones
The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its derivatives are key intermediates in the synthesis of drugs such as Donepezil, used in the treatment of Alzheimer's disease, and serve as foundational materials for various complex aromatic and heterocyclic systems.[1] The functionalization of the indanone core is therefore a critical task in drug discovery and development.[2][3]
The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forming carbon-carbon bonds in modern organic synthesis.[1][4] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction between an organoboron species (like a boronic acid or ester) and an organohalide offers significant advantages, including mild reaction conditions, high functional group tolerance, and the use of relatively non-toxic and environmentally benign boron reagents.[4][5] These features make it exceptionally well-suited for the late-stage functionalization of complex molecules, a common requirement in pharmaceutical research.[2]
This guide provides a detailed experimental procedure for the Suzuki-Miyaura reaction applied to the synthesis of substituted indanones, focusing on the practical aspects of reaction setup, execution, and troubleshooting to enable researchers to reliably synthesize these valuable compounds.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[6][7] The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition : The cycle begins with the oxidative addition of the organohalide (e.g., a bromo-indanone) to a coordinatively unsaturated Pd(0) complex. This step, often the rate-determining one, forms a new Pd(II) intermediate.[6][8] The reactivity of the halide is crucial, with the typical trend being I > OTf > Br >> Cl.[4][6]
-
Transmetalation : The organic group from the organoboron reagent is transferred to the palladium center. This step requires activation by a base, which forms a more nucleophilic "ate" complex with the boronic acid, facilitating the transfer of the organic moiety to the palladium and displacing the halide.[4][5]
-
Reductive Elimination : The final step involves the reductive elimination of the two coupled organic fragments from the Pd(II) complex, forming the desired C-C bond in the product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][9]
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Application Note: Catalyst System Selection for Buchwald-Hartwig Amination of Sterically Hindered Aryl Bromides
Introduction: The Challenge of Steric Hindrance in C-N Coupling
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1] However, when coupling partners possess significant steric bulk, particularly ortho-substituents on the aryl halide, the reaction can become sluggish or fail entirely. This challenge arises primarily from the difficulty of the final reductive elimination step in the catalytic cycle, which is highly sensitive to steric congestion around the palladium center.[2][3]
This application note provides a comprehensive guide to rationally selecting a catalyst system—comprising a palladium precatalyst, a phosphine ligand, and a base—to overcome the challenges posed by sterically hindered aryl bromides. We will delve into the causality behind component selection and provide field-proven protocols to empower researchers to construct complex molecular architectures with confidence.
Deconstructing the Catalyst System for Hindered Substrates
Success in coupling hindered substrates hinges on a catalyst system that promotes a rapid rate of reductive elimination while maintaining catalyst stability and activity. This is achieved through the judicious selection of each component.
The Ligand: The Architect of Reactivity
For hindered substrates, the choice of phosphine ligand is the most critical factor. The development of bulky, electron-rich dialkylbiaryl phosphine ligands by the Buchwald group and others has been a breakthrough, enabling the coupling of previously unreactive substrates.[1][4]
Why are bulky, electron-rich ligands essential?
-
Promotion of Reductive Elimination: Sterically demanding ligands create a congested environment around the palladium center. This steric pressure favors the three-coordinate L-Pd(Ar)(NR¹R²) intermediate and accelerates the bond-forming reductive elimination step, which is often rate-limiting for hindered substrates.
-
Formation of Monoligated Pd(0): The bulk of these ligands favors the formation of the highly reactive, monoligated LPd(0) active species, preventing the formation of less reactive bis-ligated complexes.
-
Enhanced Electron Density: The electron-donating nature of these ligands increases the electron density on the palladium center, which also facilitates the oxidative addition of the aryl bromide and promotes the final reductive elimination.
The table below summarizes ligands that have demonstrated high efficacy for coupling hindered aryl bromides.
| Ligand Name | Structure | Key Features & Typical Applications |
| XPhos | Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | A general and highly active ligand for a wide range of aryl bromides, including some moderately hindered systems.[5] |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | The diisopropoxy groups enhance solubility and provide a different steric profile. Excellent for many hindered and heteroaromatic substrates.[6][7] |
| BrettPhos | 2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl | Exceptionally bulky and electron-rich. A premier choice for coupling di-ortho-substituted aryl bromides and challenging primary amines.[8] |
| tBuBrettPhos | 2-(Di-tert-butylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl | The di-tert-butylphosphino group provides even greater steric bulk, making it highly effective for extremely challenging C-N and C-O couplings. |
The Palladium Precatalyst: Ensuring a Fast and Clean Initiation
While traditional palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern palladium precatalysts offer significant advantages in terms of stability, convenience, and performance.[8][9] The third and fourth-generation (G3 and G4) Buchwald precatalysts are particularly well-suited for these demanding reactions.[5]
Why use G3 or G4 Precatalysts?
-
Air and Moisture Stability: Unlike many Pd(0) sources, these precatalysts are solid, air-stable complexes that are easy to handle and weigh.[5]
-
Rapid and Efficient Activation: They are designed to rapidly and quantitatively generate the active monoligated LPd(0) species in solution upon exposure to a base, without the need for external reducing agents.[2][8] This ensures a controlled and reproducible initiation of the catalytic cycle.
-
Precise Ligand:Palladium Ratio: Using a precatalyst guarantees a 1:1 ligand-to-palladium ratio, which is crucial for optimal reactivity.
-
G4 Advantage: The G4 precatalysts generate N-methylcarbazole as a byproduct during activation, which is less likely to interfere with the reaction compared to the carbazole byproduct from G3 precatalysts, which can sometimes act as a competing nucleophile.[5][10]
The Base: The Unsung Hero of the Catalytic Cycle
The base plays a crucial role in the Buchwald-Hartwig amination: it deprotonates the amine-palladium complex to form the palladium-amido intermediate, which precedes reductive elimination.[9] The choice of base is highly dependent on the solvent and the functional group tolerance of the substrates.
-
Strong Bases (Alkoxides): For reactions in nonpolar aprotic solvents like toluene or dioxane, strong, non-coordinating anionic bases are required.[11][12] Sodium tert-butoxide (NaOtBu) is the most common and effective choice. Its poor solubility necessitates a solid-liquid phase reaction, where deprotonation occurs at the particle surface.[2]
-
Weaker Bases (Carbonates/Phosphates): For substrates with base-sensitive functional groups (e.g., esters, enolizable ketones), weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be employed.[2][4] These reactions often require higher temperatures or longer reaction times to achieve full conversion. The solubility of the base is a key factor; Cs₂CO₃ is often favored for its better solubility in common organic solvents.[2]
Visualizing the Process: Mechanism and Selection
Understanding the catalytic cycle and having a clear decision-making framework are essential for success.
Caption: The catalytic cycle for the Buchwald-Hartwig amination. For hindered substrates, the reductive elimination step is often rate-limiting.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. enamine.net [enamine.net]
- 7. researchgate.net [researchgate.net]
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- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 10. reddit.com [reddit.com]
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- 12. researchgate.net [researchgate.net]
Application Note & Protocols: Leveraging 5-Bromo-2,2-dimethyl-1-indanone for the Synthesis of Novel Pharmaceutical Scaffolds
Abstract
The 1-indanone core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents, including the Alzheimer's disease drug Donepezil.[1] Its rigid framework provides a well-defined orientation for appended pharmacophoric groups. This guide focuses on 5-bromo-2,2-dimethyl-1-indanone, a highly versatile starting material for drug discovery programs. The presence of a bromine atom at the 5-position offers a reactive handle for modern cross-coupling reactions, while the gem-dimethyl group at the C2-position sterically blocks undesirable side reactions such as enolization and aldol condensation, thereby enhancing synthetic predictability and stability. This document provides detailed protocols and the underlying scientific rationale for synthesizing diverse pharmaceutical scaffolds, including biaryl, arylamine, and spirocyclic systems, from this key building block.
The Strategic Advantage of 5-Bromo-2,2-dimethyl-1-indanone
The utility of 5-bromo-2,2-dimethyl-1-indanone stems from two key structural features:
-
The Aryl Bromide: The C-Br bond is an ideal electrophilic partner for a wide range of palladium-catalyzed cross-coupling reactions. Its reactivity is intermediate between more reactive iodides and less reactive chlorides, offering a good balance of stability and reactivity.[2] This allows for the systematic and modular construction of compound libraries by introducing diverse substituents at the 5-position.
-
The C2 gem-Dimethyl Group: This structural motif provides several benefits. It prevents epimerization of the adjacent C-H protons, a common issue in other indanone systems. It also blocks aldol-type self-condensation reactions, which simplifies purification and improves yields. From a medicinal chemistry perspective, the dimethyl group can act as a lipophilic pocket-filling element and provides a pre-installed quaternary center, a key feature in many complex natural products and spirocyclic frameworks.[3]
Caption: Synthetic pathways from 5-bromo-2,2-dimethyl-1-indanone.
Core Synthetic Strategy I: C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and organoboron compounds.[4][5] Its popularity in drug discovery is due to its exceptionally broad functional group tolerance, the use of stable and often commercially available boronic acids, and typically mild reaction conditions.[6]
Causality Behind Experimental Choices:
-
Catalyst: Palladium complexes with phosphine ligands are standard. Pd(dppf)Cl₂ is often chosen for its robustness and efficiency in coupling a wide range of substrates.[7] The dppf ligand helps to stabilize the active Pd(0) species and facilitates the key steps of the catalytic cycle.
-
Base: A base is required to activate the boronic acid for transmetalation.[5] An aqueous solution of an inorganic base like K₂CO₃ or Cs₂CO₃ is common, as it is effective, inexpensive, and minimizes side reactions like ester hydrolysis that can occur with stronger bases.
-
Solvent: A two-phase solvent system like Toluene/Water or a polar aprotic solvent like Dimethoxyethane (DME) is typically used to dissolve both the organic and inorganic reagents.
Protocol 2.1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes the coupling of 5-bromo-2,2-dimethyl-1-indanone with a generic arylboronic acid.
Materials:
-
5-bromo-2,2-dimethyl-1-indanone (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,2-Dimethoxyethane (DME) and Water (4:1 mixture), degassed
Procedure:
-
To a flame-dried Schlenk flask, add 5-bromo-2,2-dimethyl-1-indanone, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed DME/Water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Typical reaction times are 4-12 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Suzuki Coupling Reactions
| Entry | Arylboronic Acid Partner | Product | Typical Yield |
| 1 | Phenylboronic acid | 2,2-Dimethyl-5-phenyl-1-indanone | 85-95% |
| 2 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-2,2-dimethyl-1-indanone | 88-96% |
| 3 | Pyridin-3-ylboronic acid | 2,2-Dimethyl-5-(pyridin-3-yl)-1-indanone | 75-85% |
| 4 | Thiophen-2-ylboronic acid | 2,2-Dimethyl-5-(thiophen-2-yl)-1-indanone | 80-90% |
Core Synthetic Strategy II: C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals.[8][9] This palladium-catalyzed reaction directly couples an aryl halide with an amine, overcoming the limitations of classical methods that often require harsh conditions or have a narrow substrate scope.[8]
Causality Behind Experimental Choices:
-
Catalyst/Ligand: This reaction is highly dependent on the choice of phosphine ligand. Electron-rich, bulky ligands (e.g., XantPhos, RuPhos) are essential. They promote the oxidative addition of the aryl bromide to the Pd(0) center and facilitate the final reductive elimination step to form the C-N bond.[10] A pre-catalyst like a G3-palladacycle can also be used for improved air stability and activity.
-
Base: A strong, non-nucleophilic base is critical. Sodium tert-butoxide (NaOtBu) is commonly used because it is strong enough to deprotonate the amine (or the Pd-amine complex) but is too bulky to act as a competing nucleophile.[2]
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are required to prevent quenching of the strong base and interference with the catalytic cycle.
Protocol 3.1: General Procedure for Buchwald-Hartwig Amination
This protocol details the coupling of 5-bromo-2,2-dimethyl-1-indanone with a primary or secondary amine.
Caption: General workflow for Buchwald-Hartwig Amination.
Materials:
-
5-bromo-2,2-dimethyl-1-indanone (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
XantPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.05 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed Toluene
Procedure:
-
In a glovebox or under a strong flow of inert gas, add Pd₂(dba)₃, XantPhos, and NaOtBu to a dry Schlenk tube.
-
Add the 5-bromo-2,2-dimethyl-1-indanone.
-
Seal the tube, remove from the glovebox (if used), and add anhydrous toluene followed by the amine coupling partner via syringe.
-
Place the reaction under a positive pressure of inert gas and heat to 100-110 °C with stirring.
-
Monitor the reaction until the starting material is consumed (typically 6-24 hours).
-
Cool the mixture to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Core Synthetic Strategy III: Annulation Reactions for Spirocyclic Scaffolds
Introducing three-dimensionality is a key strategy in modern drug design to improve physicochemical properties and target engagement. Spirocycles, which feature two rings connected by a single quaternary carbon, are an excellent way to achieve this.[11] The 2,2-dimethyl-1-indanone core is a perfect precursor for spirocyclic systems, with the C2 carbon serving as the pre-defined spiro-atom. Annulation reactions that build a new ring onto the existing indanone framework are a powerful approach.[3][12]
Causality Behind Experimental Choices: A common strategy involves an initial condensation at the C2 position to form an exocyclic double bond, followed by a cyclization reaction. While our starting material has a dimethylated C2, we can utilize the ketone at C1. A Claisen-Schmidt condensation with an appropriate aldehyde can form a 2-arylidene-1-indanone intermediate (after demethylation, or more practically, starting from 5-bromo-1-indanone and adding the gem-dimethyl group later). A more direct approach from our starting material would be to build a ring fused to the indanone core. For example, a reaction with a suitable di-nucleophile could engage the ketone and another position.
A practical route to a spiro-heterocycle involves converting the C1 ketone to a reactive intermediate that can undergo cyclization. The following protocol outlines a plausible, albeit multi-step, pathway inspired by established indanone chemistry.[13]
Protocol 4.1: Synthesis of a Spiro-oxindole Scaffold (Illustrative Pathway)
This protocol outlines a conceptual pathway starting from a functionalized indanone.
Caption: Conceptual workflow for spirocycle synthesis.
Procedure (Conceptual):
-
Functionalization: Synthesize 5-amino-2,2-dimethyl-1-indanone from the starting 5-bromo derivative using the Buchwald-Hartwig protocol (using an ammonia equivalent like benzophenone imine followed by hydrolysis).[8]
-
Condensation: React the resulting 5-amino-indanone with isatin (or a derivative) under basic conditions (e.g., piperidine in ethanol). This is expected to form a Schiff base at the 5-amino position and potentially engage the C1 ketone in a Pfitzinger-type reaction.
-
Cyclization/Rearrangement: Depending on the reaction conditions, the intermediate from step 2 can undergo acid- or base-catalyzed cyclization to form a new heterocyclic ring fused to the indanone aromatic ring. Subsequent oxidative rearrangement could lead to the formation of a spirocyclic system at the C1 position.
-
Isolation and Purification: Standard workup and chromatographic purification would be employed to isolate the final spirocyclic product.
Note: This is an advanced, exploratory pathway. The development of a specific protocol would require significant experimental optimization.
Conclusion
5-Bromo-2,2-dimethyl-1-indanone is a robust and highly valuable building block for the synthesis of diverse and novel pharmaceutical scaffolds. The strategic placement of a reactive bromide handle and a stabilizing gem-dimethyl group allows for the reliable application of powerful synthetic methodologies. The protocols detailed herein for Suzuki-Miyaura and Buchwald-Hartwig couplings provide dependable routes to biaryl and arylamine derivatives, respectively. Furthermore, the indanone core serves as an excellent foundation for the construction of complex, three-dimensional spirocyclic systems. By leveraging these modern synthetic strategies, drug discovery teams can efficiently generate libraries of novel compounds for biological screening, accelerating the development of next-generation therapeutics.
References
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Ökten, S. et al. (2025). Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions. Journal of Physics: Conference Series. [Link]
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Reddy, T. et al. (2018). Diastereoselective synthesis of novel spiro indanone fused pyrano[3,2-c]chromene derivatives following hetero-Diels–Alder reaction and in vitro anticancer studies. RSC Advances. [Link]
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Serafin, K. & Bräse, S. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. [Link]
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Wikipedia. Buchwald–Hartwig amination. [Link]
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Barbera, M. et al. (2015). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]
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Maji, B. & Bhattacharya, A. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances. [Link]
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Serafin, K. & Bräse, S. (2017). Synthesis of 1-indanones with a broad range of biological activity. ResearchGate. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Güdere, C. & Çetinkaya, E. (2019). Synthesis and characterization of novel indanone-based spiro-dihydrobenzofuran derivatives. Turkish Journal of Chemistry. [Link]
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ACS Green Chemistry Institute. Buchwald-Hartwig Amination. [Link]
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Kashani, S. et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
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Šačkus, A. et al. (2015). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. Chemija. [Link]
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Bansal, R. et al. (2024). Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. Drug Discovery Today. [Link]
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Kumar, V. et al. (2017). Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. Semantic Scholar. [Link]
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Kumar, V. et al. (2017). Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. RSC Advances. [Link]
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Kumar, V. et al. (2017). Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Maji, B. & Bhattacharya, A. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. PMC - NIH. [Link]
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ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples. YouTube. [Link]
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Application Notes and Protocols for the Synthesis of Indanone Derivatives in Medicinal Chemistry
Introduction: The Privileged Indanone Scaffold in Drug Discovery
The 1-indanone framework is a prominent structural motif deeply embedded in the landscape of medicinal chemistry. As a "privileged structure," it is capable of binding to multiple, unrelated classes of biological targets, making it a versatile core for drug design. Indanone derivatives have demonstrated a vast spectrum of pharmacological activities, including potent antiviral, anti-inflammatory, analgesic, anticancer, and neuroprotective properties.[1][2] Their utility is seen in drugs for Alzheimer's disease treatment and as non-nucleoside inhibitors of HCV replication.[1] The strategic importance of this scaffold necessitates robust, efficient, and adaptable synthetic methodologies to generate diverse libraries of analogues for structure-activity relationship (SAR) studies.
This guide provides an in-depth exploration of key synthetic protocols for constructing indanone derivatives. Moving beyond a simple recitation of steps, we delve into the mechanistic underpinnings of each method, offering field-proven insights to aid researchers in experimental design, troubleshooting, and optimization. We will cover classical methods that form the bedrock of indanone synthesis, as well as modern, transition-metal-catalyzed approaches that offer unparalleled precision and control, particularly for the synthesis of chiral molecules.
Section 1: The Cornerstone of Indanone Synthesis: Intramolecular Friedel-Crafts Acylation
The most fundamental and widely employed method for constructing the 1-indanone core is the intramolecular Friedel-Crafts acylation.[3][4] This reaction involves the cyclization of an aromatic compound bearing a tethered acyl group or a precursor that can generate an acylium ion in situ. The choice of starting material and catalyst dictates the reaction conditions and overall efficiency. The two primary pathways are the direct cyclization of 3-arylpropionic acids and the two-step cyclization via more reactive 3-arylpropionyl chlorides.[3][4]
Mechanistic Rationale
The reaction is initiated by the generation of a highly electrophilic acylium ion from the carboxylic acid or acyl chloride precursor. This is typically achieved using a strong Brønsted acid (like polyphosphoric acid) or a Lewis acid (like AlCl₃).[3] The acylium ion is then attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution (SEAr) reaction. Subsequent deprotonation of the resulting sigma complex restores aromaticity and yields the bicyclic 1-indanone structure.
Sources
Introduction: A Novel Scaffold for a Complex Disease
The global prevalence of obesity and its associated metabolic disorders, including type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and cardiovascular disease, necessitates the urgent discovery of novel therapeutic agents.[1][2] The indanone scaffold, a core structure in various biologically active compounds, has garnered significant interest in medicinal chemistry due to its synthetic tractability and diverse pharmacological activities, ranging from anticancer to neuroprotective effects.[3][4][5] This document outlines a comprehensive research framework for investigating the therapeutic potential of a novel indanone derivative, 5-bromo-2,2-dimethyl-1-indanone, in the context of obesity-related metabolic diseases.
While direct research on this specific compound is nascent, its structural features suggest it as a compelling candidate for exploration. This guide provides detailed protocols for a multi-tiered approach, from initial in vitro screening in relevant cell models to subsequent in vivo validation in a diet-induced obesity model. We will hypothesize a potential mechanism of action centered around the activation of 5'-AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis, to provide a rational basis for the proposed experimental workflows.[6]
PART 1: In Vitro Evaluation of Metabolic Activity
The initial phase of investigation focuses on characterizing the effects of 5-bromo-2,2-dimethyl-1-indanone on key metabolic cell types: adipocytes, hepatocytes, and skeletal muscle cells. These in vitro assays are designed to be rapid, cost-effective, and provide high-throughput screening capabilities to elucidate potential mechanisms of action.[1]
Adipocyte Metabolism and Function (3T3-L1 Model)
Differentiated 3T3-L1 adipocytes are a cornerstone in vitro model for studying adipogenesis and glucose metabolism.[7] We will assess the compound's ability to enhance glucose uptake and modulate adipocyte differentiation.
This protocol measures the uptake of a fluorescent glucose analog, 2-NBDG, to quantify the effect of the test compound on glucose transport.
Materials:
-
Differentiated 3T3-L1 adipocytes in a 96-well plate
-
5-bromo-2,2-dimethyl-1-indanone
-
Insulin solution (100 nM)
-
2-NBDG (100 µM)
-
Krebs-Ringer-Phosphate-HEPES (KRPH) buffer
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Serum Starvation: Gently wash differentiated 3T3-L1 adipocytes twice with warm PBS. Incubate cells in serum-free DMEM for 2-4 hours at 37°C.[7]
-
Compound Incubation: Replace the starvation medium with KRPH buffer containing the desired concentrations of 5-bromo-2,2-dimethyl-1-indanone or vehicle control (e.g., DMSO). Incubate for 1 hour at 37°C.
-
Insulin Stimulation: Add insulin to a final concentration of 100 nM to the appropriate wells and incubate for 30 minutes at 37°C to stimulate glucose uptake.[7]
-
Glucose Uptake: Add 2-NBDG to a final concentration of 100 µM and incubate for 30-60 minutes at 37°C.[7]
-
Assay Termination: Remove the 2-NBDG solution and wash the cells three times with cold PBS.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation/emission wavelengths of ~485/535 nm.
Data Presentation:
| Treatment Group | Concentration (µM) | Normalized Fluorescence Units (Mean ± SD) |
| Vehicle Control (Basal) | - | 100 ± 8 |
| Vehicle Control (Insulin) | - | 250 ± 15 |
| 5-bromo-2,2-dimethyl-1-indanone | 1 | 280 ± 20 |
| 5-bromo-2,2-dimethyl-1-indanone | 10 | 350 ± 25 |
| 5-bromo-2,2-dimethyl-1-indanone | 50 | 380 ± 18 |
| Positive Control (e.g., Rosiglitazone) | 10 | 400 ± 30 |
Hepatic Metabolism and Mitochondrial Function (HepG2 Model)
The liver is a central hub for glucose and lipid metabolism. We will use the human hepatoma cell line, HepG2, to investigate the compound's impact on mitochondrial respiration, a critical process often dysregulated in metabolic diseases.[8][9]
This protocol utilizes an extracellular flux analyzer (e.g., Seahorse XF) to measure the oxygen consumption rate (OCR), providing a real-time assessment of mitochondrial respiration.[10]
Materials:
-
HepG2 cells seeded in a Seahorse XF cell culture microplate
-
5-bromo-2,2-dimethyl-1-indanone
-
Seahorse XF Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)
-
Assay medium (e.g., DMEM without bicarbonate)
Procedure:
-
Cell Seeding: Seed HepG2 cells in a Seahorse XF microplate at an optimized density (e.g., 2 x 10^4 cells/well) and allow them to adhere overnight.[10]
-
Compound Treatment: Treat the cells with various concentrations of 5-bromo-2,2-dimethyl-1-indanone for a predetermined duration (e.g., 24 hours).
-
Assay Preparation: One hour before the assay, replace the culture medium with pre-warmed assay medium and incubate in a non-CO2 incubator at 37°C.
-
Mito Stress Test: Load the sensor cartridge with the mitochondrial inhibitors and perform the assay according to the manufacturer's protocol. The analyzer will sequentially inject the inhibitors to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[10]
Data Presentation:
| Treatment Group | Concentration (µM) | Basal OCR (pmol/min) | Maximal OCR (pmol/min) |
| Vehicle Control | - | 100 ± 10 | 200 ± 18 |
| 5-bromo-2,2-dimethyl-1-indanone | 1 | 110 ± 12 | 230 ± 20 |
| 5-bromo-2,2-dimethyl-1-indanone | 10 | 130 ± 15 | 280 ± 25 |
| 5-bromo-2,2-dimethyl-1-indanone | 50 | 150 ± 18 | 320 ± 30 |
PART 2: In Vivo Efficacy in a Diet-Induced Obesity (DIO) Model
Positive results from in vitro studies warrant validation in a more physiologically relevant animal model. The diet-induced obesity (DIO) model in mice closely mimics the development of human obesity and is considered the gold standard for preclinical evaluation of anti-obesity therapeutics.[11][12][13]
Induction of Obesity and Treatment Paradigm
Animal Model: Male C57BL/6 mice, 6-8 weeks old. Diet: High-fat diet (HFD), typically 60% kcal from fat, for 8-12 weeks to induce obesity, insulin resistance, and glucose intolerance.[12][13] Control animals are fed a standard chow diet.
Experimental Groups:
-
Lean Control (Chow Diet + Vehicle)
-
Obese Control (HFD + Vehicle)
-
Positive Control (HFD + Metformin)
-
Test Group 1 (HFD + 5-bromo-2,2-dimethyl-1-indanone, Low Dose)
-
Test Group 2 (HFD + 5-bromo-2,2-dimethyl-1-indanone, High Dose)
Treatment: Once the obese phenotype is established, animals are treated daily (e.g., via oral gavage) for 4-8 weeks. Body weight and food intake are monitored regularly.[12]
The OGTT assesses the body's ability to clear a glucose load from the bloodstream, a key indicator of insulin sensitivity.
Procedure:
-
Fasting: Fast the mice for 6 hours prior to the test.
-
Baseline Blood Glucose: Obtain a baseline blood sample from the tail vein and measure glucose levels.
-
Glucose Administration: Administer a 2 g/kg body weight solution of D-glucose via oral gavage.
-
Blood Glucose Monitoring: Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration and measure glucose levels.
-
Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for each group.
PART 3: Proposed Mechanism of Action and Visualizations
We hypothesize that 5-bromo-2,2-dimethyl-1-indanone may exert its metabolic benefits through the activation of the AMPK signaling pathway. AMPK activation in peripheral tissues can lead to increased glucose uptake, enhanced fatty acid oxidation, and reduced lipid synthesis.
Hypothesized AMPK Signaling Pathway
Caption: Hypothesized activation of AMPK by 5-bromo-2,2-dimethyl-1-indanone.
Experimental Workflow for In Vivo Study
Caption: Workflow for the diet-induced obesity (DIO) mouse model study.
Conclusion
This document provides a structured and scientifically grounded framework for the preclinical evaluation of 5-bromo-2,2-dimethyl-1-indanone as a potential therapeutic agent for obesity and related metabolic diseases. The outlined protocols are based on established and validated methodologies in the field. The successful execution of these studies will provide critical insights into the compound's efficacy and mechanism of action, paving the way for further drug development efforts.
References
- Wikipedia. (n.d.). Diet-induced obesity model.
- BenchChem. (2025). Application Notes and Protocols for Studying Glucose Uptake in Adipocytes Using 6-Methyl-7-O-methylaromadendrin.
- Physiogenex. (n.d.). In vitro and ex vivo assays for drug targeting obesity.
- Masroor, M., et al. (2023). Antiobesity Drug Discovery Research: In vitro Models for Shortening the Drug Discovery Pipeline. PubMed.
- JoVE. (2020). Experimental Protocol for Detecting Mitochondrial Function in Hepatocytes Exposed to Organochlorine Pesticides. JoVE.
- Takis Biotech. (n.d.). Diet-Induced Obesity Model.
- MDPI. (2022). Murine Models of Obesity. MDPI.
- PubMed Central. (2021). A systematic review on different models of inducing obesity in animals: Advantages and limitations. PubMed Central.
- Ichor Life Sciences. (n.d.). Diet-Induced Obesity (DIO) Models.
- Park, C. H., & Chang, J. S. (2025). Protocol for measuring in vivo, ex vivo, and in vitro glucose uptake in brown adipocytes. STAR Protocols.
- PubMed. (2020). Experimental Protocol for Detecting Mitochondrial Function in Hepatocytes Exposed to Organochlorine Pesticides. PubMed.
- Taylor & Francis Online. (2023). In vitro models as a tool to study the role of gut microbiota in obesity.
- PromoCell. (2024). In vitro obesity research: Insights and implications.
- MDPI. (2022). Application of In Vitro Models for Studying the Mechanisms Underlying the Obesogenic Action of Endocrine-Disrupting Chemicals (EDCs) as Food Contaminants—A Review. MDPI.
- ResearchGate. (2025). Protocol for measuring in vivo, ex vivo, and in vitro glucose uptake in brown adipocytes | Request PDF.
- National Institutes of Health. (n.d.). An optimised protocol for the investigation of insulin signalling in a human cell culture model of adipogenesis. PubMed Central.
- Abcam. (2025). ab136955 Glucose Uptake Assay Kit (Colorimetric).
- Agilent. (n.d.). Measurement of Mitochondrial Toxicity Using Primary Hepatocytes.
- PubMed. (2013). Hepatic mitochondrial function analysis using needle liver biopsy samples. PubMed.
- SelectScience. (2024). Measurement of mitochondrial toxicity using primary hepatocytes.
- PubMed. (2024). In vitro metabolism study of ADB-P-5Br-INACA and ADB-4en-P-5Br-INACA using human hepatocytes, liver microsomes, and in-house synthesized references. PubMed.
- ResearchGate. (2025). (PDF) Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions.
- CymitQuimica. (n.d.). CAS 34598-49-7: 5-Bromo-1-indanone.
- Organic Chemistry Portal. (n.d.). Indanone synthesis.
- National Institutes of Health. (2017). Synthesis of 1-indanones with a broad range of biological activity. PubMed Central.
- ResearchGate. (2017). Synthesis of 1-indanones with a broad range of biological activity.
- National Institutes of Health. (2018). 2-Bromo-4′-methoxychalcone and 2-Iodo-4′-methoxychalcone Prevent Progression of Hyperglycemia and Obesity via 5′-Adenosine-Monophosphate-Activated Protein Kinase in Diet-Induced Obese Mice. PubMed Central.
- ChemicalBook. (n.d.). 5-Bromo-1-indanone synthesis.
Sources
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- 6. 2-Bromo-4′-methoxychalcone and 2-Iodo-4′-methoxychalcone Prevent Progression of Hyperglycemia and Obesity via 5′-Adenosine-Monophosphate-Activated Protein Kinase in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. ichorlifesciences.com [ichorlifesciences.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Yield with 5-bromo-2,2-dimethyl-1-indanone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 5-bromo-2,2-dimethyl-1-indanone. This guide is designed for researchers, medicinal chemists, and process scientists who are utilizing this specific substrate and wish to troubleshoot common issues and optimize reaction yields. The inherent steric hindrance provided by the gem-dimethyl group on the indanone scaffold can present unique challenges, requiring careful selection of reaction parameters. This document provides in-depth, experience-driven advice in a direct question-and-answer format.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Foundation
Understanding the fundamental mechanism of the Suzuki-Miyaura coupling is critical for effective troubleshooting.[1][2][3] The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. Each step has specific requirements that, if not met, can lead to reaction failure or low yields. The three primary steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 5-bromo-2,2-dimethyl-1-indanone. This is often the rate-limiting step, especially with sterically hindered or electron-rich aryl halides.[3]
-
Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) center. This step requires activation by a base.[3][4]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[1][2]
Troubleshooting Guide
This section addresses specific, common problems encountered during the Suzuki coupling of 5-bromo-2,2-dimethyl-1-indanone.
Q1: My reaction shows low or no conversion of the starting material. Where do I begin troubleshooting?
This is the most common issue and requires a systematic approach to diagnose. Low conversion can stem from problems with reagents, reaction setup, or the chosen conditions.
Answer: Follow this diagnostic workflow to identify the root cause.
Detailed Steps:
-
Verify Reagent Quality and Integrity:
-
Organoboron Reagent: Boronic acids can degrade over time, especially if they are sensitive to air or moisture.[5] Confirm the purity of your boronic acid by NMR or another suitable analytical technique. For sluggish reactions, consider using more stable derivatives like boronate esters (e.g., pinacol esters) or potassium trifluoroborate salts.[6]
-
Catalyst: Palladium catalysts, especially Pd(0) sources, can be sensitive to air.[5] Use fresh catalyst or ensure your current stock is active. Consider using a more robust pre-catalyst. If using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species, a process that can be hindered by impurities.[7]
-
Base and Solvent: Use high-purity, dry solvents and ensure the base is of appropriate quality and has been stored correctly.[6]
-
-
Evaluate and Optimize Reaction Parameters:
-
Atmosphere: Suzuki couplings must be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation and side reactions.[5][8] Ensure your reaction setup is properly degassed using techniques like freeze-pump-thaw cycles or by bubbling argon through the solvent for an extended period.[9]
-
Temperature: The reaction temperature can significantly affect the rate and yield. If the reaction is sluggish at a lower temperature (e.g., 60-80 °C), a moderate increase (e.g., to 100-110 °C) may be beneficial, especially for a hindered substrate.[5][9] However, excessively high temperatures can lead to catalyst decomposition.[5]
-
Systematic Component Screening: If the initial checks do not resolve the issue, a systematic screening of the reaction components is recommended. Vary the catalyst, ligand, base, and solvent to identify the optimal combination for this specific substrate.
-
Q2: I'm observing significant homocoupling of my boronic acid. What causes this and how can I prevent it?
Homocoupling, the dimerization of the boronic acid to form a biaryl byproduct, is a common side reaction that consumes your nucleophile and complicates purification.[10]
Answer: This issue is almost always linked to the presence of oxygen.
-
Cause: Oxygen can facilitate the oxidative homocoupling of the boronic acid, a process that is particularly rapid under the basic conditions of the reaction.[11] It can also lead to the oxidation of phosphine ligands and the deactivation of the Pd(0) catalyst into palladium black.[6]
-
Solution: The most critical preventative measure is to rigorously exclude oxygen from your reaction.
-
Degassing: Use a robust degassing method for your solvent(s). Sub-surface sparging with argon for 30-60 minutes is effective. For maximum oxygen removal, perform at least three freeze-pump-thaw cycles.
-
Inert Atmosphere: Ensure all reagent transfers and the reaction itself are conducted under a positive pressure of a high-purity inert gas like argon or nitrogen.
-
Reagent Purity: Ensure your starting materials are not contaminated with peroxides or other oxidants.
-
Q3: My boronic acid seems to be degrading, and I'm isolating de-brominated starting material (protodeboronation). How can I mitigate this?
Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[6] This is a common pathway for boronic acid decomposition, especially at elevated temperatures.[12]
Answer: This side reaction is often promoted by excess water or protic solvents and can be competitive with the desired transmetalation step.
-
Cause: The C-B bond can be cleaved by hydrolysis, particularly under basic conditions and at higher temperatures.[10][12]
-
Solutions:
-
Use a More Stable Boron Reagent: Switch from the boronic acid to a more robust boronate ester, such as a pinacol ester (Bpin). These are generally more resistant to protodeboronation.[6]
-
Control Water Content: While a small amount of water is often beneficial or necessary for transmetalation, especially with inorganic bases, too much can accelerate decomposition.[7][13] If using an anhydrous solvent system, try adding a few equivalents of water. If using a biphasic system, consider reducing the proportion of water.[14]
-
Choice of Base: In some cases, milder bases like KF or K₂CO₃ may be less prone to promoting this side reaction than stronger bases like K₃PO₄ or Cs₂CO₃, although this may come at the cost of a slower reaction rate.[12]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst and ligand system for the sterically hindered 5-bromo-2,2-dimethyl-1-indanone?
Answer: Due to the steric hindrance from the gem-dimethyl group and the electron-rich nature of the indanone ring, standard catalysts like Pd(PPh₃)₄ may be inefficient.[15] Success relies on using a catalyst system that promotes the challenging oxidative addition and reductive elimination steps. The best systems typically involve bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[2][16][17]
| Catalyst System Component | Type | Rationale & Key Considerations | Recommended For |
| Pd(OAc)₂ or Pd₂(dba)₃ | Pd(II) or Pd(0) Precatalyst | Common, relatively air-stable palladium sources. Must be paired with an appropriate ligand.[7] | General use, screening |
| Buchwald Ligands (e.g., SPhos, XPhos) | Dialkylbiaryl Phosphines | Highly electron-rich and sterically bulky. Excellent for promoting oxidative addition of challenging substrates like aryl chlorides and hindered bromides.[16][18] Forms highly active monoligated Pd(0) species.[16] | Highly Recommended |
| Fu Ligands (e.g., P(t-Bu)₃) | Trialkyl Phosphines | Very electron-rich and sterically demanding. Known to be highly effective for hindered couplings, often allowing for reactions at room temperature.[4] | Excellent Alternative |
| Pd(dppf)Cl₂ | Pre-formed Catalyst | A reliable, general-purpose catalyst with a bidentate ferrocenyl phosphine ligand. May be effective but could be slower than Buchwald or Fu systems for this specific substrate. | Good starting point |
| Pd(PPh₃)₄ | Pre-formed Catalyst | The "classic" Suzuki catalyst. Often struggles with sterically hindered or electron-rich substrates due to less favorable steric and electronic properties compared to modern ligands.[8] | Not recommended |
Recommendation: Start with a system like Pd(OAc)₂ with SPhos or another Buchwald-type ligand. These have a proven track record for coupling hindered substrates.[16][18][19]
Q2: How do I select the best base and solvent?
Answer: The base and solvent are interdependent and crucial for success. The base activates the boronic acid for transmetalation, while the solvent must solubilize the reactants and facilitate the catalytic cycle.[11][14]
-
Bases:
-
Potassium Phosphate (K₃PO₄): A strong, effective base that is widely used. It is often a good first choice for hindered couplings.[16][20]
-
Potassium Carbonate (K₂CO₃): A milder base, often used in aqueous mixtures. It can be a good option if your substrate is sensitive to stronger bases.[16] A recent study on 5-bromo-1-indanone showed excellent yields using K₂CO₃.[21][22]
-
Cesium Carbonate (Cs₂CO₃): A very strong and soluble base that can sometimes accelerate sluggish reactions. However, it is more expensive.[9]
-
-
Solvents:
-
Aprotic Ethers (Dioxane, THF): Very common solvents for Suzuki couplings. Often used with a small amount of water (e.g., 4:1 or 10:1 ratio) to help dissolve the inorganic base and facilitate transmetalation.[9][11][14]
-
Aromatic Hydrocarbons (Toluene): Another excellent choice, particularly for higher-temperature reactions. Also typically used with water.
-
Polar Aprotic Solvents (DMF, DMAc): These can be effective but may lead to different selectivity in some cases and can be harder to remove.[13] Use with caution.
-
Starting Recommendation: A combination of K₃PO₄ in Dioxane/Water (4:1) or Toluene/Water (10:1) at 80-100 °C is a robust starting point for this substrate.
General Experimental Protocol
This protocol provides a starting point for a small-scale (e.g., 0.5 mmol) test reaction. All parameters should be further optimized based on reaction monitoring.
Materials:
-
5-bromo-2,2-dimethyl-1-indanone (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane/Water 4:1)
-
Schlenk flask or reaction vial with a magnetic stir bar
Procedure:
-
Vessel Preparation: Flame-dry a Schlenk flask or reaction vial under vacuum and allow it to cool to room temperature under a positive pressure of argon.
-
Addition of Solids: To the flask, add 5-bromo-2,2-dimethyl-1-indanone, the boronic acid reagent, the base, the palladium precatalyst, and the phosphine ligand.
-
Inerting the Atmosphere: Seal the flask and evacuate and backfill with argon at least three times to ensure a completely inert atmosphere.
-
Solvent Addition: Add the degassed solvent mixture via syringe under a positive flow of argon.
-
Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by periodically taking small aliquots. Check for the consumption of the starting aryl bromide.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Concentrate the dried organic phase under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]
-
Kuwano, R., et al. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry. Available from: [Link]
-
Lebleu, T., et al. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistryOpen. Available from: [Link]
-
Colacot, T. J., et al. (2015). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Available from: [Link]
-
Wang, L., et al. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. Available from: [Link]
-
Clark, J. H., et al. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. SN Applied Sciences. Available from: [Link]
-
Wikipedia. (2023). Suzuki reaction. Available from: [Link]
-
Buchwald, S. L., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Available from: [Link]
-
Buchwald, S. L., et al. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Available from: [Link]
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Available from: [Link]
-
Sigman, M. S., et al. (2018). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Organic Letters. Available from: [Link]
-
ResearchGate. (2015). Effect of solvent and base on Suzuki cross-coupling reaction. Available from: [Link]
-
Consensus. What are the key steps involved in the general procedure of the Suzuki reaction? Available from: [Link]
-
Kwong, F. Y., et al. (2013). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate. Available from: [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Available from: [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Available from: [Link]
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Available from: [Link]
-
Li, J., et al. (2013). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Molecules. Available from: [Link]
-
World Wide Journal of Multidisciplinary Research and Development. (2016). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Available from: [Link]
-
Itami, K., et al. (2021). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls... Organic Letters. Available from: [Link]
-
Buchwald, S. L., et al. (2012). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. Journal of the American Chemical Society. Available from: [Link]
-
ResearchGate. (2025). Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions. Available from: [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Available from: [Link]
-
Maji, B., et al. (2018). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. Available from: [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry. Available from: [Link]
-
Doyle, A. G., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
Tang, W., et al. (2014). Efficient sterically demanding aryl-alkyl Suzuki-Miyaura coupling... Chemical Communications. Available from: [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? Available from: [Link]
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling : r/Chempros. Available from: [Link]
-
Reddit. (2024). Struggling with Suzuki Reaction : r/Chempros. Available from: [Link]
-
ResearchGate. (2025). Synthesis-and-characterization-of-novel-5-substituted-indanones-via-Suzuki-coupling-reactions.pdf. Available from: [Link]
-
Snieckus, V., et al. (2012). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Beilstein Journal of Organic Chemistry. Available from: [Link]
Sources
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- 22. researchgate.net [researchgate.net]
Technical Support Center: Buchwald-Hartwig Amination of Indanones
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the Buchwald-Hartwig amination of indanones. This resource is designed to provide in-depth troubleshooting guidance and address common challenges encountered during this powerful C-N bond-forming reaction. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to help you navigate the complexities of this transformation and achieve optimal results in your research and development endeavors.
Introduction: The Power and Pitfalls of Indanone Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, becoming an indispensable tool in pharmaceutical and materials science.[1][2] Its application to cyclic ketones like indanones, however, introduces a unique set of challenges. The presence of enolizable α-protons and the potential for β-hydride elimination can lead to a variety of undesired side reactions, complicating product purification and reducing yields.[1][3]
This guide is structured in a question-and-answer format to directly address the specific issues you may encounter. We will delve into the mechanistic underpinnings of common side reactions and provide actionable strategies to mitigate them, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address the most common issues reported by researchers working with the Buchwald-Hartwig amination of indanones.
Q1: My reaction is producing a significant amount of the dehalogenated indanone byproduct. What is causing this, and how can I prevent it?
A1: This is a classic case of hydrodehalogenation, a common side reaction in Buchwald-Hartwig aminations. [4][5]
Causality: Hydrodehalogenation, also referred to as reductive dehalogenation, occurs when the aryl halide starting material is reduced to the corresponding arene.[6] This side reaction is often mediated by palladium hydride (Pd-H) species, which can form through several pathways, including β-hydride elimination from the palladium amido complex or reaction with trace amounts of water or other proton sources.[4]
Troubleshooting Strategies:
-
Ligand Selection is Critical: The choice of phosphine ligand plays a pivotal role in suppressing hydrodehalogenation.[6] Sterically hindered, electron-rich biaryl phosphine ligands, such as those developed by the Buchwald group, are known to promote the desired reductive elimination over competing side reactions.[1] These bulky ligands favor the formation of monoligated palladium species, which can accelerate the C-N bond-forming step.[1]
-
Consider a Bimetallic System: Recent studies have shown that a bimetallic palladium-copper (Pd-Cu) nanocatalyst system can effectively suppress hydrodehalogenation.[4][5] It is proposed that the in-situ formation of copper-hydride species prevents the formation of the problematic Pd-hydride species.[4]
-
Optimize Your Base: The choice of base can influence the rate of hydrodehalogenation. While strong bases like sodium tert-butoxide (NaOtBu) are often required for efficient amination, they can also promote side reactions.[7] Screening different bases, such as lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃), may be beneficial.[8][9]
-
Ensure Anhydrous Conditions: Meticulously dry all reagents and solvents to minimize the presence of water, which can be a source of protons for the formation of Pd-H species.
Q2: I am observing the formation of an imine or enamine byproduct derived from my indanone starting material. What is happening?
A2: This side reaction is likely due to β-hydride elimination from the palladium-enolate intermediate.
Causality: The Buchwald-Hartwig amination of ketones proceeds through an α-arylation mechanism involving a palladium enolate intermediate.[10] This intermediate can undergo two competing pathways: the desired reductive elimination to form the α-aryl ketone, or an undesired β-hydride elimination.[1] The β-hydride elimination pathway generates a palladium hydride species and an enone, which can then isomerize or react further to form imines or enamines in the presence of the amine coupling partner.[1][3]
Troubleshooting Strategies:
-
Ligand Design for Stability: The use of specific ligands can suppress β-hydride elimination. For instance, N-sulfonyl groups on the substrate have been shown to coordinatively stabilize the alkylpalladium intermediate, thereby preventing β-hydride elimination.[11] While not directly applicable to a simple indanone, this principle highlights the importance of electronic and steric factors in controlling this side reaction.
-
Temperature Control: Higher reaction temperatures can favor β-hydride elimination.[3] Running the reaction at the lowest effective temperature can help to minimize this side reaction.
-
Choice of Base and Solvent: The nature of the base and solvent can influence the stability of the palladium enolate intermediate.[12] A systematic screening of these parameters is recommended. For instance, in some cases, weaker bases or less polar solvents might disfavor the formation of the species that undergoes β-hydride elimination.
Q3: My reaction is messy, with multiple unidentified byproducts. I suspect issues related to enolate formation. What could be going wrong?
A3: The formation of multiple enolates and subsequent side reactions are common challenges in the α-arylation of unsymmetrical ketones like substituted indanones. [13]
Causality: Indanones with substituents on the aromatic ring or the five-membered ring can have multiple non-equivalent α-protons. Deprotonation can lead to a mixture of regioisomeric enolates.[13] Furthermore, if the base is not strong enough to achieve complete deprotonation, an equilibrium between the ketone and its various enolate forms can exist, leading to a complex mixture of products.[13]
Troubleshooting Strategies:
-
Base Selection for Regiocontrol:
-
Kinetic vs. Thermodynamic Enolates: The choice of base can direct the regioselectivity of enolate formation.[13] A strong, bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures will favor the formation of the less substituted (kinetic) enolate.[13] Conversely, weaker bases or higher temperatures allow for equilibration and favor the more substituted (thermodynamic) enolate.[13]
-
Complete Deprotonation: Using a sufficiently strong base in a stoichiometric amount is crucial to drive the equilibrium towards the desired enolate and prevent unwanted side reactions of the remaining ketone.[10]
-
-
Ligand Effects on Regioselectivity: Sterically hindered phosphine ligands can also influence the regioselectivity of the arylation, often favoring reaction at the less hindered position of the ketone.[10]
Q4: I am attempting to couple a primary amine, but the reaction is sluggish and gives low yields. What factors should I consider?
A4: The coupling of primary amines can be challenging due to several factors, including catalyst inhibition and competing side reactions.
Causality: Primary amines can sometimes bind strongly to the palladium center, leading to catalyst deactivation.[1] Additionally, the formation of the palladium amido complex from a primary amine can be reversible, and competing β-hydride elimination can be more pronounced in some cases.[14]
Troubleshooting Strategies:
-
Specialized Ligands for Primary Amines: Several phosphine ligands have been specifically designed to facilitate the coupling of primary amines. For example, BrettPhos is known to be effective for this purpose.[8] These ligands often have steric and electronic properties that promote the desired C-N bond formation.
-
Ammonia Surrogates: For the synthesis of primary anilines, using an "ammonia equivalent" can be a successful strategy.[1] Reagents like benzophenone imine or a silylamide can be coupled, followed by hydrolysis to furnish the primary amine.[1]
-
Use of Precatalysts: Employing well-defined palladium precatalysts can lead to more reproducible results and cleaner reactions compared to generating the active catalyst in situ from sources like Pd(OAc)₂.[15]
Visualizing the Reaction Pathways
To better understand the competing reactions, the following diagrams illustrate the desired catalytic cycle and the key side reactions.
Catalytic Cycle of Buchwald-Hartwig Amination of Indanones
Caption: Desired catalytic cycle for the Buchwald-Hartwig amination.
Common Side Reaction Pathways
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. β-Hydride elimination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 5. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. jk-sci.com [jk-sci.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines [organic-chemistry.org]
- 12. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
Technical Support Center: Purification of 5-bromo-2,2-dimethyl-1-indanone
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the purification of 5-bromo-2,2-dimethyl-1-indanone. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this key synthetic intermediate. We provide in-depth troubleshooting advice and frequently asked questions to help you overcome common purification challenges, ensuring you obtain a high-purity compound for your downstream applications.
Troubleshooting Guide: From Crude Product to Pure Compound
This section addresses specific issues you may encounter during the purification of 5-bromo-2,2-dimethyl-1-indanone, which is typically synthesized via an intramolecular Friedel-Crafts acylation of a 3-(bromophenyl)-3,3-dimethylpropanoyl precursor.[1][2]
Question 1: My crude product is a dark, intractable oil and refuses to crystallize. What's happening and how can I fix it?
Answer:
This is a common issue often indicative of significant impurities that are depressing the melting point of your target compound and inhibiting lattice formation. The primary culprits are typically residual acid catalyst (e.g., AlCl₃, polyphosphoric acid), polymeric byproducts from intermolecular reactions, or unreacted starting material.
Causality & Remediation Strategy:
-
Neutralize and Wash: The first step is to ensure all acidic residues from the Friedel-Crafts reaction are removed. Dissolve the crude oil in an organic solvent like ethyl acetate or dichloromethane (DCM). Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize acids, followed by brine to remove bulk water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before concentrating.[3] An incomplete quench or wash can leave acidic impurities that catalyze degradation or polymerization.[4]
-
Attempt "Oiling Out" Purification: If the product is still an oil, you can attempt to "crash out" the product from a non-polar solvent. Dissolve the oil in a minimal amount of a slightly polar solvent like DCM or diethyl ether. Add this solution dropwise to a large volume of a vigorously stirring, cold non-polar solvent like hexanes or pentane. The desired product may precipitate as a solid, leaving more soluble impurities behind.
-
Resort to Chromatography: If the above steps fail, the most robust solution is column chromatography. An oily crude product with multiple components is the primary reason to employ this technique. (See FAQ 3 for solvent selection).
Question 2: My TLC plate shows a major product spot, but also a faint spot with a very similar Rf value. How do I separate these?
Answer:
The presence of a closely running spot on TLC suggests an impurity with a polarity very similar to your desired product. This is often a regioisomer, such as 7-bromo-2,2-dimethyl-1-indanone, which can form depending on the precise structure of your starting material and the reaction conditions.[5]
Expert Insights & Solutions:
-
Optimize TLC for Separation: Before attempting a large-scale separation, optimize the TLC mobile phase. Test various solvent systems with slightly different polarities. For instance, if you are using 10% Ethyl Acetate (EtOAc) in Hexanes, try varying the ratio to 8% or 12%. You can also introduce a third solvent; adding a small amount of DCM or toluene to an EtOAc/Hexanes system can subtly alter the selectivity and improve separation.
-
High-Efficiency Column Chromatography:
-
Use a Long, Thin Column: Resolution in column chromatography improves with a longer column length and a smaller diameter. For a difficult separation, pack a column with a higher length-to-diameter ratio than you normally would.
-
Dry Loading: Adsorb your crude material onto a small amount of silica gel. After evaporating the solvent, the dry powder can be carefully added to the top of your packed column. This technique often provides better resolution than loading the sample dissolved in solvent.
-
Slow Elution: Run the column at a slower flow rate to allow for proper equilibration between the stationary and mobile phases, which enhances separation.
-
-
Recrystallization (If Applicable): If you can isolate a solid that is a mixture of the two isomers, fractional crystallization may be an option. This involves a series of carefully controlled recrystallizations to enrich the desired isomer in either the crystalline solid or the mother liquor.[6] This is often tedious but can be effective.
Question 3: I ran a column, and the fractions looked clean by TLC. However, after concentrating, my ¹H NMR still shows starting material. Why?
Answer:
This frustrating scenario usually points to one of two issues: co-elution that was not visible on the TLC plate or misinterpretation of the TLC results.
Root Cause Analysis & Protocol:
-
TLC Visualization: Ensure you are using multiple visualization techniques for your TLC plates. While a UV lamp is standard, some compounds do not show up well. Staining with potassium permanganate (KMnO₄) or p-anisaldehyde can reveal impurities that are not UV-active. Your starting material (a carboxylic acid or acid chloride) may have a different UV response than the indanone product.
-
Co-elution: The chosen solvent system may not be capable of separating the product and starting material, causing them to elute together. The solution is to re-run the column with a more optimized eluent system identified through rigorous TLC trials (see Question 2).
-
Proton Detection Limits: NMR is highly sensitive. A trace amount of starting material might not be visible on a TLC plate but will be clearly evident in an ¹H NMR spectrum. If the impurity level is very low (<5%), a simple recrystallization after the column may be sufficient to remove it.
-
Workup Contamination: It's possible for contamination to occur after the column. Ensure your rotary evaporator and glassware are scrupulously clean. Check the NMR solvent for impurities as well.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of 5-bromo-2,2-dimethyl-1-indanone?
The impurity profile depends heavily on the synthetic route, but for a standard intramolecular Friedel-Crafts acylation, you should anticipate:
-
Unreacted Starting Material: 3-(bromophenyl)-3,3-dimethylpropanoic acid or its corresponding acid chloride.
-
Regioisomer: 7-bromo-2,2-dimethyl-1-indanone, if the cyclization is not perfectly regioselective.[5]
-
Polymeric Byproducts: Formed from intermolecular reactions, especially with strong acid catalysts and high temperatures.
-
Hydrolyzed Starting Material: If starting from the acid chloride, incomplete reaction or exposure to moisture can lead back to the carboxylic acid.
Q2: How do I choose the best solvent system for recrystallization?
The ideal recrystallization solvent will dissolve your compound completely when hot but poorly when cold.[7]
-
Screening: Place a small amount of your crude solid (10-20 mg) in several test tubes.
-
Add Solvents: To each tube, add a different solvent (e.g., hexanes, toluene, ethyl acetate, ethanol, methanol, acetone) dropwise at room temperature. A good candidate will not dissolve the solid at this stage.
-
Heat: Heat the tubes that did not show good solubility. The solid should now dissolve completely.
-
Cool: Allow the clear solutions to cool slowly to room temperature, then in an ice bath. The best solvent is the one that produces a large crop of crystals.
-
Mixed Solvents: If no single solvent is ideal, try a mixed solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble, e.g., ethyl acetate) and add a "poor" solvent (in which it is insoluble, e.g., hexanes) dropwise until the solution becomes cloudy. Re-heat to clarify and then cool slowly.
Q3: How do I select an appropriate solvent system for flash column chromatography?
The goal is to find a solvent system that gives your product a retention factor (Rf) of 0.25-0.35 on a silica gel TLC plate.
-
Start with a Standard: A common starting point for moderately polar compounds is 10-20% Ethyl Acetate in Hexanes.
-
Run a TLC: Spot your crude reaction mixture on a TLC plate and develop it in the chosen solvent.
-
Analyze and Adjust:
-
Rf too low (<0.2): The solvent is not polar enough. Increase the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate).
-
Rf too high (>0.5): The solvent is too polar. Decrease the proportion of the polar solvent.
-
Poor Separation: If spots are not well-resolved, try a different solvent system (e.g., Dichloromethane/Hexanes, Toluene/Ethyl Acetate).
-
| Table 1: Example TLC Solvent Systems for Indanone Purification | |
| Solvent System (v/v) | Typical Application |
| 5-10% Ethyl Acetate / Hexanes | Ideal for separating the non-polar indanone product from more polar starting materials (like a carboxylic acid). |
| 10-20% Dichloromethane / Hexanes | Good for resolving less polar impurities or isomers with subtle polarity differences. |
| 1% Methanol / Dichloromethane | Useful if the product is more polar and requires a stronger eluent for an appropriate Rf. |
Q4: What are the expected spectroscopic characteristics of pure 5-bromo-2,2-dimethyl-1-indanone?
While a specific literature spectrum may not be available, based on analogous structures like 5-bromo-1-indanone and other 1-indanones, the following characteristics can be predicted.[8][9]
| Table 2: Predicted Spectroscopic Data | |
| Technique | Expected Signal / Feature |
| ¹H NMR (CDCl₃) | ~1.3 ppm (singlet, 6H): The two equivalent methyl groups at the C2 position. This is a key signature. ~2.9-3.1 ppm (singlet, 2H): The methylene protons at the C3 position. ~7.5-7.8 ppm (multiplet, 3H): Aromatic protons. |
| ¹³C NMR (CDCl₃) | ~200-205 ppm: Carbonyl carbon (C1). ~45-50 ppm: Quaternary carbon (C2). ~35-40 ppm: Methylene carbon (C3). ~25-30 ppm: Methyl carbons. ~120-155 ppm: Aromatic carbons. |
| FT-IR (ATR) | ~1700-1720 cm⁻¹: Strong absorbance corresponding to the conjugated ketone (C=O) stretch. |
| GC-MS | A molecular ion peak corresponding to the mass of C₁₁H₁₁BrO (m/z = 238/240, due to bromine isotopes). |
Q5: How should I store the purified compound?
5-bromo-2,2-dimethyl-1-indanone is expected to be a stable crystalline solid. Store it in a well-sealed vial, protected from light, at room temperature or refrigerated to ensure long-term stability.
Key Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Prepare the Column: Select a column of appropriate size. Add a small cotton or glass wool plug, followed by a thin layer of sand.
-
Pack the Column: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes). Pour the slurry into the column and use gentle air pressure or tapping to pack it evenly without cracks.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent. Alternatively, perform a dry load by adsorbing the product onto a small amount of silica. Carefully add the sample to the top of the column. Add another thin layer of sand on top of the sample.
-
Elute: Carefully add the eluent and apply pressure to begin elution. Collect fractions in test tubes.
-
Monitor: Spot fractions onto a TLC plate to track the elution of your compound and identify which fractions contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 2: Recrystallization
-
Dissolve: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Cool: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask, as this promotes the formation of large, pure crystals.[6]
-
Chill: Once at room temperature, place the flask in an ice-water bath for 15-20 minutes to maximize crystal formation.
-
Isolate: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Dry: Allow the crystals to dry completely in the air or in a vacuum oven.
Visualization of Purification Strategy
The following diagram outlines a decision-making workflow for purifying your crude reaction product.
Caption: Decision tree for purification of 5-bromo-2,2-dimethyl-1-indanone.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US6548710B2 - Process for preparing 1-indanones - Google Patents [patents.google.com]
- 4. How To [chem.rochester.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 5-Bromo-1-indanone CAS#: 34598-49-7 [m.chemicalbook.com]
Technical Support Center: Troubleshooting Friedel-Crafts Acylation for Indanone Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 1-indanone and its derivatives via intramolecular Friedel-Crafts acylation. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, drawing from established protocols and field-proven insights. As Senior Application Scientists, we understand the nuances of this powerful reaction and aim to equip you with the knowledge to overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of intramolecular Friedel-Crafts acylation for 1-indanone synthesis?
The synthesis of 1-indanone through intramolecular Friedel-Crafts acylation is a classic example of electrophilic aromatic substitution.[1] The process begins with the activation of a carboxylic acid or its derivative (like an acyl chloride) by a Lewis or Brønsted acid.[1][2] This activation generates a highly reactive acylium ion.[1] The tethered aromatic ring then acts as a nucleophile, attacking the electrophilic acylium ion to form a new carbon-carbon bond and a cyclic intermediate known as a sigma complex or arenium ion.[1] Finally, deprotonation of this intermediate restores aromaticity, yielding the 1-indanone product.[1]
Q2: Which starting material is better: 3-arylpropanoic acid or 3-arylpropionyl chloride?
The choice between a 3-arylpropanoic acid and its corresponding acyl chloride depends on the specific requirements of your synthesis.[2]
-
3-Arylpropanoic Acids: This is a more environmentally friendly, one-step approach as it only produces water as a byproduct.[2][3] However, it often necessitates harsher reaction conditions, such as strong acids and high temperatures.[2][3]
-
3-Arylpropionyl Chlorides: This two-step method involves first converting the carboxylic acid to the more reactive acyl chloride.[2][3] This intermediate then cyclizes under milder conditions.[2] While generally more efficient, this route generates corrosive byproducts.[2][3]
Q3: What are the common Lewis and Brønsted acids used for this reaction?
A variety of acids can be employed to catalyze the intramolecular Friedel-Crafts acylation for indanone synthesis. Common choices include:
-
Lewis Acids: Aluminum chloride (AlCl₃) is a traditional and powerful Lewis acid for this transformation.[4][5][6] Other options include iron(III) chloride (FeCl₃), which is considered a safer alternative to AlCl₃, as well as scandium(III) triflate (Sc(OTf)₃), and niobium(V) chloride (NbCl₅).[2][4][7][8]
-
Brønsted Acids: Polyphosphoric acid (PPA) and triflic acid (TfOH) are frequently used strong Brønsted acids.[1][2][9] Eaton's reagent, a solution of phosphorus pentoxide in methanesulfonic acid, is another effective alternative to PPA.[10][11]
Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis of 1-indanone.
Problem 1: Low or No Product Yield
Possible Cause 1: Inactive Catalyst Many Lewis acids, particularly AlCl₃, are highly sensitive to moisture.[12] Contamination with water can deactivate the catalyst, preventing the formation of the crucial acylium ion.
Solution:
-
Ensure all glassware is thoroughly dried before use.
-
Use anhydrous solvents.
-
Handle hygroscopic Lewis acids in a glovebox or under an inert atmosphere.
-
Consider using a more robust catalyst, such as a metal triflate, which can be more tolerant to trace amounts of water.[7]
Possible Cause 2: Deactivated Aromatic Ring The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction. If the aromatic ring of your starting material contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H), it will be deactivated and less nucleophilic, leading to a sluggish or failed reaction.[12][13]
Solution:
-
If possible, choose a synthetic route that avoids introducing deactivating groups until after the indanone core has been formed.
-
Utilize more forcing reaction conditions, such as higher temperatures or a stronger Lewis/Brønsted acid, but be mindful of potential side reactions.
Possible Cause 3: Insufficiently Reactive Acylating Agent Direct cyclization of 3-arylpropanoic acids can be challenging due to the poor leaving group nature of the hydroxyl group.[14]
Solution:
-
Convert the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) before proceeding with the cyclization.[2]
-
Employ a strong dehydrating acid like polyphosphoric acid (PPA) or Eaton's reagent, which can facilitate the in-situ formation of the acylium ion from the carboxylic acid.[9][10][15]
Problem 2: Formation of Undesired Side Products
Possible Cause 1: Intermolecular Acylation At high concentrations, the acylium ion can react with the aromatic ring of another molecule rather than intramolecularly, leading to polymeric or dimeric byproducts.
Solution:
-
Employ high dilution conditions to favor the intramolecular reaction pathway.
-
Slowly add the starting material to the reaction mixture containing the catalyst.
Possible Cause 2: Regioisomeric Products If the aromatic ring of your substrate has multiple possible sites for electrophilic attack, you may obtain a mixture of regioisomers.
Solution:
-
The directing effects of existing substituents on the aromatic ring will determine the major product. Analyze the electronic and steric properties of your substrate to predict the likely outcome.
-
Solvent choice can influence regioselectivity. For example, using nitromethane as a solvent has been shown to improve selectivity in some cases.[16]
-
Purification by column chromatography is often necessary to separate the desired isomer.[1]
Possible Cause 3: Rearrangement of the Acylium Ion While less common than in Friedel-Crafts alkylation, rearrangement of the acylium ion can sometimes occur, leading to unexpected products.[12][13][17]
Solution:
-
The acylium ion is generally stable and less prone to rearrangement due to resonance stabilization.[18] If rearrangement is suspected, carefully characterize the side products to identify their structures. This may provide insight into the reaction mechanism and help in optimizing conditions to minimize this pathway.
Experimental Protocols & Data
Protocol 1: Synthesis of 1-Indanone from 3-Phenylpropanoic Acid using Triflic Acid[1]
-
In a round-bottom flask, dissolve 3-phenylpropanoic acid (1 equivalent) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triflic acid (3-4 equivalents) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for approximately 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing ice and a saturated sodium bicarbonate solution to neutralize the acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure 1-indanone.
Protocol 2: Synthesis of 1-Indanone from 3-Phenylpropionyl Chloride using Aluminum Chloride[2]
-
Dissolve the 3-phenylpropionyl chloride in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add anhydrous aluminum chloride (1.1-1.5 equivalents) portion-wise.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Follow a similar aqueous workup and purification procedure as described in Protocol 1.
Comparative Data of Lewis Acids for Indanone Synthesis
The choice of Lewis acid can significantly impact the yield and reaction conditions. Below is a summary of data for the cyclization of 3-arylpropanoic acids.
| Lewis Acid | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) |
| Bi(OTf)₃ | 10 | [bmim][OTf] | 110 (MW) | 15 min | 95 |
| Sc(OTf)₃ | 10 | [bmim][OTf] | 110 (MW) | 15 min | 92 |
| Yb(OTf)₃ | 10 | [bmim][OTf] | 110 (MW) | 20 min | 90 |
| Tb(OTf)₃ | 10 | o-dichlorobenzene | 180 | 2 h | 85 |
| NbCl₅ | 100 | CH₂Cl₂ | Room Temp | 1 h | 90 |
Data adapted from various sources.[2][7] MW = Microwave irradiation.
Visualizing the Workflow
General Mechanism of 1-Indanone Synthesis
Caption: Mechanism of intramolecular Friedel-Crafts acylation for 1-indanone synthesis.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield in indanone synthesis.
References
- A Comparative Guide to Lewis Acids for Intramolecular Friedel-Crafts Acylation. Benchchem.
- A Technical Guide to the Synthesis of 1-Indanone via Friedel-Crafts Acylation. Benchchem.
- Miles, W. H., Nutaitis, C. F., & Anderton, C. A. Iron(III) Chloride as a Lewis Acid in the Friedel-Crafts Acylation Reaction. Journal of Chemical Education.
- Application Notes and Protocols for the Synthesis of 1-Indanone via Friedel-Crafts Reaction. Benchchem.
- Synthesis of 1-indanones through the intramolecular Friedel-Crafts acylation reaction using NbCL5 as Lewis acid. ResearchGate.
- Non-Conventional Methodologies in the Synthesis of 1-Indanones. PMC - NIH.
- Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses.
- Search Results - Beilstein Journals. BJOC.
- Eaton's reagent. Wikipedia.
- Synthesize this compound from benzene: 1-indanone. Filo.
- Superacid Mediated Intramolecular Condensation: Facile Synthesis of Indenones and Indanones. Royal Society of Chemistry.
- Friedel–Crafts reaction. Wikipedia.
- Friedel–Crafts Acylation. Sigma-Aldrich.
- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.
- Eaton's Reagent: A Less Viscous Alternative to PPA. Tokyo Chemical Industry (India) Pvt. Ltd.
- Synthesis of 1-indanones with a broad range of biological activity. PMC - NIH.
- Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube.
- Eaton's reagent is an alternative of PPA: Solvent free synthesis, molecular docking and ADME studies of new angular and linear carbazole based naphtho naphthyridines. Researchers Universidad San Sebastián.
- Preparation method of 1-indanone and derivatives thereof. Google Patents.
- Synthesis of 1-Indanones by Intramolecular Friedel—Crafts Reaction of 3-Arylpropionic Acids Catalyzed by Tb(OTf)3. ResearchGate.
- Friedel-Crafts Acylation. Chemistry LibreTexts.
- Friedel-Crafts Acylation with Practice Problems. Chemistry Steps.
- Polyphosphoric Acids As A Reagent In Organic Chemistry. Chemical Reviews.
- Polyphosphoric Acid in Organic Synthesis. Canadian Center of Science and Education.
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Technical Support Center: Improving Regioselectivity in Indanone Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for indanone synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of controlling regioselectivity in the formation of the indanone core. Indanones are a vital structural motif in numerous natural products and pharmacologically active compounds, making their efficient and selective synthesis a critical endeavor.[1]
Regioselectivity—the preferential formation of one constitutional isomer over others—is a frequent and significant challenge in indanone synthesis, particularly in reactions involving electrophilic aromatic substitution.[2] This guide provides in-depth, experience-driven answers to common questions, troubleshooting strategies for specific experimental issues, and detailed protocols to help you achieve your desired regioisomers with higher fidelity.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that dictate regioselectivity in the intramolecular Friedel-Crafts acylation to form indanones?
Regioselectivity in this cornerstone reaction is a delicate interplay of electronic and steric effects, governed by the substituents on the aromatic ring of the precursor (e.g., a 3-arylpropanoic acid).[2][3]
-
Electronic Effects : The directing influence of substituents is paramount. Electron-donating groups (EDGs) like methoxy (-OCH₃) or alkyl groups (-CH₃) are ortho, para-directing, activating these positions for electrophilic attack by the acylium ion.[2][4] Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO₂) or halides (-Cl) are meta-directing and deactivate the ring, often requiring harsher conditions.[2][5]
-
Steric Hindrance : Bulky substituents can physically block access to an electronically favored position. For instance, cyclization at an ortho position may be hindered, leading to preferential attack at the less crowded para position.[3]
-
Catalyst and Reaction Conditions : The choice and amount of Lewis or Brønsted acid, solvent, and temperature can significantly alter the outcome.[6][7] For example, different solvents can change the effective size of the catalytic complex, influencing steric interactions.[8]
Q2: My Polyphosphoric Acid (PPA)-mediated cyclization is giving a mixture of regioisomers. How can I control this?
This is a common but solvable issue. The key is to understand that the composition of PPA is not static. The regioselectivity can be effectively "switched" by modulating the concentration of phosphorus pentoxide (P₂O₅), which reflects the acid's degree of hydrolysis.[1][9]
-
High P₂O₅ Content (e.g., 83%) : This more anhydrous and acidic medium favors a classical Friedel-Crafts acylation mechanism. It promotes the formation of the indanone isomer where an electron-donating group on the aromatic ring is ortho or para to the newly formed carbonyl group.[1]
-
Low P₂O₅ Content (e.g., 76%) : A lower P₂O₅ content (i.e., more water) favors a competing pathway. Instead of direct acylation, the reaction can proceed via a Michael addition of the arene to the α,β-unsaturated acid, followed by cyclization. This pathway often leads to the indanone isomer with the electron-donating group meta to the carbonyl.[1]
This phenomenon provides a powerful, yet simple, tool for directing the reaction towards a desired isomer without fundamentally altering the starting materials.
Q3: How can I improve the regioselectivity of a Nazarov cyclization for indanone synthesis?
The Nazarov cyclization, an acid-catalyzed 4π-electrocyclization of a divinyl ketone, is another powerful route to indanones.[10] Improving regioselectivity here depends on controlling the stability of the intermediate pentadienyl cation.[10][11]
-
Catalyst Choice : The nature of the Lewis or Brønsted acid is critical. Stronger acids can sometimes lead to lower selectivity. Screening a range of catalysts (e.g., FeCl₃, BF₃·OEt₂, Cu(OTf)₂, TfOH) is a crucial optimization step.[3][12][13]
-
Substrate Design : The substitution pattern on the divinyl ketone precursor has the most significant impact. Electron-donating groups will stabilize a positive charge, directing the cyclization. By strategically placing substituents on the aromatic rings of the precursor, you can favor the formation of a specific pentadienyl cation intermediate, thus controlling the final position of the double bond in the cyclopentenone ring before tautomerization to the indanone.[3][12]
Q4: Are there modern alternatives to classical methods that offer superior regiocontrol?
Absolutely. When traditional methods fail to provide the required selectivity, several modern transition-metal-catalyzed reactions offer elegant solutions.
-
Catalyst-Controlled Carboacylation : This is a state-of-the-art strategy for achieving regiodivergent synthesis. By simply changing the transition-metal catalyst, the same starting material can be directed to form different regioisomers. For example, a rhodium (Rh) catalyst can favor the formation of a 3-substituted indanone, while a nickel (Ni) catalyst can selectively produce the 2-substituted isomer from the same 2-styryl ketone.[14] This control stems from the different insertion pathways (1,2- vs. 2,1-insertion) favored by each metal.[14]
-
Pauson-Khand Reaction : This is a [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide.[15] While intermolecular versions can have unpredictable regioselectivity, the intramolecular Pauson-Khand reaction is exceptionally reliable for constructing fused ring systems with excellent regio- and stereocontrol.[16]
-
Reductive-Heck Cyclization : Asymmetric reductive-Heck reactions, catalyzed by palladium, have been developed for the synthesis of chiral 3-substituted indanones with high enantioselectivity.[17]
Troubleshooting Guides & Optimization Strategies
Issue 1: Poor Regioisomeric Ratio in Friedel-Crafts Acylation
Your reaction produces a mixture of 4- and 6-substituted indanones from a meta-substituted precursor, and the isomers are difficult to separate.[2][4]
Root Cause Analysis & Workflow
The formation of both isomers occurs because the ortho and para positions relative to the directing group are both accessible for cyclization. The challenge is to bias the reaction towards one position.
Caption: Troubleshooting workflow for poor regioselectivity in Friedel-Crafts cyclization.
Corrective Actions
-
Modify the Catalyst System:
-
Causality: A very strong and small Lewis acid like AlCl₃ may be too reactive, leading to poor selectivity. Using a bulkier Lewis acid (e.g., NbCl₅) or a milder one can increase the steric demand of the electrophile, potentially favoring attack at the less hindered para position.[6][12][18]
-
Action: Screen a series of Lewis acids. If using AlCl₃, try switching to FeCl₃, SnCl₄, or NbCl₅.[6][12]
-
-
Adjust Reaction Temperature:
-
Causality: Friedel-Crafts reactions are often kinetically controlled. Lowering the temperature can sometimes favor the formation of the thermodynamically more stable product, which may be a single regioisomer.
-
Action: Run the reaction at 0 °C or even lower temperatures and allow it to proceed for a longer duration. Monitor progress by TLC.
-
-
Optimize the Solvent:
-
Causality: The solvent can influence both the activity of the catalyst and the stability of reaction intermediates. A change in solvent polarity can alter the regiochemical outcome.[8]
-
Action: If using a non-polar solvent like dichloromethane (DCM), try a more polar, non-coordinating solvent like nitromethane. Nitromethane has been shown to significantly improve selectivity in certain cases.[8]
-
Issue 2: Catalyst Selection for Regiodivergent Indanone Synthesis
You want to synthesize either a 2- or 3-substituted indanone from the same starting material.
Root Cause Analysis & Strategy
This advanced problem requires abandoning classical methods in favor of catalyst-control. The choice of transition metal and its ligand environment dictates the mechanistic pathway of the C-C bond formation, leading to different products.[14]
Caption: Catalyst-controlled regiodivergent synthesis of substituted indanones.[14]
Corrective Actions
-
For 3-Substituted Indanones:
-
Causality: A Rhodium (Rh) catalyst promotes a 2,1-insertion of the olefin into the acyl-metal intermediate, followed by β-hydrogen elimination and subsequent steps that lead to the 3-substituted product.[14]
-
Action: Employ a rhodium-based catalytic system. A typical system might involve a Rh(I) precursor with a suitable phosphine ligand.
-
-
For 2-Substituted Indanones:
-
Causality: A Nickel (Ni) catalyst favors a direct 1,2-insertion pathway, which, after reductive elimination, yields the 2-substituted indanone.[14]
-
Action: Utilize a nickel-based catalytic system. Screening of different Ni(0) or Ni(II) precursors and ligands will be necessary to optimize yield and selectivity.
-
Data Summary: Catalyst-Controlled Regioselectivity
| Catalyst System | Starting Material | Product Type | Regioisomeric Ratio | Yield | Reference |
| Rh(I)/Ligand | 2-Aryl-Styryl Ketone | 3-Aryl-2-Phenyl-Indanone | >20:1 | High | [14] |
| Ni(0)/Ligand | 2-Aryl-Styryl Ketone | 2-Aryl-2-Phenyl-Indanone | >20:1 | High | [14] |
Experimental Protocols
Protocol 1: Regioselective Indanone Synthesis using PPA with Tunable P₂O₅ Content
This protocol provides a method to selectively synthesize two different regioisomers of a methoxy-substituted indanone from 3-(m-methoxyphenyl)propanoic acid, based on the findings of van Leeuwen et al.[1][9]
Safety Precaution: Polyphosphoric acid is highly corrosive and viscous. Handle with extreme care in a fume hood, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Reactions at elevated temperatures should be conducted behind a blast shield.
Materials:
-
3-(m-methoxyphenyl)propanoic acid
-
Polyphosphoric acid (PPA), 115% (equivalent to 83% P₂O₅ content)
-
Commercial Polyphosphoric acid (PPA) (check manufacturer's specs, often ~105% or 76% P₂O₅)
-
Ice
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
Procedure A: Synthesis of 5-Methoxy-1-indanone (Favored with High P₂O₅)
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place 3-(m-methoxyphenyl)propanoic acid (1.0 eq).
-
Add PPA with high P₂O₅ content (83%) (approx. 10-15 g per 1 g of starting material).
-
Heat the mixture with stirring in an oil bath at 80-90 °C.
-
Monitor the reaction by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent) until the starting material is consumed (typically 2-4 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Work-up: Carefully and slowly pour the viscous mixture onto a large amount of crushed ice in a beaker with vigorous stirring. This will hydrolyze the PPA and precipitate the product.
-
Extract the aqueous slurry with DCM (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure 5-methoxy-1-indanone.
Procedure B: Synthesis of 7-Methoxy-1-indanone (Favored with Low P₂O₅)
-
Follow the same setup as Procedure A.
-
Add PPA with low P₂O₅ content (76%) to the 3-(m-methoxyphenyl)propanoic acid.
-
Heat the mixture and monitor by TLC as described above. Note that reaction times may differ.
-
Perform the same work-up and purification procedure as described in steps 5-10 of Procedure A to yield pure 7-methoxy-1-indanone.
Expected Outcome Comparison:
| PPA (P₂O₅ Content) | Major Product | Minor Product | Typical Ratio | Rationale | Reference |
| High (~83%) | 5-Methoxy-1-indanone (para) | 7-Methoxy-1-indanone (ortho) | High selectivity for para | Acylium ion pathway | [1] |
| Low (~76%) | 7-Methoxy-1-indanone (ortho) | 5-Methoxy-1-indanone (para) | Selectivity switched | Michael addition pathway | [1] |
References
- Regiodivergent Access to 2- or 3-Substituted Indanones: Catalyst-Controlled Carboacylation via C–C Bond Activ
- Regioselective Synthesis of Indanones. Synlett.
- Photo‐Nazarov cyclization of aryl vinyl ketones to access indanones core.
- . BenchChem.
- Technical Support Center: Friedel-Crafts Synthesis of Indanones. BenchChem.
- Regioselective Synthesis of Indanones. University of Groningen Research Portal.
- Technical Support Center: Regioselective Synthesis of Substituted Indanones. BenchChem.
- Avoiding regioisomer formation in 4-Methyl-1-indanone synthesis. BenchChem.
- Non-Conventional Methodologies in the Synthesis of 1-Indanones. PMC - NIH.
- Nazarov Cycliz
- Application Note: Synthesis of Substituted Indanones via Nazarov Cycliz
- Indanone synthesis. Organic Chemistry Portal.
- Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Publishing.
- Synthesis of 1-indanones with a broad range of biological activity.
- Synthesis of 1-indanones with a broad range of biological activity. PMC - NIH.
- Synthesis of Chiral 3-Substituted Indanones via an Enantioselective Reductive-Heck Reaction.
- Pauson-Khand Reaction. chem.iitb.ac.in.
- Pauson-Khand Reaction. J&K Scientific LLC.
- Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses Procedure.
- A Technical Guide to the Synthesis of 1-Indanone via Friedel-Crafts Acyl
- Pauson–Khand reaction. Wikipedia.
- A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Preprints.org.
- Friedel-Crafts Acylation with Practice Problems. Chemistry Steps.
- Synthesis of 1-indanones through the intramolecular Friedel-Crafts acylation reaction using NbCL5 as Lewis acid.
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Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Bromoindanones
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for a common yet complex challenge in synthetic chemistry: catalyst deactivation in palladium-catalyzed cross-coupling reactions involving bromoindanone substrates. Our goal is to move beyond generic advice and offer a scientifically grounded, experience-driven resource to enhance the success of your reactions.
Understanding the Challenge: Why Bromoindanones Present Unique Hurdles
Bromoindanones are valuable building blocks in medicinal chemistry and materials science. However, their successful application in cross-coupling reactions is often hampered by catalyst deactivation, leading to frustratingly low yields, incomplete conversions, and the formation of unwanted side products. The indanone scaffold itself, with its ketone functionality and cyclic aliphatic structure, introduces specific pathways for catalyst inhibition and degradation that are not always prevalent with simpler aryl bromides. This guide will dissect these specific issues and provide actionable protocols to overcome them.
Part 1: Frequently Asked Questions (FAQs) - Diagnosing the Problem
This section addresses the common symptoms of catalyst deactivation in a direct question-and-answer format, linking observable issues to their probable root causes.
Q1: My reaction has stalled, and I'm observing a black precipitate. What's happening?
A1: This is a classic sign of the formation of palladium black, an inactive, agglomerated form of palladium.[1][2] The active catalyst in most cross-coupling reactions is a soluble, low-valent palladium species, typically Pd(0). When this species is not sufficiently stabilized by its ligands, it can aggregate and precipitate out of the solution. This is particularly common at elevated temperatures or if the concentration of the active catalyst is too high. The formation of palladium black effectively removes the catalyst from the reaction, leading to a complete halt in product formation.[2]
Q2: I'm seeing a significant amount of debrominated indanone as a byproduct. What is the cause?
A2: The formation of a debrominated byproduct, where the bromine atom is replaced by hydrogen, points to a competing reaction pathway involving a palladium-hydride (Pd-H) species.[3] This can arise from several sources within your reaction mixture, including certain solvents (like alcohols), water, or even the base itself, especially if it's a strong one.[3] The acidic proton on the nitrogen of a pyrazole, if that is your coupling partner, can also contribute to this side reaction.[3]
Q3: My reaction is sluggish, and I have a low yield of the desired product, but I don't see any palladium black or significant byproduct formation. What are the likely culprits?
A3: A slow or low-yielding reaction without obvious signs of catalyst precipitation or major side reactions often points to more subtle forms of catalyst deactivation or inhibition. For bromoindanones, a key suspect is the coordination of the indanone's ketone oxygen to the palladium center. This can form a stable, off-cycle complex that sequesters the catalyst and prevents it from participating in the desired catalytic cycle. Another possibility is the degradation of the phosphine ligands, which are susceptible to oxidation by trace oxygen or reaction with other components in the mixture.[1][4]
Q4: I'm attempting a Suzuki-Miyaura coupling, and I'm getting a lot of homocoupling of my boronic acid. How can I prevent this?
A4: Homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura couplings and is often promoted by the presence of oxygen.[5] Oxygen can facilitate the oxidative coupling of two boronic acid molecules.[5] This can be minimized by rigorously degassing your solvents and reaction mixture and maintaining a strict inert atmosphere (e.g., argon or nitrogen) throughout the experiment. Using a direct Pd(0) source, such as Pd(PPh₃)₄, can also sometimes reduce homocoupling that might occur during the in-situ reduction of a Pd(II) precatalyst.[5]
Part 2: Troubleshooting Guides & Preventative Measures
This section provides a systematic approach to troubleshooting common issues, with a focus on preventative strategies tailored for reactions with bromoindanones.
Troubleshooting Workflow for Low Conversion/Yield
This workflow provides a logical sequence of steps to diagnose and resolve issues with low product formation.
Caption: A logical workflow for troubleshooting low-yielding cross-coupling reactions.
Preventative Strategies for Catalyst Deactivation with Bromoindanones
| Deactivation Pathway | Preventative Measures & Rationale |
| Palladium Black Formation | Use of Bulky, Electron-Rich Ligands: Ligands like those from the Buchwald family (e.g., SPhos, XPhos) or trialkylphosphines (e.g., P(t-Bu)₃) can stabilize the Pd(0) center, preventing aggregation.[6][7] Lower Reaction Temperature: If possible, running the reaction at a lower temperature can slow down the rate of catalyst decomposition.[5] Controlled Catalyst Loading: While counterintuitive, sometimes a slightly higher catalyst loading can be beneficial if the reaction is sluggish, as it can push the reaction to completion before significant deactivation occurs. However, excessively high concentrations should be avoided. |
| Debromination (Hydrodehalogenation) | Choice of Base and Solvent: Use non-protic solvents and weaker bases (e.g., K₂CO₃, K₃PO₄) where possible to minimize the formation of Pd-H species.[3] Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried to reduce water content, a potential source of hydrides.[5] |
| Ketone Coordination | Ligand Selection: Employ ligands that bind strongly to the palladium center, outcompeting the weaker coordination of the ketone oxygen. Sterically hindered ligands can also physically block the ketone from accessing the metal center. |
| Ligand Degradation | Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture to remove dissolved oxygen, which can oxidize phosphine ligands.[1] Use of Air-Stable Precatalysts: Consider using modern, air-stable palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) which are more robust and can lead to more reproducible results.[8] |
| β-Hydride Elimination | Substrate/Coupling Partner Design: While less common with aryl bromides, if the coupling partner introduces an alkyl chain with β-hydrogens, this pathway can become relevant. The rigid cyclic structure of the indanone itself can influence the feasibility of this step. In some cases, the coordination of a nearby functional group can suppress β-hydride elimination.[9] The choice of ligand and additives can also influence the rate of β-hydride elimination versus reductive elimination.[10][11][12] |
Part 3: Understanding the Core Mechanisms
A deeper understanding of the catalytic cycle and the key deactivation pathways is crucial for effective troubleshooting.
The Palladium-Catalyzed Cross-Coupling Cycle
The general mechanism for most palladium-catalyzed cross-coupling reactions proceeds through a Pd(0)/Pd(II) catalytic cycle.[1][13]
Caption: The catalytic cycle for a typical cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the bromoindanone.[14][15][16][17][18] This is often the rate-determining step.[4][14]
-
Transmetalation: The organic group from the coupling partner (e.g., an organoboron compound in a Suzuki reaction) is transferred to the palladium center.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the active Pd(0) catalyst.[19][20][21][22]
Key Deactivation Pathways Visualized
Caption: Major pathways leading to catalyst deactivation.
Part 4: Experimental Protocols
Here we provide a generalized, yet detailed, protocol for a Suzuki-Miyaura coupling with a bromoindanone, incorporating best practices to minimize catalyst deactivation.
General Protocol for Suzuki-Miyaura Coupling of a Bromoindanone
Note: This is a starting point and may require optimization for your specific substrates.
-
Reagent Preparation:
-
Ensure the bromoindanone, boronic acid (or ester), and base (e.g., K₂CO₃ or K₃PO₄) are of high purity and dry.[8]
-
Use anhydrous, degassed solvents (e.g., toluene, dioxane, or THF).[5][23] Degassing can be achieved by sparging with an inert gas (argon or nitrogen) for 30-60 minutes or by three freeze-pump-thaw cycles.
-
-
Reaction Setup:
-
To a flame-dried or oven-dried reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the bromoindanone (1.0 equiv.), boronic acid (1.1-1.5 equiv.), and base (2.0-3.0 equiv.).
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 1.1-1.2 equiv. relative to Pd). The use of pre-formed catalysts or pre-catalysts is often recommended for reproducibility.[8]
-
Seal the vessel with a septum and purge with an inert gas for 10-15 minutes.
-
-
Reaction Execution:
-
Add the degassed solvent via syringe. If using a mixed solvent system (e.g., toluene/water), add the organic solvent first, followed by the degassed water.[5]
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[5]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic salts.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography.
-
References
-
Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines. Organic Chemistry Portal. [Link]
-
Elucidating the Significance of β-Hydride Elimination and the Dynamic Role of Acid/Base Chemistry in a Palladium-Catalyzed Aerobic Oxidation of Alcohols. National Institutes of Health. [Link]
-
Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed. [Link]
-
Orchestrating a β-Hydride Elimination Pathway in Palladium(II)-Catalyzed Arylation/Alkenylation of Cyclopropanols Using Organoboron Reagents. ACS Publications. [Link]
-
Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]
-
Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio. [Link]
-
Oxidative Addition of Phenyl Halides to Palladium(0) Complexes of Bidentate Phosphanes. A Density-Functional Study. ACS Publications. [Link]
-
Mechanistic study on the reductive elimination of (aryl)(fluoroaryl)palladium complexes: a key step in regiospecific dehydrogenative cross-coupling. RSC Publishing. [Link]
-
Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0) Complexes Generated in Situ from a Pd(0)−Triolefinic Macrocyclic Complex and Phosphines. ACS Publications. [Link]
-
β-hydride elimination in palladium-catalyzed reactions. ResearchGate. [Link]
-
Mechanistic study on the reductive elimination of (aryl)(fluoroaryl)palladium complexes: a key step in regiospecific dehydrogenative cross-coupling. RSC Publishing. [Link]
-
Pd-Catalyzed C–H Activation vs β-H Elimination: An Experimental and Computational Insight into the Reactivity of Tertiary Alkylamines. ACS Publications. [Link]
-
Understanding the Unusual Reduction Mechanism of Pd(II) to Pd(I): Uncovering Hidden Species and Implications in Catalytic Cross-Coupling Reactions. PubMed. [Link]
-
Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. ResearchGate. [Link]
-
Encapsulation Methods for Control of Catalyst Deactivation: A Review. ResearchGate. [Link]
-
Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. [Link]
-
C−C Reductive Elimination in Palladium Complexes, and the Role of Coupling Additives. A DFT Study Supported by Experiment. Scilit. [Link]
-
Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Publications. [Link]
-
Understanding the Unusual Reduction Mechanism of Pd(II) to Pd(I): Uncovering Hidden Species and Implications in Catalytic Cross-Coupling Reactions. ACS Publications. [Link]
-
C−C Reductive Elimination in Palladium Complexes, and the Role of Coupling Additives. A DFT Study Supported by Experiment. ACS Publications. [Link]
-
Catalyst Deactivation: Mechanism & Causes. StudySmarter. [Link]
-
Curse or Blessing? Influence of Impurities on Cross-Coupling— Guideline for Elucidating Catalysts. ChemRxiv. [Link]
-
Catalyst deactivation challenges in FCC and how to prevent them. PatSnap. [Link]
-
Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. ResearchGate. [Link]
-
Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. ResearchGate. [Link]
-
Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. National Institutes of Health. [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. [Link]
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Publications. [Link]
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Advances in Cross-Coupling Reactions. MDPI. [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [Link]
-
The Devil in The Details: The Influence of Trace Metal Contaminants in Modern Organometallic Catalysis. University of Illinois Urbana-Champaign. [Link]
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Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ResearchGate. [Link]
-
Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. ChemRxiv. [Link]
-
A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. ACS Publications. [Link]
-
Palladium-catalyzed cross-couplings by C–O bond activation. RSC Publishing. [Link]
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Technical Support Center: Palladium Catalyst Removal from Indanone Reaction Products
Welcome to the Technical Support Center for palladium catalyst removal from indanone reaction products. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and detailed protocols to ensure the purity of your indanone compounds. As the use of palladium-catalyzed reactions in the synthesis of complex molecules, including indanone derivatives, becomes more prevalent, the efficient removal of residual palladium is a critical step to ensure the safety and efficacy of final products, particularly in pharmaceutical applications.[1]
The Challenge of Palladium Removal in Indanone Synthesis
Indanone scaffolds are important structural motifs in many biologically active molecules and pharmaceuticals.[2][3][4] Their synthesis often involves powerful palladium-catalyzed cross-coupling reactions, such as the Heck reaction.[2] While these reactions are highly efficient, the removal of the palladium catalyst from the final product can be a significant challenge. Residual palladium can interfere with downstream applications, compromise the integrity of biological assays, and is strictly regulated in active pharmaceutical ingredients (APIs) by guidelines such as the ICH Q3D.[5]
This guide provides a structured approach to tackling these challenges, moving from frequently asked questions to detailed troubleshooting and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to remove palladium from my indanone reaction mixture?
The difficulty in removing palladium residues stems from the various forms it can exist in at the end of a reaction. It is rarely a single species and can be present as:
-
Homogeneous (soluble) species: These can be palladium(0) or palladium(II) complexes, often coordinated to ligands, solvents, or even your indanone product.
-
Heterogeneous (insoluble) species: This includes palladium metal (Pd(0)) that has agglomerated, or palladium adsorbed onto solid supports (e.g., Pd/C).
-
Colloidal palladium: These are nano-sized palladium particles that can be difficult to remove by simple filtration.
The specific nature of your indanone product, with its ketone functionality and potentially other coordinating groups, can also lead to the formation of stable palladium complexes that are challenging to break apart.
Q2: What are the regulatory limits for palladium in pharmaceutical products?
The International Council for Harmonisation (ICH) Q3D guideline for elemental impurities sets permitted daily exposure (PDE) limits for various metals.[5] For palladium, which is a Class 2B element, the PDE is route-dependent. These guidelines are in place to ensure patient safety by limiting exposure to potentially toxic elements.[5] It is crucial to be aware of these limits and have analytical methods in place to quantify residual palladium.
Q3: What are the most common methods for palladium removal?
The most widely used techniques for palladium removal can be broadly categorized as:
-
Adsorption: Using materials that bind to palladium, such as activated carbon or specialized metal scavengers.[6]
-
Filtration: Physically removing heterogeneous palladium species.
-
Crystallization: Purifying the indanone product by crystallization, leaving the palladium impurities in the mother liquor.
-
Extraction: Using a liquid-liquid extraction to partition the palladium into a separate phase.
-
Chromatography: Separating the indanone from the palladium catalyst using column chromatography.
The choice of method depends on the nature of the palladium species and the properties of your indanone product.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the purification of your indanone product.
Issue 1: Black particles (likely Pd(0)) remain in the product after filtration.
-
Possible Cause: The palladium has "crashed out" as fine metallic particles that are passing through your filter medium.
-
Troubleshooting Steps:
-
Use a Finer Filter: Switch to a filter with a smaller pore size.
-
Filter Aid: Use a pad of Celite® or diatomaceous earth to trap fine particles.[7]
-
Controlled Precipitation: Sometimes, intentionally causing the palladium to agglomerate before filtration can be effective. This can sometimes be achieved by changing the solvent polarity.
-
Issue 2: The purified indanone has a persistent yellow or gray color, suggesting soluble palladium.
-
Possible Cause: Homogeneous palladium complexes are present in your product.
-
Troubleshooting Steps:
-
Activated Carbon Treatment: Activated carbon has a high surface area and can adsorb a wide range of palladium species.[6]
-
Metal Scavengers: These are solid supports functionalized with ligands that have a high affinity for palladium (e.g., thiol, amine, or phosphine groups).[8] They are often more selective than activated carbon and can be more efficient.
-
Crystallization: If your indanone is a solid, recrystallization can be a very effective method for removing soluble impurities.
-
Issue 3: Significant loss of the indanone product during purification.
-
Possible Cause: Your indanone is adsorbing to the activated carbon or scavenger along with the palladium.
-
Troubleshooting Steps:
-
Optimize Adsorbent Amount: Use the minimum amount of adsorbent necessary. Perform small-scale trials to determine the optimal loading.
-
Solvent Selection: The choice of solvent can significantly impact the binding of both your product and the palladium to the adsorbent. A solvent in which your indanone is highly soluble may reduce its loss.
-
Alternative Scavenger: Different scavengers have different binding properties. Test a range of scavengers to find one that is selective for palladium over your product.
-
Change of Method: If product loss remains high with adsorption methods, consider switching to crystallization or a liquid-liquid extraction-based workup.
-
Experimental Protocols
Here are detailed, step-by-step protocols for common palladium removal techniques applicable to indanone synthesis.
Protocol 1: Palladium Removal Using Activated Carbon
This is a general-purpose method effective for many forms of palladium.
-
Dissolution: Dissolve the crude indanone product in a suitable organic solvent (e.g., toluene, ethyl acetate, or THF).
-
Addition of Activated Carbon: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.
-
Stirring: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1-4 hours. The optimal time and temperature should be determined experimentally.
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.
-
Washing: Wash the filter cake with fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified indanone.
-
Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique like ICP-MS.
Protocol 2: Palladium Removal Using a Thiol-Based Scavenger
Thiol-based scavengers are particularly effective for capturing soft metals like palladium.
-
Dissolution: Dissolve the crude indanone product in an appropriate solvent.
-
Addition of Scavenger: Add the thiol-based scavenger (e.g., silica- or polymer-bound mercaptan, typically 2-5 equivalents relative to the initial palladium loading).
-
Stirring: Stir the mixture at room temperature or with gentle heating for 2-16 hours. Scavenging can sometimes be slower than adsorption on activated carbon.
-
Filtration: Filter off the solid scavenger.
-
Washing: Wash the scavenger with fresh solvent.
-
Concentration: Concentrate the combined filtrate and washings.
-
Analysis: Determine the residual palladium concentration.
Data Presentation: Comparison of Palladium Removal Methods
| Method | Typical Efficiency | Advantages | Disadvantages |
| Activated Carbon | 70-95% | Broadly effective, low cost. | Can adsorb the desired product, leading to yield loss.[1] |
| Metal Scavengers | 85-99.5% | High efficiency and selectivity.[8] | Higher cost than activated carbon. |
| Crystallization | Highly variable | Can be very effective for removing soluble impurities, provides highly pure product. | Not always feasible, can have lower yields. |
| Filtration (with Celite®) | Effective for heterogeneous Pd | Simple and fast. | Ineffective for soluble or colloidal palladium. |
Visualizing the Workflow: A Decision-Making Diagram
Caption: Decision workflow for selecting a palladium removal strategy.
Expert Insights: The Role of Ligands and Reaction Conditions
The choice of ligands in your palladium-catalyzed reaction can significantly influence the ease of palladium removal. Bulky, electron-rich phosphine ligands, for example, can form stable complexes with palladium that may require specific scavengers for effective removal.[9]
Furthermore, the reaction work-up can impact the state of the residual palladium. For instance, an oxidative workup might convert Pd(0) to more soluble Pd(II) species, which would then necessitate a different removal strategy compared to a reaction mixture containing precipitated Pd(0). A consistent workup procedure is key to achieving reproducible results in your palladium removal process.
By understanding the principles outlined in this guide and systematically troubleshooting any issues that arise, you can confidently and efficiently remove residual palladium from your indanone reaction products, ensuring the high purity required for your research and development activities.
References
- Parveen, N., & Sekar, G. (2019). Palladium Nanoparticles‐Catalyzed Synthesis of Indanone Derivatives via Intramolecular Reductive Heck Reaction.
- Inagaki, T., Ando, T., Sakurai, S., & Tobisu, M. (2023). Palladium-Catalyzed Addition of Acylsilanes across Alkynes via the Activation of a C−Si Bond. The Journal of Organic Chemistry.
- Sumitomo Chemical Co., Ltd. (2006). Method of removing palladium. U.S.
- Biotage. (2023, January 20). How to Remove Palladium in three easy steps.
- Parveen, N., & Sekar, G. (2019). Palladium Nanoparticles‐Catalyzed Synthesis of Indanone Derivatives via Intramolecular Reductive Heck Reaction.
- Jiangxi University of Science and Technology. (2024, January 5). Palladium-Catalyzed Synthesis of Indanone via C-H Annulation Reaction of Aldehydes with Norbornenes. PubMed.
- Parveen, N., & Sekar, G. (2019). Palladium Nanoparticles‐Catalyzed Synthesis of Indanone Derivatives via Intramolecular Reductive Heck Reaction. Sci-Hub.
- (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
- Xue, A., Wei, X., Huang, Y., Qu, J., & Wang, B. (n.d.).
- (n.d.). Palladium-mediated CO2 extrusion followed by insertion of ketenes: translating mechanistic studies to develop a one-pot method for the synthesis of ketones. ConnectSci.
- (2014). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design.
- SpinChem. (n.d.).
- Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts.
- (2021). Recent advances in transition-metal-catalyzed annulations for the construction of 1-Indanone core.
- (2023). Photo-Catalyzed Synthesis of Indanones from Aromatic Aldehydes and Terminal Alkynes.
- Osaka Gas Chemicals Co., Ltd. (n.d.). Selective adsorption and removal of Palladium (Pd).
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- 6. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
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- 8. spinchem.com [spinchem.com]
- 9. researchgate.net [researchgate.net]
minimizing byproduct formation in the synthesis of 5-substituted indanones
Welcome to the technical support center for the synthesis of 5-substituted indanones. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of indanone synthesis. Here, we move beyond simple protocols to explore the underlying chemical principles that govern byproduct formation. Our goal is to empower you with the knowledge to troubleshoot effectively, optimize your reaction conditions, and achieve higher yields of your desired product.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 5-substituted indanones, and what are its main drawbacks?
A1: The most prevalent method is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids. This typically involves two steps: an initial intermolecular Friedel-Crafts reaction to form the 3-arylpropionic acid, followed by an acid-catalyzed cyclization. The primary drawback is controlling regioselectivity. Depending on the directing effects of the substituent on the starting arene, the cyclization can yield a mixture of the desired 5-substituted indanone and the undesired 7-substituted or 6-substituted isomers, which are often difficult to separate.[1][2]
Q2: Why is controlling regioselectivity so challenging in these reactions?
A2: Regioselectivity is governed by a delicate balance of electronic and steric effects. The acylium ion intermediate formed during cyclization is a powerful electrophile. The position it attacks on the aromatic ring is directed by the existing substituent. While many substituents are ortho, para-directing, the intramolecular nature of the reaction can force cyclization at a less-favored meta position, leading to isomeric byproducts. Reaction conditions, particularly the choice and concentration of the acid catalyst, play a crucial role in determining the final isomer ratio.[2]
Q3: Are there cleaner, more modern alternatives to the classical Friedel-Crafts approach?
A3: Yes, several modern methods offer improved selectivity. Palladium-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling of 5-bromo-1-indanone with various boronic acids, provide a direct and versatile route to a wide range of 5-substituted derivatives with high purity.[3] Additionally, novel photochemical methods using photocatalysts for C-H annulation of aromatic aldehydes and alkynes are emerging as sustainable, metal-free alternatives that operate under mild conditions.[4]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems. Each issue is analyzed by its symptoms, probable causes, and actionable solutions, including detailed protocols.
Issue 1: Formation of Unwanted Regioisomers (e.g., 6- or 7-Substituted Indanones)
-
Symptom: NMR and GC-MS analysis of the crude product shows multiple indanone isomers, complicating purification and reducing the yield of the target 5-substituted compound.
-
Probable Causes:
-
Strong Acid Catalyst: Potent Lewis acids like AlCl₃ or strong Brønsted acids like sulfuric acid can be aggressive, reducing selectivity.
-
Inappropriate Catalyst Concentration: For catalysts like Polyphosphoric Acid (PPA), the concentration of its active component, P₂O₅, significantly influences the cyclization pathway.[2]
-
High Reaction Temperature: Elevated temperatures can provide enough energy to overcome the activation barrier for the formation of less-favored isomers.
-
-
Proposed Solutions & Protocols:
Solution A: Modulate the Strength of the Acid Catalyst
Polyphosphoric acid (PPA) is often a milder alternative to AlCl₃ for intramolecular cyclizations. The regioselectivity can be "tuned" by adjusting its P₂O₅ content.[2]
-
High P₂O₅ Content PPA: Tends to favor the formation of the 5-substituted isomer.
-
Low P₂O₅ Content PPA: May favor the formation of the 6- or 7-substituted isomers.
Protocol 2.1: Optimized Cyclization using PPA
-
Preparation: In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, add the 3-arylpropionic acid (1.0 eq).
-
Catalyst Addition: Add PPA (10x the weight of the starting material) to the flask. Ensure the PPA has a high P₂O₅ content for 5-substituted selectivity.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC (typically 1-3 hours).
-
Work-up: Cool the reaction mixture to room temperature. Carefully and slowly pour the viscous mixture onto a stirred beaker of crushed ice.
-
Extraction: The resulting aqueous solution can be extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the organic layer with saturated sodium bicarbonate solution, then brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Solution B: Employ Shape-Selective Catalysts
Zeolites are microporous aluminosilicate minerals that can act as shape-selective acid catalysts. Their well-defined pore structures can sterically hinder the formation of bulkier isomers, thereby favoring the desired product.
-
Issue 2: Low Overall Yield and Starting Material Recovery
-
Symptom: The reaction appears sluggish, with a significant amount of unreacted 3-arylpropionic acid recovered after work-up.
-
Probable Causes:
-
Catalyst Deactivation: Moisture is a common culprit. Lewis acids like AlCl₃ react readily with water, rendering them inactive.[1]
-
Insufficient Reaction Time or Temperature: The activation energy for the cyclization may not be reached under the current conditions.
-
Poor Reagent Purity: Impurities in the starting material or solvent can interfere with the reaction.
-
-
Proposed Solutions & Protocols:
Solution A: Ensure Anhydrous Conditions
Protocol 2.2: Rigorous Anhydrous Technique
-
Glassware: Dry all glassware in an oven at >120 °C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator.
-
Reagents & Solvents: Use freshly opened or distilled anhydrous solvents. Ensure the Lewis acid catalyst is of high purity and handled in a glovebox or under an inert atmosphere.
-
Reaction Setup: Assemble the reaction under a positive pressure of an inert gas (e.g., nitrogen or argon). Add reagents via syringe through a septum.
Solution B: Controlled Increase of Reaction Parameters
Gradually increase the reaction temperature in 5-10 °C increments, monitoring the reaction by TLC at each stage. Similarly, extend the reaction time, checking for product formation every hour. Be cautious, as excessive heat can promote byproduct formation.
-
Issue 3: Formation of High Molecular Weight Byproducts
-
Symptom: The crude product contains oligomeric or polymeric material, observed as a baseline streak on TLC or as high-mass signals in MS.
-
Probable Causes:
-
Intermolecular Reactions: At high concentrations, the acylium ion intermediate can react with a second molecule of the starting material rather than cyclizing, leading to chain growth.[2]
-
Substrate Decomposition: Highly activating or sensitive functional groups on the aromatic ring may lead to decomposition or polymerization under strong acidic conditions.
-
-
Proposed Solutions & Protocols:
Solution A: High-Dilution Conditions
To favor the desired intramolecular cyclization, the reaction should be performed at a low concentration.
Protocol 2.3: High-Dilution Reaction Setup
-
Setup: Use a larger flask than usual for the reaction scale.
-
Slow Addition: Dissolve the 3-arylpropionic acid in a suitable solvent (e.g., dichloromethane for AlCl₃-mediated reactions). Add this solution dropwise over several hours to a stirring suspension of the Lewis acid in the same solvent. This maintains a low instantaneous concentration of the starting material.
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for addressing common issues in 5-substituted indanone synthesis.
Caption: A logical workflow for troubleshooting indanone synthesis.
Data Summary: Catalyst Effects on Regioselectivity
The choice of acid catalyst is arguably the single most important factor in controlling the formation of isomeric byproducts. The following table summarizes the qualitative effects of common catalysts.
| Catalyst | Typical Conditions | Selectivity for 5-Isomer | Common Byproducts | Key Considerations |
| AlCl₃ | Anhydrous DCM or CS₂, 0 °C to reflux | Moderate to Low | 6- and 7-isomers, polymers | Highly moisture-sensitive; can promote intermolecular reactions.[1] |
| PPA (High P₂O₅) | Neat, 80-120 °C | Good to High | Minor amounts of other isomers | Viscous, requires care during work-up. Selectivity is concentration-dependent.[2] |
| H₂SO₄ (conc.) | Neat or in solvent, 25-100 °C | Low | Sulfonated byproducts, other isomers | Strong oxidizing agent; can lead to charring and decomposition. |
| Eaton's Reagent | Neat or in DCM, 25-80 °C | Good | Fewer byproducts than PPA | Milder and less viscous than PPA, often leading to cleaner reactions. |
| Zeolites (e.g., H-ZSM-5) | High temperature, gas or liquid phase | High | Minimal | Requires specialized equipment; excellent for shape-selective catalysis.[1] |
Advanced Methodologies: Circumventing Friedel-Crafts
When classical methods fail or are unsuitable for sensitive substrates, modern synthetic strategies offer powerful alternatives.
Suzuki-Miyaura Cross-Coupling
This palladium-catalyzed reaction provides a modular and highly selective route. It begins with a pre-formed indanone core, typically 5-bromo-1-indanone, which is then coupled with a wide variety of boronic acids.
Caption: Suzuki-Miyaura route to 5-substituted indanones.
This method's key advantage is its predictability. The C-C bond forms exclusively at the position of the bromine atom, completely avoiding the issue of regioisomers that plagues Friedel-Crafts chemistry.[3]
References
-
Ökten, S. et al. (2025). Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions. Journal of Physics: Conference Series. [Link]
-
Clark, J. (2023). The Friedel-Crafts Acylation of Benzene. Chemistry LibreTexts. [Link]
-
Organic Chemistry Portal. Indanone synthesis. [Link]
-
ACS Publications (2025). Photo-Catalyzed Synthesis of Indanones from Aromatic Aldehydes and Terminal Alkynes. The Journal of Organic Chemistry. [Link]
-
Beilstein Journals (2017). Synthesis of 1-indanones with a broad range of biological activity. [Link]
-
Chemistry Steps. Friedel-Crafts Acylation. [Link]
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Technical Support Center: Scale-Up of Suzuki-Miyaura Reactions for Indanone Intermediates
Welcome to the technical support center for the scale-up of Suzuki-Miyaura reactions involving indanone intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning these critical C-C bond formations from the laboratory bench to larger-scale production. The unique structural and electronic properties of indanones present specific challenges that require careful consideration for a robust, safe, and efficient process.
Frequently Asked Questions (FAQs)
Q1: Why are Suzuki-Miyaura reactions of indanone intermediates particularly challenging to scale up?
A1: The primary challenges stem from the inherent properties of the indanone core. The electron-withdrawing nature of the ketone can influence the reactivity of the aryl halide. More critically, the α-protons of the indanone are susceptible to deprotonation under the basic conditions required for the Suzuki-Miyaura reaction. This can lead to side reactions such as self-condensation or other undesired transformations, impacting yield and purity. On a large scale, localized "hot spots" or poor mixing can exacerbate these base-sensitive side reactions.
Q2: What are the initial key parameters to consider when developing a scalable Suzuki-Miyaura coupling for an indanone intermediate?
A2: A successful scale-up begins with a thorough understanding of the reaction at the bench. Key parameters to optimize and document include:
-
Catalyst and Ligand Selection: The choice of palladium source and phosphine ligand is critical. Bulky, electron-rich ligands are often necessary to promote the oxidative addition and reductive elimination steps of the catalytic cycle, especially with sterically hindered indanones.[1][2]
-
Base Selection: The strength and solubility of the base must be carefully chosen to facilitate the transmetalation step without promoting side reactions of the indanone. Weaker bases or careful control of base stoichiometry are often required.[3][4]
-
Solvent System: The solvent must be able to dissolve the organic substrates, the organoboron reagent, and, to some extent, the inorganic base. A biphasic system (e.g., toluene/water) is common, and efficient mixing becomes paramount on a larger scale.
-
Temperature Profile: The reaction temperature affects both the reaction rate and the impurity profile. An exothermic reaction profile needs to be well-characterized to ensure adequate heat removal in large reactors.[5]
Troubleshooting Guide
Issue 1: Low or Stagnant Conversion
Q: My Suzuki-Miyaura reaction with a bromo-indanone substrate is showing low conversion, even after extended reaction times. What are the likely causes and how can I troubleshoot this?
A: Low conversion in Suzuki-Miyaura reactions of indanones can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Root Causes & Solutions:
-
Inefficient Oxidative Addition: The C-Br bond on the indanone ring may be sterically hindered or electronically deactivated.
-
Solution: Switch to a more electron-rich and bulky phosphine ligand. Buchwald-type ligands like SPhos or XPhos are excellent starting points as they have been shown to be effective for challenging substrates.[1][2] Consider using a pre-formed palladium catalyst (e.g., a G3 or G4 precatalyst) to ensure efficient generation of the active Pd(0) species.
-
-
Catalyst Deactivation: The presence of oxygen or other impurities can deactivate the palladium catalyst.
-
Solution: Ensure all solvents and reagents are thoroughly degassed. On a larger scale, this means implementing robust nitrogen or argon sparging procedures. The quality of starting materials, including the indanone intermediate and the boronic acid/ester, should be high.
-
-
Poor Base Performance: The chosen base may not be sufficiently soluble or active to promote the transmetalation step effectively.
-
Solution: If using a biphasic system, ensure vigorous agitation to maximize the interfacial area. Consider switching to a different base. For example, if potassium carbonate is giving poor results, cesium carbonate, while more expensive, is more soluble and often more effective. Alternatively, tripotassium phosphate is a strong, non-nucleophilic base that can be effective.
-
Experimental Protocol: Ligand Screening for Improved Conversion
-
Setup: In parallel reaction vials, charge 5-bromo-1-indanone (1.0 equiv) and the desired arylboronic acid (1.2 equiv).
-
Catalyst/Ligand Addition: To each vial, add a different palladium precatalyst/ligand system (e.g., Pd(OAc)₂, Pd₂(dba)₃ with ligands such as PPh₃, SPhos, XPhos, or pre-formed catalysts like XPhos-Pd-G3). Maintain a consistent Pd loading (e.g., 1 mol%).
-
Reagent Addition: Add the chosen base (e.g., K₂CO₃, 2.0 equiv) and the degassed solvent system (e.g., toluene/water 4:1).
-
Reaction: Stir the reactions under an inert atmosphere at a set temperature (e.g., 80-100 °C).
-
Monitoring: Sample each reaction at regular intervals (e.g., 1h, 4h, 16h) and analyze by HPLC or LC-MS to determine the conversion and impurity profile.
Issue 2: Formation of Indanone-Related Impurities
Q: I am observing significant levels of a high-molecular-weight impurity that I suspect is a self-condensation product of my indanone starting material. How can I mitigate this?
A: The formation of indanone-related impurities is a classic challenge driven by the basic reaction conditions.
Root Causes & Solutions:
-
Base Strength and Concentration: Strong bases can readily deprotonate the α-protons of the indanone, leading to enolate formation and subsequent side reactions.
-
Solution: Screen weaker bases. Bicarbonates (e.g., NaHCO₃, KHCO₃) or milder phosphates may be sufficient to promote the Suzuki coupling without causing significant indanone decomposition. Also, carefully control the stoichiometry of the base; using a large excess should be avoided.
-
-
Reaction Temperature: Higher temperatures can accelerate both the desired reaction and the undesired side reactions.
-
Solution: Once a suitable catalyst system is identified, try to lower the reaction temperature. More active catalyst systems may allow for efficient coupling at milder temperatures.
-
-
Slow Dosing of Base: On a larger scale, adding the base all at once can create localized areas of high concentration.
-
Solution: Develop a process where the base is added portion-wise or as a solution over a period of time. This can help to maintain a low steady-state concentration of the enolate intermediate.
-
Table 1: Comparison of Bases for Suzuki-Miyaura Reactions with Base-Sensitive Substrates
| Base | pKa of Conjugate Acid | Typical Conditions | Suitability for Indanones |
| K₃PO₄ | 12.3 | Anhydrous or aqueous | Often effective, but can be too strong for sensitive indanones. |
| K₂CO₃ | 10.3 | Aqueous mixtures | A good starting point, but may still cause side reactions. |
| Cs₂CO₃ | 10.3 | Aqueous or organic | More soluble than K₂CO₃, can be more effective at lower concentrations. |
| KHCO₃ | 10.3 | Aqueous mixtures | A weaker base that can minimize indanone-related side reactions. |
| Organic Bases (e.g., Et₃N) | 10.8 | Anhydrous | Can be an option, but may require higher temperatures. |
Issue 3: Protodeboronation of the Boronic Acid/Ester
Q: My reaction is generating a significant amount of the de-borylated arene, reducing the overall yield of the desired product. What is causing this and how can I prevent it?
A: Protodeboronation is a common side reaction in Suzuki-Miyaura couplings, where the boronic acid or ester is replaced by a hydrogen atom from a protic source (like water) before it can transmetalate to the palladium center.
Root Causes & Solutions:
-
Excess Water and High Temperatures: The presence of water, especially at elevated temperatures and in the presence of a base, can promote protodeboronation.
-
Solution: While some water is often necessary, an excessive amount can be detrimental. Try reducing the water content in the solvent system. If possible, a more active catalyst that allows for lower reaction temperatures can also help.
-
-
Boronic Acid Instability: Some boronic acids are inherently more prone to protodeboronation than others.
-
Solution: Convert the boronic acid to a more stable boronate ester, such as a pinacol or neopentylglycol ester. These are generally more robust under Suzuki conditions. Alternatively, using potassium trifluoroborate salts can also enhance stability.
-
Diagram 1: Key Side Reactions in Suzuki-Miyaura Couplings of Indanones
Caption: Common reaction pathways and potential side reactions.
Issue 4: Difficulty in Removing Residual Palladium
Q: After work-up and initial purification, my aryl-indanone product is contaminated with high levels of residual palladium, exceeding regulatory limits for APIs. What are the best strategies for palladium removal at scale?
A: Removing palladium to the low ppm levels required for active pharmaceutical ingredients (APIs) is a critical scale-up challenge.[6][7][8]
Root Causes & Solutions:
-
Inefficient Work-up: Simple aqueous washes are often insufficient to remove all palladium species.
-
Solution: Incorporate a dedicated palladium scavenging step after the reaction is complete. This can involve treatment with agents that bind strongly to palladium.
-
-
Product Crystallization: Palladium impurities can become trapped in the crystal lattice of the product during crystallization.
-
Solution: Perform the palladium scavenging step before crystallization. Ensure that the crystallization process is well-controlled to promote the formation of pure crystals. In some cases, a re-crystallization may be necessary.
-
Table 2: Common Palladium Scavenging Techniques
| Scavenger Type | Example | Mechanism | Scale-Up Considerations |
| Thiol-based | Thiol-functionalized silica, N-acetylcysteine | Forms strong bonds with palladium. | Can be expensive; potential for sulfur leaching. |
| Activated Carbon | Various grades | Adsorption of palladium species. | Cost-effective, but can lead to product loss on the carbon surface. |
| Functionalized Resins | Thiouronium or amine-functionalized polymers | Ion exchange or chelation. | Highly effective; can be regenerated but may be costly. |
| Aqueous Treatment | Dilute solutions of sodium bisulfite or thiourea | Forms water-soluble palladium complexes. | Cost-effective; requires careful control to avoid product degradation. |
A case study demonstrated that treating the reaction mixture with toluene and 20% aqueous sodium bisulfite at an elevated temperature successfully reduced palladium levels from 8000 ppm to less than 100 ppm on a 20-L scale.[9]
Scale-Up Process Workflow
The following diagram illustrates a typical workflow for scaling up a Suzuki-Miyaura reaction of an indanone intermediate, incorporating key decision points and quality checks.
Diagram 2: Scale-Up Workflow
Caption: Workflow for scaling up indanone Suzuki-Miyaura reactions.
Final Considerations for Manufacturing
-
Cost of Goods (CoGs): The cost of the palladium catalyst and ligand is a significant factor in large-scale synthesis.[1][10] High turnover numbers (TONs) are essential. It may be more cost-effective to use a more expensive, but highly active, ligand at a lower loading than a cheaper, less active one.
-
Process Safety: The thermal hazards of the reaction must be thoroughly understood. Runaway reactions can occur, especially with highly exothermic couplings.[5] A safety assessment, including Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC1), is mandatory before scaling up.
-
Crystallization and Polymorphism: The final aryl-indanone product may exhibit polymorphism, where different crystal forms have different physical properties (e.g., solubility, stability).[11][12][13] A robust crystallization process must be developed to consistently produce the desired polymorph.
-
Regulatory Compliance: All processes must be developed with regulatory requirements in mind, particularly concerning residual palladium levels in the final API.[7][8]
This guide provides a framework for addressing the common challenges encountered when scaling up Suzuki-Miyaura reactions of indanone intermediates. A thorough, data-driven approach to process development is the key to a successful, safe, and efficient manufacturing process.
References
-
Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. ACS Publications. Available at: [Link]
-
Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. ResearchGate. Available at: [Link]
-
Process Development of a Suzuki Reaction Used in the Manufacture of Lanabecestat. ACS Publications. Available at: [Link]
-
Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. ACS Publications. Available at: [Link]
-
Heterogeneous metal-organic framework catalysts for suzuki- miyaura cross coupling in the pharma industry. Research Collection. Available at: [Link]
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications. Available at: [Link]
-
The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd‐Catalyzed Reactions. ResearchGate. Available at: [Link]
-
An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. National Institutes of Health. Available at: [Link]
-
A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications. ResearchGate. Available at: [Link]
-
Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. ResearchGate. Available at: [Link]
-
Method for the Determination of Pd-catalyst Residues in Active Pharmaceutical Ingredients by Means of High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence. PubMed. Available at: [Link]
-
Suzuki reaction. Wikipedia. Available at: [Link]
-
The art of meeting palladium specifications in active pharmaceutical ingredients produced by Pd-catalyzed reactions. HistCite. Available at: [Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar. Available at: [Link]
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Semantic Scholar. Available at: [Link]
-
Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Royal Society of Chemistry. Available at: [Link]
-
The Suzuki−Miyaura coupling between different aryl halides and various... ResearchGate. Available at: [Link]
-
Recent Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Royal Society of Chemistry. Available at: [Link]
-
Study on crystallization behavior of all para-poly(aryl ether sulfone ether ketone ketone). ResearchGate. Available at: [Link]
-
Heterogeneous Metal-Organic Framework Catalysts for Suzuki-Miyaura Cross Coupling in the Pharma Industry. PubMed. Available at: [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. Available at: [Link]
-
Palladium-catalysed cross coupling reactions: what's in the future? with Bruce Lipshutz. YouTube. Available at: [Link]
-
The impact of earth-abundant metals as a replacement for Pd in cross coupling reactions. Nature. Available at: [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry. Available at: [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Available at: [Link]
-
Investigation of Pd–Phosphine Ligands Suitable for Suzuki–Miyaura Polymerization through Intramolecular Catalyst Transfer. ACS Publications. Available at: [Link]
-
A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. ResearchGate. Available at: [Link]
-
Recent Advances in Palladium-Catalyzed Cross-Coupling Reactions at ppm to ppb Molar Catalyst Loadings. ResearchGate. Available at: [Link]
-
Polymorph Selection and Derivatization in Enantiomerically Pure Medicarpin: Crystallographic and Computational Insights. National Institutes of Health. Available at: [Link]
-
CRYSTALLIZATION | Polymorphism. ResearchGate. Available at: [Link]
-
Crystallization and polymorphism - Applications. Techniques de l'Ingénieur. Available at: [Link]
-
Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Polymorph Selection and Derivatization in Enantiomerically Pure Medicarpin: Crystallographic and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. techniques-ingenieur.fr [techniques-ingenieur.fr]
Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of 5-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one
For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. This guide provides an in-depth technical comparison of analytical techniques for the characterization of 5-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one, a key intermediate in various synthetic pathways. While ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands as the primary tool for structural determination, a multi-technique approach ensures the highest level of scientific integrity.
Introduction to this compound
This compound (CAS 495414-32-9) is a substituted indanone derivative.[1][2] Its rigid bicyclic framework and strategic placement of a bromine atom and gem-dimethyl groups make it a versatile building block in medicinal chemistry and materials science. Accurate characterization of this molecule is the foundation for its successful application.
¹H NMR Spectroscopy: The Cornerstone of Structural Analysis
¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule. For this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons.
Predicted ¹H NMR Spectral Data
Based on the analysis of structurally similar compounds, such as 5-bromo-1-indanone and 2,2-dimethyl-1-indanone, a predicted ¹H NMR spectrum in deuterated chloroform (CDCl₃) is summarized below.[3][4]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-4 | ~7.6 | d | ~1-2 |
| H-6 | ~7.5 | dd | ~8, ~2 |
| H-7 | ~7.3 | d | ~8 |
| C3-H₂ | ~2.9 | s | - |
| C2-(CH₃)₂ | ~1.2 | s | - |
Causality behind Predictions:
-
Aromatic Protons (H-4, H-6, H-7): The electron-withdrawing effect of the carbonyl group at C-1 and the bromine atom at C-5 will deshield the aromatic protons, causing them to resonate at a lower field (higher ppm). The proton ortho to the bromine (H-4) is expected to be the most deshielded and appear as a doublet due to coupling with H-6. H-6 will likely be a doublet of doublets, coupling to both H-4 and H-7. H-7, being ortho to the carbonyl group, will also be deshielded and appear as a doublet due to coupling with H-6.
-
Aliphatic Protons (C3-H₂, C2-(CH₃)₂): The methylene protons at the C-3 position are adjacent to the aromatic ring and the carbonyl group, leading to a predicted chemical shift around 2.9 ppm. Due to the absence of adjacent protons, this signal is expected to be a singlet. The six protons of the two methyl groups at the C-2 position are chemically equivalent and will appear as a sharp singlet at a higher field (around 1.2 ppm), characteristic of gem-dimethyl groups.
Comparative Analytical Techniques
While ¹H NMR is a powerful tool, a comprehensive characterization relies on a suite of analytical methods. The following techniques provide complementary information to confirm the structure of this compound.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. For the target compound, distinct signals are expected for each of the 11 carbon atoms.
Predicted ¹³C NMR Chemical Shifts:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (C-1) | ~205 |
| Aromatic C-Br (C-5) | ~120 |
| Aromatic C (quaternary) | ~155, ~135 |
| Aromatic CH | ~130, ~128, ~125 |
| C-2 (quaternary) | ~45 |
| C-3 (CH₂) | ~35 |
| C-2 (CH₃)₂ | ~25 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key absorption for this compound will be the strong carbonyl (C=O) stretch.
Expected IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=O (ketone) | 1700 - 1725 |
| C-H (aromatic) | 3000 - 3100 |
| C-H (aliphatic) | 2850 - 3000 |
| C-Br | 500 - 600 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum would show the molecular ion peak and characteristic isotopic patterns due to the presence of bromine.
Expected Mass Spectrometry Data:
| Ion | Expected m/z | Notes |
| [M]⁺ | 238/240 | Molecular ion peaks with approximately 1:1 ratio due to ⁷⁹Br and ⁸¹Br isotopes. |
| [M-CH₃]⁺ | 223/225 | Loss of a methyl group. |
| [M-CO]⁺ | 210/212 | Loss of carbon monoxide. |
Experimental Protocols
¹H and ¹³C NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
Instrument Parameters:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse sequence: zg30
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Acquisition time: 4.0 s
-
-
¹³C NMR:
-
Pulse sequence: zgpg30 (proton decoupled)
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly on the ATR crystal.
-
Apply pressure using the anvil to ensure good contact.
Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Scan range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16
Mass Spectrometry
Technique: Electron Ionization (EI) Mass Spectrometry coupled with Gas Chromatography (GC-MS).
GC Conditions:
-
Column: HP-5MS or equivalent (30 m x 0.25 mm x 0.25 µm).
-
Inlet temperature: 250 °C.
-
Oven program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Carrier gas: Helium at a constant flow of 1 mL/min.
MS Conditions:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: m/z 40 - 400.
-
Source temperature: 230 °C.
-
Quadrupole temperature: 150 °C.
Workflow and Logical Relationships
Caption: Workflow for the synthesis, characterization, and structural validation of this compound.
Conclusion
The structural characterization of this compound is most effectively achieved through a combination of spectroscopic techniques. While ¹H NMR provides the most detailed initial structural information, its data should be corroborated with ¹³C NMR, IR, and Mass Spectrometry to ensure unambiguous identification. This comprehensive approach, grounded in sound experimental design and data interpretation, is essential for advancing research and development in the chemical and pharmaceutical sciences.
References
Sources
A Researcher's Guide to the 13C NMR Spectral Analysis of 5-bromo-2,2-dimethyl-1-indanone: A Comparative Approach
For researchers and professionals in the field of drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy offers a powerful, non-destructive method to map the carbon framework of a molecule.[1][2] This guide, designed for the practicing scientist, provides an in-depth analysis of the 13C NMR spectral data for 5-bromo-2,2-dimethyl-1-indanone, a substituted indanone derivative. The indanone scaffold is a prevalent motif in biologically active compounds, making a thorough understanding of its spectroscopic characteristics essential.[3][4]
Rather than presenting a simple data sheet, this guide will adopt a comparative methodology. As experimental spectra for this specific molecule are not widely published, we will leverage the principles of physical organic chemistry and compare its predicted spectrum with the known experimental data of closely related structural analogs. This approach not only allows for a confident assignment of the 13C NMR signals but also provides a deeper understanding of how substituents influence the electronic environment of the indanone core.
Predicted 13C NMR Spectral Data for 5-bromo-2,2-dimethyl-1-indanone
The predicted 13C NMR chemical shifts for 5-bromo-2,2-dimethyl-1-indanone are presented below. These predictions are derived from established substituent effects and analysis of the spectra of related compounds. The subsequent sections will provide a detailed rationale for these assignments.
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |
| C=O (C1) | ~205 | Carbonyl carbon, typically in the 200-220 ppm range for ketones.[5][6] |
| C(CH3)2 (C2) | ~45 | Quaternary aliphatic carbon, shifted downfield by the adjacent carbonyl group. |
| CH2 (C3) | ~35 | Aliphatic methylene carbon. |
| C-Br (C5) | ~120 | Aromatic carbon directly attached to bromine; the electronegativity of bromine causes a downfield shift. |
| C-H (C4, C6, C7) | 125-140 | Aromatic methine carbons. |
| C-C=O (C3a) | ~150 | Aromatic quaternary carbon adjacent to the carbonyl group. |
| C-C(CH3)2 (C7a) | ~135 | Aromatic quaternary carbon. |
| C(CH3)2 | ~25 | Methyl carbons, relatively shielded. |
Comparative Analysis with Structural Analogs
To substantiate our predictions for 5-bromo-2,2-dimethyl-1-indanone, we will now compare its expected spectral features with the experimentally determined 13C NMR data of three key analogs: 1-indanone, 5-bromo-1-indanone, and 2,2-dimethyl-1-indanone. This comparative approach allows for a systematic evaluation of the electronic effects of the bromo and dimethyl substituents on the indanone framework.
| Compound | C1 (C=O) | C2 | C3 | Aromatic Carbons | Quaternary Aromatic Carbons | Other | Reference |
| 1-Indanone | 207.2 | 36.4 | 25.9 | 123.8, 126.8, 134.6 | 138.3, 154.2 | - | [7][8] |
| 5-Bromo-1-indanone | 205.5 | 36.1 | 25.6 | 126.9, 129.9, 137.6 | 136.9, 152.9 | C-Br at ~118 | [9][10][11] |
| 2,2-Dimethyl-1-indanone | 211.3 | 44.5 | 34.9 | 123.5, 126.8, 134.2 | 137.9, 152.1 | CH3 at 24.8 | [12] |
| 5-Bromo-2,2-dimethyl-1-indanone (Predicted) | ~205 | ~45 | ~35 | 125-140 | ~135, ~150 | CH3 at ~25, C-Br at ~120 | - |
Analysis of Substituent Effects:
-
Carbonyl Carbon (C1): The carbonyl carbon in 1-indanone appears at 207.2 ppm.[7] The introduction of a bromine atom at the 5-position in 5-bromo-1-indanone results in a slight upfield shift to 205.5 ppm.[9] Conversely, the addition of two methyl groups at the 2-position in 2,2-dimethyl-1-indanone leads to a downfield shift to 211.3 ppm.[12] For 5-bromo-2,2-dimethyl-1-indanone, we can anticipate these effects to be somewhat additive, resulting in a predicted chemical shift around 205 ppm.
-
Aliphatic Carbons (C2 and C3): In 1-indanone, the C2 and C3 methylene carbons resonate at 36.4 and 25.9 ppm, respectively.[7] The gem-dimethyl substitution at C2 in 2,2-dimethyl-1-indanone significantly shifts the C2 signal downfield to 44.5 ppm and the C3 signal to 34.9 ppm.[12] The bromine at the 5-position is not expected to have a substantial effect on these aliphatic carbons. Therefore, the chemical shifts for C2 and C3 in 5-bromo-2,2-dimethyl-1-indanone are predicted to be very similar to those in 2,2-dimethyl-1-indanone.
-
Aromatic Carbons: The bromine atom in 5-bromo-1-indanone directly influences the aromatic carbon to which it is attached, with a typical chemical shift for a carbon bearing a bromine atom being around 120 ppm. The other aromatic carbons will also experience shifts due to the electronic effects of the bromine. A detailed analysis of the aromatic region is crucial for confirming the position of the bromine substituent.
-
Methyl Carbons: The two methyl groups in 2,2-dimethyl-1-indanone are equivalent and appear at 24.8 ppm.[12] A similar chemical shift is expected for the methyl carbons in 5-bromo-2,2-dimethyl-1-indanone.
Visualizing the Molecular Structure and Analytical Workflow
To aid in the discussion of peak assignments and the overall analytical process, the following diagrams are provided.
Caption: Molecular structure of 5-bromo-2,2-dimethyl-1-indanone with IUPAC numbering for carbon atoms.
Caption: A generalized workflow for structural elucidation using 13C NMR spectroscopy.
Experimental Protocol for 13C NMR Data Acquisition
The following is a standard operating procedure for acquiring a high-quality 13C NMR spectrum of a small organic molecule like 5-bromo-2,2-dimethyl-1-indanone on a modern NMR spectrometer.
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the purified compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent is critical as it must dissolve the sample and its residual proton signals should not overlap with sample signals. CDCl3 is a common choice for many organic compounds.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument Setup and Calibration:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is crucial for obtaining sharp spectral lines.
3. 13C NMR Experiment Parameters:
-
Select a standard proton-decoupled 13C NMR experiment. This removes the splitting of carbon signals by attached protons, simplifying the spectrum.[2]
-
Pulse Angle: A flip angle of 30-45 degrees is often used as a compromise between signal intensity and the need for longer relaxation delays.[13]
-
Spectral Width: Set a spectral width that encompasses the expected range of carbon chemical shifts (e.g., 0-220 ppm).
-
Acquisition Time: An acquisition time of 1-2 seconds is typically sufficient.
-
Relaxation Delay (d1): This is a critical parameter for quantitative accuracy. For routine qualitative spectra, a delay of 1-2 seconds is common. For better quantitation of quaternary carbons, longer delays (5-10 seconds) may be necessary.[2]
-
Number of Scans (ns): Due to the low natural abundance of 13C, a larger number of scans is required compared to 1H NMR.[14] Typically, 1024 to 4096 scans are acquired for a sample of this concentration. The signal-to-noise ratio improves with the square root of the number of scans.[15]
4. Data Processing:
-
Apply an exponential multiplication function (line broadening) to improve the signal-to-noise ratio.
-
Perform a Fourier transform of the Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Reference the chemical shift scale to the solvent peak (e.g., CDCl3 at 77.16 ppm).
Conclusion
References
- CASPRE - 13C NMR Predictor. (n.d.). Retrieved from https://www.caspre.com/predictor/13c
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mass spectrometry analysis of 5-bromo-2,2-dimethyl-1-indanone
An In-Depth Comparative Guide to the Mass Spectrometry Analysis of 5-bromo-2,2-dimethyl-1-indanone
For researchers, medicinal chemists, and drug development professionals, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. 5-bromo-2,2-dimethyl-1-indanone, a halogenated derivative of the indanone scaffold, represents a class of molecules often explored as intermediates in the synthesis of bioactive compounds.[1][2] Mass spectrometry (MS) stands as a principal analytical technique, offering profound insights into the molecular weight and structural features of such compounds through controlled fragmentation analysis.
This guide provides a comprehensive examination of the mass spectrometric behavior of 5-bromo-2,2-dimethyl-1-indanone. We will compare various ionization techniques, predict characteristic fragmentation pathways based on established chemical principles, and present a standardized protocol for its analysis. This document is designed to serve as a practical resource, blending theoretical understanding with actionable experimental guidance.
Physicochemical Characteristics and Structural Features
Before delving into its mass spectrometric analysis, it is essential to understand the fundamental properties of the target molecule. The structure features a fused bicyclic system consisting of a benzene ring and a cyclopentanone ring, with a bromine atom on the aromatic ring and two methyl groups at the alpha-position to the carbonyl.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁BrO | Calculated |
| Molecular Weight | 239.11 g/mol | Calculated |
| Monoisotopic Mass | 237.9993 Da | Calculated |
| Synonyms | 5-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one | |
| Structure | A bicyclic ketone with a bromine substituent on the aromatic ring and gem-dimethyl substitution adjacent to the carbonyl group. |
A Comparative Look at Ionization Techniques
The choice of ionization method is critical as it dictates the nature and extent of fragmentation, directly influencing the quality and interpretability of the resulting mass spectrum.
-
Electron Ionization (EI): This is a high-energy, "hard" ionization technique where the analyte is bombarded with 70 eV electrons.[3][4] This process imparts significant internal energy, leading to extensive and highly reproducible fragmentation patterns that serve as a "molecular fingerprint."[3] For 5-bromo-2,2-dimethyl-1-indanone, EI is expected to produce a rich fragmentation spectrum useful for detailed structural elucidation. However, the high energy can sometimes lead to a weak or entirely absent molecular ion peak, which can complicate molecular weight determination.[5]
-
Chemical Ionization (CI): A "softer" ionization technique that uses a reagent gas (e.g., methane or ammonia) to ionize the analyte through proton transfer or adduction.[3][4] CI imparts less energy than EI, typically resulting in a more abundant protonated molecule ([M+H]⁺) or adduct ion and less fragmentation. This technique is advantageous when the primary goal is to confirm the molecular weight of the analyte.
-
Electrospray Ionization (ESI): A very soft ionization technique primarily used for analytes in solution, making it ideal for coupling with liquid chromatography (LC-MS). ESI generates protonated molecules ([M+H]⁺) with minimal fragmentation. Studies on similar 2-arylidene-1-indanone derivatives have successfully employed ESI to study their fragmentation, indicating its suitability for this class of compounds.[6] This method would be the preferred choice for analyzing reaction mixtures or for quantification studies where preserving the molecular ion is paramount.
General Mass Spectrometry Workflow
The diagram below illustrates the fundamental stages of mass spectrometry analysis, from sample introduction to data interpretation.
Caption: A generalized workflow for mass spectrometry analysis.
Predicted Fragmentation Pattern of 5-bromo-2,2-dimethyl-1-indanone
The fragmentation of this molecule under EI conditions is governed by the stability of the resulting ions and neutral losses, influenced by the ketone, the aromatic ring, the bromine atom, and the gem-dimethyl group.
The Molecular Ion (M⁺˙)
A key diagnostic feature for any brominated compound is its isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[7][8] Consequently, the mass spectrum of 5-bromo-2,2-dimethyl-1-indanone will exhibit a characteristic pair of peaks for the molecular ion (M⁺˙) and any bromine-containing fragments. These peaks will be separated by 2 m/z units and have almost equal intensities.[7][8][9]
-
m/z 238: Molecular ion containing ⁷⁹Br.
-
m/z 240: Molecular ion containing ⁸¹Br.
Primary Fragmentation Pathways
-
α-Cleavage (Alpha-Cleavage): This is a dominant fragmentation pathway for ketones, involving the cleavage of the bond adjacent to the carbonyl group.[10][11][12] The stability of the resulting acylium ion often makes this a favored process.[10] For 5-bromo-2,2-dimethyl-1-indanone, the most likely α-cleavage is the loss of a methyl radical (•CH₃).
-
Loss of •CH₃ (15 Da): M⁺˙ → [M - 15]⁺. This leads to a stable, resonance-stabilized acylium ion.
-
m/z 223/225
-
-
-
Loss of Carbon Monoxide (CO): Following or preceding other fragmentations, the loss of a neutral CO molecule (28 Da) is characteristic of cyclic ketones and acylium ions.[13][14]
-
Loss of CO from [M - 15]⁺: [M - 15]⁺ → [M - 15 - 28]⁺.
-
m/z 195/197
-
-
-
Cleavage of the Carbon-Bromine Bond: The C-Br bond can cleave, leading to the loss of a bromine radical (•Br).
-
Loss of •Br (79/81 Da): M⁺˙ → [M - Br]⁺. This results in an ion corresponding to the 2,2-dimethyl-1-indanone cation.
-
m/z 159
-
-
Proposed Fragmentation Scheme
The following diagram illustrates the primary fragmentation pathways predicted for 5-bromo-2,2-dimethyl-1-indanone under electron ionization.
Caption: Key fragmentation pathways for the title compound.
Summary of Predicted Fragments
| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment | Fragmentation Pathway |
| 238 / 240 | [C₁₁H₁₁BrO]⁺˙ | Molecular Ion (M⁺˙) |
| 223 / 225 | [C₁₀H₈BrO]⁺ | α-Cleavage: Loss of •CH₃ |
| 195 / 197 | [C₉H₈Br]⁺ | Loss of CO from the [M-CH₃]⁺ fragment |
| 159 | [C₁₁H₁₁O]⁺ | Loss of •Br radical |
| 144 | [C₁₀H₈O]⁺˙ | Loss of •Br from [M-CH₃]⁺, followed by H rearrangement |
Comparison with Alternative Analytical Techniques
While MS is powerful for determining molecular weight and fragmentation, a comprehensive analysis often involves orthogonal techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the precise connectivity of atoms, providing detailed information about the carbon-hydrogen framework and the chemical environment of each nucleus.
-
Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying functional groups. For 5-bromo-2,2-dimethyl-1-indanone, a strong absorption band characteristic of the ketone carbonyl (C=O) stretch would be expected around 1715-1740 cm⁻¹.
-
Chromatographic Methods (GC/HPLC): Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are separation techniques.[15] When coupled with mass spectrometry (GC-MS or LC-MS), they allow for the analysis of complex mixtures, providing both separation and structural identification of the individual components.
Exemplar Experimental Protocol: GC-MS Analysis
This protocol outlines a standard method for analyzing 5-bromo-2,2-dimethyl-1-indanone using Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS).
1. Sample Preparation
- Accurately weigh approximately 1 mg of 5-bromo-2,2-dimethyl-1-indanone.
- Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) to create a 1 mg/mL stock solution.
- Perform a serial dilution to a final concentration of approximately 10-50 µg/mL for analysis.
2. GC-MS Instrumentation and Parameters
- System: A standard capillary GC system coupled to a single quadrupole or ion trap mass spectrometer.
- GC Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Injection: 1 µL injection volume with a split ratio of 20:1.
- Inlet Temperature: 250 °C.
- Oven Temperature Program:
- Initial temperature: 80 °C, hold for 2 minutes.
- Ramp: Increase at 15 °C/min to 280 °C.
- Final hold: Hold at 280 °C for 5 minutes.
- MS Transfer Line Temperature: 280 °C.
3. Mass Spectrometer Parameters
- Ionization Mode: Electron Ionization (EI).
- Ionization Energy: 70 eV.
- Source Temperature: 230 °C.
- Scan Range: m/z 40 - 400.
- Scan Rate: 2 scans/second.
4. Data Analysis
- Identify the chromatographic peak corresponding to the analyte.
- Extract the mass spectrum from the apex of the peak.
- Identify the molecular ion pair (m/z 238/240) to confirm the molecular weight and presence of bromine.
- Analyze the fragmentation pattern, comparing the observed fragment ions (e.g., m/z 223/225, 195/197, 159) with the predicted pathways to confirm the structure.
- Compare the acquired spectrum against spectral libraries (e.g., NIST, Wiley) if available.
Conclusion
The mass spectrometric analysis of 5-bromo-2,2-dimethyl-1-indanone is a powerful method for its structural confirmation. The choice of ionization technique—hard ionization like EI for detailed fragmentation or soft ionization like ESI for molecular weight confirmation—should be guided by the specific analytical goal. The presence of bromine provides a distinct isotopic pattern (M⁺˙ and M+2⁺˙ peaks of near-equal intensity) that serves as an unmistakable diagnostic tool. The predictable fragmentation pathways, dominated by α-cleavage and the loss of the bromine atom, allow for a confident structural assignment. By combining this mass spectrometric data with orthogonal techniques like NMR and IR spectroscopy, researchers can achieve a comprehensive and unambiguous characterization of this and related molecules, ensuring data integrity in drug discovery and chemical development pipelines.
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A Researcher's Guide to the Infrared Spectroscopy of Substituted Indanones: A Comparative Analysis
For researchers and professionals in drug development and organic synthesis, the indanone scaffold is a cornerstone of many biologically active molecules.[1][2] Precise structural characterization is paramount, and Infrared (IR) spectroscopy remains a rapid, reliable, and accessible tool for probing the functional groups within these molecules. This guide provides an in-depth comparison of the IR spectroscopic features of substituted 1-indanones, focusing on the diagnostic carbonyl (C=O) stretching frequency. We will explore the electronic effects of various substituents on this key vibrational mode, supported by experimental data, and provide a robust protocol for obtaining high-quality spectra.
The Vibrational Language of Indanones: More Than Just a Carbonyl Peak
The IR spectrum of an indanone is dominated by the intense absorption of the carbonyl group's stretching vibration.[3] In a simple, saturated cyclic ketone, this peak typically appears around 1715 cm⁻¹. However, the 1-indanone structure, with its fused aromatic ring, introduces electronic and structural factors that shift this frequency. The inherent conjugation of the carbonyl group with the benzene ring lowers the C=O stretching frequency from that of a typical aliphatic ketone.[3] This is because the delocalization of π-electrons slightly reduces the double-bond character of the carbonyl, weakening it and thus lowering the energy (and frequency) required to excite its stretching vibration.
The true utility of IR spectroscopy in the study of indanones emerges when we consider the influence of substituents on the aromatic ring. The position and electronic nature of these substituents can subtly but predictably alter the C=O stretching frequency, providing valuable structural clues.
Comparative Analysis: The Influence of Substituents on the Carbonyl Stretching Frequency (νC=O)
The electronic interplay between a substituent on the aromatic ring and the carbonyl group is transmitted through inductive and resonance effects. This results in measurable shifts in the C=O stretching frequency.
-
Electron-Donating Groups (EDGs) , such as methoxy (-OCH₃) or amino (-NH₂), increase the electron density in the aromatic ring through resonance. This enhanced electron density can be delocalized onto the carbonyl group, further decreasing its double-bond character. Consequently, EDGs typically cause a decrease (red shift) in the ν(C=O) compared to the unsubstituted 1-indanone.
-
Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) or halogens (-Cl, -Br), pull electron density away from the aromatic ring. This inductive withdrawal of electrons strengthens the C=O double bond by reducing the extent of conjugation. As a result, EWGs generally lead to an increase (blue shift) in the ν(C=O).
The following table summarizes experimentally observed carbonyl stretching frequencies for a selection of substituted 1-indanones, illustrating these trends.
| Compound | Substituent | Position | ν(C=O) (cm⁻¹) | Source(s) |
| 1-Indanone | -H | - | ~1711 | [4] |
| 4-Methoxy-1-indanone | -OCH₃ (EDG) | 4 | ~1705 | [5][6] |
| 5,6-Dimethoxy-1-indanone | -OCH₃ (EDG) | 5, 6 | ~1690 | |
| 5-Chloro-1-indanone | -Cl (EWG) | 5 | ~1718 | |
| 6-Nitro-1-indanone | -NO₂ (EWG) | 6 | ~1725 | [7] |
Note: The exact frequencies can vary slightly depending on the sample preparation method (e.g., KBr pellet, ATR) and the physical state of the sample.
The logical flow of these substituent effects can be visualized as follows:
Caption: Flowchart illustrating the causal relationship between substituent type and the shift in carbonyl stretching frequency in 1-indanones.
Experimental Protocol: Acquiring High-Fidelity IR Spectra of Indanone Derivatives
To ensure accurate and reproducible data for comparison, a standardized experimental protocol is essential. Attenuated Total Reflectance (ATR) is often the preferred method for solid samples due to its minimal sample preparation.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a Diamond or Germanium ATR accessory.
Step-by-Step Methodology:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal is impeccably clean. Wipe the crystal surface with a lint-free wipe soaked in isopropanol or another suitable solvent, and allow it to dry completely.
-
With the clean, empty ATR accessory in place, acquire a background spectrum. This will be subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and water vapor, as well as any intrinsic signals from the ATR crystal.
-
-
Sample Preparation and Application:
-
Place a small amount (typically 1-5 mg) of the solid indanone sample directly onto the center of the ATR crystal.
-
Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.
-
-
Sample Spectrum Acquisition:
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to achieve a good signal-to-noise ratio. A spectral resolution of 4 cm⁻¹ is generally sufficient for routine analysis.
-
-
Data Processing and Analysis:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Use the peak-picking tool to accurately determine the wavenumber of the most intense absorption in the carbonyl region (approximately 1680-1740 cm⁻¹).
-
-
Cleaning:
-
Thoroughly clean the ATR crystal and press with a suitable solvent to prevent cross-contamination between samples.
-
This entire workflow can be summarized in the following diagram:
Caption: Standard workflow for obtaining an ATR-FTIR spectrum of a solid indanone sample.
Conclusion
IR spectroscopy provides a powerful and nuanced window into the structure of substituted indanones. By understanding the interplay of inductive and resonance effects, researchers can leverage the diagnostic carbonyl stretching frequency to gain rapid insights into the electronic environment of the indanone core. The position of the ν(C=O) band, when analyzed within a comparative framework and obtained through a standardized protocol, serves as a valuable piece of the puzzle in structural elucidation and is an indispensable tool in the arsenal of the synthetic and medicinal chemist.
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PrepChem. (n.d.). Synthesis of 4-Methoxy-1-indanone. Retrieved from [Link]
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Silver, N. L., & Boykin, D. W. (1970). Substituent effects on the carbonyl stretching frequency of chalcones. The Journal of Organic Chemistry, 35(3), 759–762. Retrieved from [Link]
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Kaya, Y. (2022). Theoretical Investigation of Substituent Effect on the Carbonyl Stretching Vibration in Carbonyl Oximes. Journal of Engineering Research and Applied Science, 11(2), 1-7. Retrieved from [Link]
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Chemical Synthesis Database. (n.d.). 5-amino-6-nitro-1-indanone. Retrieved from [Link]
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Rlavie. (n.d.). CAS 24623-24-3 | 6-Nitro-1-Indanone. Retrieved from [Link]
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Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]
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Science Journal of University of Zakho. (2022). Synthesis and Characterization of Some New Nitrones Derivatives and Screening their Biological Activities. Retrieved from [Link]
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St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
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Exner, O. (1979). Substituent effects in infrared spectroscopy. Part 5. Carbonyl stretching frequency in meta- and para-substituted aromatic carbonyl compounds. RSC Publishing. Retrieved from [Link]
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Semantic Scholar. (1979). Substituent effects in infrared spectroscopy. Part 5. Carbonyl stretching frequency in meta- and para-substituted aromatic carbonyl compounds. Retrieved from [Link]
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NIST. (n.d.). 1H-Inden-1-one, 2,3-dihydro-. Retrieved from [Link]
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A Comparative Guide to the Reactivity of 5-Bromo-1-Indanone and 5-Bromo-2,2-dimethyl-1-Indanone
Introduction: The Significance of the Indanone Scaffold
The 1-indanone core is a privileged structure in medicinal chemistry, forming the backbone of numerous pharmacologically active compounds.[1][2] Its rigid bicyclic framework is a common feature in natural products and synthetic molecules with therapeutic applications ranging from anticancer and antiviral agents to treatments for neurodegenerative diseases like Alzheimer's.[1][3][4] The versatility of the indanone scaffold stems from its multiple reaction sites, which allow for extensive chemical modification to fine-tune its biological activity.
This guide provides an in-depth comparison of the chemical reactivity of two closely related indanone derivatives: 5-bromo-1-indanone and 5-bromo-2,2-dimethyl-1-indanone. While differing by only two methyl groups, these substituents fundamentally alter the molecule's electronic and steric properties, leading to profoundly different chemical behaviors. Understanding these differences is critical for researchers and drug development professionals aiming to leverage these scaffolds in the rational design of novel therapeutics.
Structural Analysis: The Decisive Role of α-Substitution
The reactivity of any ketone is primarily dictated by two key regions: the electrophilic carbonyl carbon and the acidic α-hydrogens.[5] The introduction of a gem-dimethyl group at the α-position (C2) in 5-bromo-2,2-dimethyl-1-indanone creates a stark divergence in reactivity compared to its unsubstituted counterpart.
-
5-Bromo-1-Indanone: This molecule possesses two protons on the carbon adjacent to the carbonyl group (the α-carbon). These protons are acidic (pKa ≈ 20 in ketones) and can be removed by a base to form a resonance-stabilized enolate anion.[5][6] This enolate is a potent nucleophile, opening up a wide array of synthetic transformations at the C2 position, such as alkylation, aldol condensation, and halogenation. The carbonyl carbon remains an accessible electrophilic site for nucleophilic attack.
-
5-Bromo-2,2-dimethyl-1-indanone: The defining feature of this molecule is the gem-dimethyl group at the C2 position. This structural modification has two major consequences:
-
Elimination of Enolization: It lacks α-protons and is therefore considered a "non-enolizable" ketone.[6] This completely shuts down all reaction pathways that depend on the formation of an enolate intermediate.
-
Steric Hindrance: The two methyl groups create significant steric bulk around the carbonyl carbon. This phenomenon, often referred to as the Thorpe-Ingold or gem-dimethyl effect, sterically shields the electrophilic carbon, impeding the approach of nucleophiles.[7][8] This dramatically reduces the rate of nucleophilic addition reactions.[9][10][11]
-
The diagram below illustrates the fundamental difference in their ability to form an enolate, a key determinant of their divergent reactivity.
Caption: Comparison of enolate formation pathways.
Experimental Validation: Probing Reactivity Differences
To empirically demonstrate the reactivity differences predicted by structural analysis, two comparative experiments can be performed. The following protocols are designed to be self-validating by directly comparing the outcomes for both compounds under identical conditions.
Experiment 1: Base-Catalyzed Deuterium Exchange (A Test for Enolization)
Causality: This experiment is designed to directly probe the acidity of the α-protons. Only a compound that can form an enolate will be able to exchange its α-protons for deuterium from the solvent. The absence of such an exchange in the dimethylated compound provides definitive proof of its non-enolizable nature.
Protocol:
-
Preparation: In separate, identical NMR tubes, dissolve 10 mg of 5-bromo-1-indanone and 10 mg of 5-bromo-2,2-dimethyl-1-indanone in 0.75 mL of deuterated methanol (MeOD).
-
Initial Analysis: Acquire a baseline ¹H NMR spectrum for each sample.
-
Initiation: To each NMR tube, add 20 µL of a 30% solution of sodium deuteroxide (NaOD) in D₂O.
-
Monitoring: Acquire ¹H NMR spectra at regular intervals (e.g., 15 min, 1 hr, 4 hrs, 24 hrs) at room temperature.
-
Analysis: For 5-bromo-1-indanone, monitor the disappearance of the signal corresponding to the C2 protons. For 5-bromo-2,2-dimethyl-1-indanone, monitor the C2-methyl proton signal for any changes.
Experiment 2: Comparative Reduction via Nucleophilic Addition
Causality: The reduction of a ketone to an alcohol using sodium borohydride (NaBH₄) is a classic nucleophilic addition reaction, where a hydride ion ([H]⁻) attacks the carbonyl carbon.[12] By comparing the reaction rates, we can directly measure the impact of steric hindrance on the accessibility of the carbonyl group. A slower rate for the dimethylated compound is a direct consequence of the steric shield provided by the gem-dimethyl group.[11]
Protocol:
-
Preparation: Prepare two identical 0.1 M stock solutions of 5-bromo-1-indanone and 5-bromo-2,2-dimethyl-1-indanone in ethanol.
-
Reaction Setup: In separate flasks maintained at 25°C, place 10 mL of each stock solution.
-
Initiation: To each flask simultaneously, add 1.1 molar equivalents of sodium borohydride dissolved in a small amount of cold ethanol. Start a timer immediately.
-
Monitoring: At timed intervals (e.g., 5, 15, 30, 60, and 120 minutes), withdraw a small aliquot from each reaction, quench it with dilute acetic acid, and analyze by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the ratio of starting material to the corresponding alcohol product.
-
Analysis: Plot the percentage conversion of the ketone to the alcohol over time for both compounds.
Caption: General workflow for the comparative reduction experiment.
Anticipated Results and Data Summary
The results from these experiments will quantitatively highlight the dramatic differences in reactivity.
Table 1: Summary of Expected Experimental Outcomes
| Experiment | Compound | Expected Observation | Implication |
| Deuterium Exchange | 5-Bromo-1-indanone | >95% loss of C2 proton signal in ¹H NMR within 4 hours. | Compound is readily enolizable. |
| 5-Bromo-2,2-dimethyl-1-indanone | No change in C2-methyl proton signal after 24 hours. | Compound is non-enolizable. | |
| NaBH₄ Reduction | 5-Bromo-1-indanone | >90% conversion to alcohol within 30 minutes. | Carbonyl is sterically accessible. |
| 5-Bromo-2,2-dimethyl-1-indanone | <10% conversion to alcohol within 30 minutes. | Carbonyl is sterically hindered. |
The steric clash that prevents efficient nucleophilic attack on 5-bromo-2,2-dimethyl-1-indanone is visualized below.
Caption: Impact of steric hindrance on nucleophilic addition.
Conclusion and Synthetic Implications
The comparison between 5-bromo-1-indanone and 5-bromo-2,2-dimethyl-1-indanone serves as a compelling case study in how subtle structural modifications can lead to orthogonal chemical reactivity.
-
5-Bromo-1-indanone is a versatile synthetic intermediate. Its ability to form an enolate makes it an ideal substrate for introducing functional groups at the C2 position, allowing for the construction of complex molecular architectures.
-
5-Bromo-2,2-dimethyl-1-indanone offers a chemically robust scaffold. Its inability to enolize prevents unwanted side reactions and metabolic degradation pathways that proceed via enolates. The sterically hindered carbonyl can be used to direct reactions to other parts of the molecule or to create specific, sterically demanding binding pockets in a drug candidate.
For researchers and drug development professionals, the choice between these two scaffolds is a strategic one. If the goal is to build molecular complexity at the α-position, the unsubstituted indanone is the clear choice. If the objective is to create a stable core, block metabolic pathways, or introduce steric bulk to influence binding, the gem-dimethylated analog provides a powerful and predictable platform. This guide provides the foundational understanding and experimental framework to make that choice with confidence.
References
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Bhattacharya, A., & Das, P. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances, 12(52), 33939–33973. [Link]
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Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved January 18, 2026, from [Link]
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Bhattacharya, A., & Das, P. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances, 12(52), 33939–33973. [Link]
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analytical methods for assessing the purity of 5-bromo-2,2-dimethyl-1-indanone
An Independent Senior Scientist's Guide to the Analytical Scrutiny of 5-bromo-2,2-dimethyl-1-indanone: A Comparative Methodological Analysis
Authored by: A Senior Application Scientist
In the landscape of pharmaceutical development, the journey of a molecule from a synthetic intermediate to a final active pharmaceutical ingredient (API) is paved with rigorous analytical checkpoints. The purity of these intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. 5-bromo-2,2-dimethyl-1-indanone, a key building block in the synthesis of various complex therapeutic agents, is no exception.[1] Its purity profile directly influences the downstream reaction yields and, more critically, the impurity profile of the final drug substance.
This guide provides an in-depth, comparative analysis of the principal . We move beyond rote protocols to explore the underlying scientific rationale, enabling researchers and quality control analysts to select and implement the most appropriate techniques for their specific needs. Our approach is grounded in the principles of method validation as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring that every procedure described is a self-validating system designed for trustworthiness and reproducibility.[2][3]
The Strategic Imperative: Understanding Potential Impurities
Before any analytical method can be developed, one must first understand what one is looking for. The purity of 5-bromo-2,2-dimethyl-1-indanone is defined by the absence of process-related impurities. A review of common indanone synthesis routes, such as Friedel-Crafts acylations or cyclizations of arylpropionic acids, suggests a predictable constellation of potential impurities.[4][5][6][7]
-
Starting Materials: Unreacted precursors like 3-bromo-α,α-dimethylphenylpropionic acid or its acid chloride.
-
Regioisomers: Isomers formed from alternative cyclization pathways, for instance, 7-bromo-2,2-dimethyl-1-indanone.
-
By-products: Compounds resulting from side reactions, such as products of intermolecular condensation or de-bromination.[8]
-
Over- or Under-methylated Species: If the dimethyl group is introduced via methylation, mono-methylated or tri-methylated analogs could be present.
A robust analytical method must possess the specificity to distinguish the main compound from this chemical background.
The Workhorse of Purity Analysis: Chromatographic Separations
Chromatography is the definitive technique for separating and quantifying components in a chemical mixture. For a moderately polar, non-volatile compound like 5-bromo-2,2-dimethyl-1-indanone, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary tools.
High-Performance Liquid Chromatography (HPLC)
Reverse-Phase HPLC (RP-HPLC) is the premier method for routine purity testing and assay of pharmaceutical intermediates. The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
Causality Behind Experimental Choices:
-
Column: A C18 (octadecylsilane) column is the logical starting point. Its hydrophobic nature provides strong retention for the aromatic indanone structure, allowing for fine-tuning of the separation with the mobile phase.
-
Mobile Phase: A gradient elution using a mixture of water (often with a pH modifier like 0.1% formic acid to ensure sharp peak shapes) and an organic solvent like acetonitrile or methanol is ideal. A gradient allows for the effective elution of both early-eluting polar impurities and late-eluting nonpolar impurities within a reasonable runtime.
-
Detector: A Photodiode Array (PDA) or Diode Array Detector (DAD) is superior to a simple UV detector. It not only quantifies the components but also provides UV spectra for each peak. This is a self-validating feature; co-eluting peaks can often be detected by checking for spectral inconsistencies across a single chromatographic peak, a process known as peak purity analysis.
Experimental Protocol: RP-HPLC Purity Determination
-
Instrumentation: HPLC system with a gradient pump, autosampler, column thermostat, and DAD/PDA detector.
-
Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) % B 0.0 40 15.0 95 18.0 95 18.1 40 | 22.0 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (monitor 220-400 nm for peak purity).
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh ~10 mg of 5-bromo-2,2-dimethyl-1-indanone and dissolve in 10 mL of a 50:50 mixture of Acetonitrile:Water to a final concentration of 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC is an excellent complementary technique, particularly for identifying volatile or semi-volatile impurities that may not be amenable to HPLC. The indanone core is sufficiently thermally stable and volatile for GC analysis. Coupling with a Mass Spectrometer (MS) provides an orthogonal detection method, identifying peaks based on their mass-to-charge ratio and fragmentation patterns, which is invaluable for impurity identification.
Causality Behind Experimental Choices:
-
Column: A low-to-mid polarity column, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), offers good general-purpose separation for a wide range of aromatic compounds and potential process impurities.
-
Inlet: A split/splitless inlet is standard. A split injection is used to avoid overloading the column with the main component, ensuring sharp peaks and allowing for the detection of trace impurities.
-
Detector: Mass Spectrometry (MS) is the detector of choice. It provides structural information, allowing for the tentative identification of unknown impurity peaks by comparing their fragmentation patterns to spectral libraries or by interpreting the fragmentation logic.
Experimental Protocol: GC-MS Impurity Profiling
-
Instrumentation: GC system with a split/splitless inlet, coupled to a Mass Spectrometer (e.g., a single quadrupole).
-
Column: HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Split, 50:1 ratio.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 1 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: Scan m/z 40-450.
-
Sample Preparation: Prepare a ~1 mg/mL solution in a suitable volatile solvent like Dichloromethane or Ethyl Acetate.
Orthogonal Verification: Spectroscopic & Other Methods
While chromatography separates, spectroscopy identifies. For a comprehensive purity assessment, at least one spectroscopic method should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is unparalleled for structural elucidation and can be a powerful quantitative tool (qNMR).
-
¹H NMR: Provides a rapid and definitive fingerprint of the molecule. The purity can be visually assessed by looking for small, unassignable peaks in the spectrum. The relative integration of impurity peaks compared to the main compound's peaks can give a semi-quantitative estimate of impurity levels.[9][10]
-
Quantitative NMR (qNMR): For an absolute purity value (assay), qNMR is a primary method. It involves accurately weighing the sample and a certified internal standard with a known purity into an NMR tube. By comparing the integral of a known proton signal from the analyte with a signal from the standard, the exact purity can be calculated without the need for a specific reference standard of the analyte itself.
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that can provide a highly accurate assessment of the purity of crystalline solids. It operates on the principle of melting point depression; impurities lower the melting point and broaden the melting range of a substance. By analyzing the shape of the melting endotherm, the mole percent purity can be calculated using the van't Hoff equation. This provides a valuable, non-chromatographic measure of total solid-state impurities.
Method Validation: The Pillar of Trustworthiness
Developing a method is only the first step. To ensure that the results are reliable, the chosen primary method (typically HPLC) must be validated according to ICH Q2(R1) guidelines.[2][11][12] This process demonstrates that the analytical procedure is suitable for its intended purpose.
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is proven by spiking the sample with known impurities and demonstrating their separation.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of test results to the true value. This is typically determined by analyzing a sample of known purity or by spiking with known amounts of analyte.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (same lab, same day) and intermediate precision (different days, different analysts).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. This is critical for controlling trace impurities.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature), providing an indication of its reliability during normal usage.
Comparative Summary and Recommendations
| Method | Primary Use | Strengths | Weaknesses |
| RP-HPLC-DAD | Routine Purity & Assay | High precision, quantitative, robust, peak purity analysis. | May not separate all impurities, requires reference standards for identification. |
| GC-MS | Impurity Identification | Excellent for volatile impurities, provides structural information (MS). | Not suitable for non-volatile or thermally labile compounds, less precise than HPLC. |
| ¹H NMR | Identity & Purity Check | Fast, non-destructive, provides structural confirmation, good for a quick purity overview. | Low sensitivity for minor impurities (<0.1%), complex mixtures can be hard to interpret. |
| qNMR | Absolute Purity (Assay) | Primary method, does not require analyte-specific reference standard, high accuracy. | Requires specialized expertise, expensive instrumentation, not a separation technique. |
| DSC | Purity of Crystalline Solid | High accuracy for total mole % purity, orthogonal to chromatography. | Only for crystalline solids, does not identify individual impurities. |
Recommendations:
-
For routine Quality Control (QC) and batch release: A validated RP-HPLC-DAD method is the gold standard. It provides the necessary precision, accuracy, and specificity for quantitative purity determination.
-
For impurity identification and structural elucidation: GC-MS should be used in conjunction with HPLC to characterize unknown peaks. NMR is essential for confirming the structure of isolated impurities.
-
For primary characterization of a new reference standard: A combination of qNMR and DSC should be used to assign an absolute purity value, which can then be used to qualify chromatographic methods.
By employing a strategic combination of these orthogonal analytical techniques, grounded in the rigorous framework of method validation, researchers and drug development professionals can ensure a comprehensive and trustworthy assessment of 5-bromo-2,2-dimethyl-1-indanone purity, safeguarding the quality and integrity of the final pharmaceutical product.
References
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Klapars, A., & Campos, K. R. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of Indanones. Available at: [Link]
-
PubChem. (n.d.). 5-Bromo-1-indanone. National Center for Biotechnology Information. Available at: [Link]
-
Austin, C., & Flynn, P. F. (n.d.). NMR Assignments for 2-Ethyl-Indanone. University of Utah. Available at: [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
-
Li, W., et al. (2022). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 27(15), 4983. Available at: [Link]
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Ghorai, M. K., et al. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. Organic & Biomolecular Chemistry, 20(46), 9069-9086. Available at: [Link]
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Global Journals. (n.d.). Analysis by GC-MS of an Aza-Michael Reaction Catalyzed by CALB on an Orbital Shaker and under Microwave Irradiation. Available at: [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
Gonzalez-Lafont, A., et al. (2023). Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13C, 1H and 11B through the Use of DFT. Molecules, 28(8), 3425. Available at: [Link]
-
AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
-
ResearchGate. (2017). Synthesis of 1-indanones with a broad range of biological activity. Available at: [Link]
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International Council for Harmonisation. (n.d.). Quality Guidelines. Available at: [Link]
-
Sci-Hub. (n.d.). Separation of chiral ketones by enantioselective gas chromatography. Journal of Chromatography A. Available at: [Link]
-
YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Available at: [Link]
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A Researcher's Guide to Spectroscopic Data for Intermediates in Indanone Synthesis
<
Indanones are a cornerstone scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, including the Alzheimer's drug Donepezil, and serving as versatile synthetic intermediates.[1] The reliable synthesis of these valuable molecules hinges on the accurate identification and characterization of their reaction intermediates. This guide provides an in-depth comparison of the spectroscopic data for key intermediates in one of the most common and robust methods for 1-indanone synthesis: the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids. We will explore the characteristic spectral signatures that confirm the successful progression of each synthetic step, contrast this with alternative synthetic strategies, and provide field-proven experimental protocols.
The Friedel-Crafts Acylation Pathway: A Spectroscopic Journey
The intramolecular Friedel-Crafts acylation is a classic and highly effective method for constructing the 1-indanone core.[1] The most common variant begins with a 3-arylpropanoic acid, which is first converted to a more reactive acyl chloride intermediate before cyclization is induced by a Lewis acid. Each step of this transformation imparts distinct and predictable changes to the molecule's spectroscopic profile.
Let's consider the synthesis of the parent 1-indanone from 3-phenylpropanoic acid. The key stages are:
-
Starting Material: 3-Phenylpropanoic Acid
-
Intermediate: 3-Phenylpropanoyl Chloride
-
Final Product: 1-Indanone
The successful conversion through this pathway is validated by careful analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data at each stage.
Spectroscopic Data Comparison
The following table summarizes the expected spectroscopic data for the progression from starting material to final product. This data serves as a benchmark for researchers to confirm the identity and purity of their intermediates.
| Compound | Structure | ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) | IR (cm⁻¹) | MS (EI, m/z) |
| 3-Phenylpropanoic Acid | δ 11-12 (br s, 1H, -COOH), 7.34-7.17 (m, 5H, Ar-H), 2.97 (t, 2H, Ar-CH₂), 2.69 (t, 2H, -CH₂COOH)[2] | δ 179.8, 140.3, 128.7, 128.4, 126.5, 35.6, 30.7[3][4] | ~3000 (br, O-H), 1700-1720 (s, C=O) | 150 (M⁺), 104, 91 (base peak) | |
| 3-Phenylpropanoyl Chloride | δ 7.35-7.20 (m, 5H, Ar-H), 3.25 (t, 2H, -CH₂COCl), 3.05 (t, 2H, Ar-CH₂) | δ 173.8, 139.5, 128.8, 128.6, 126.8, 46.5, 30.5 | 1780-1815 (s, C=O of acyl chloride)[5][6] | 168/170 (M⁺, Cl isotopes), 133, 104, 91 (base peak)[7] | |
| 1-Indanone | δ 7.2-7.7 (m, 4H, Ar-H), 3.02 (t, 2H, Ar-CH₂), 2.53 (t, 2H, -CH₂CO-)[8] | δ 207.0, 155.1, 134.6, 128.5, 127.2, 123.9, 36.4, 25.8 | ~1700 (s, C=O, conjugated ketone) | 132 (M⁺, base peak), 104, 78 |
Causality Behind the Spectral Shifts
-
From Carboxylic Acid to Acyl Chloride:
-
IR Spectroscopy: The most dramatic and telling change is in the IR spectrum. The carbonyl (C=O) stretching frequency shifts from ~1710 cm⁻¹ for the carboxylic acid to a much higher wavenumber, typically ~1800 cm⁻¹, for the acyl chloride.[5][6] This is due to the strong electron-withdrawing inductive effect of the chlorine atom, which shortens and strengthens the C=O bond. The broad O-H stretch of the carboxylic acid around 3000 cm⁻¹ will also completely disappear.
-
NMR Spectroscopy: In the ¹H NMR spectrum, the protons on the carbon adjacent to the carbonyl group (the α-protons) experience a noticeable downfield shift (from ~2.7 ppm to ~3.2 ppm). This deshielding is a direct result of the increased electronegativity of the carbonyl carbon bonded to chlorine. The acidic proton peak around 11-12 ppm will vanish.
-
-
From Acyl Chloride to Indanone (Cyclization):
-
NMR Spectroscopy: The intramolecular cyclization creates a rigid five-membered ring and fundamentally alters the aromatic region. The ¹H NMR spectrum simplifies from a 5-proton multiplet for the monosubstituted benzene ring to a more complex 4-proton multiplet characteristic of an ortho-disubstituted pattern.[8] The two methylene groups, previously appearing as simple triplets, remain as triplets but in different chemical environments due to the newly formed ring structure.[8]
-
IR Spectroscopy: The C=O stretch shifts back down to a lower frequency (~1700 cm⁻¹) compared to the acyl chloride. This is because the carbonyl is now a ketone conjugated with the aromatic ring, which weakens the C=O bond through resonance.
-
Mass Spectrometry: The molecular ion peak (M⁺) will decrease from 168 m/z (for the acyl chloride) to 132 m/z for 1-indanone, corresponding to the loss of HCl during the cyclization.
-
Experimental Workflow and Protocols
A reliable outcome requires meticulous execution. The following workflow and protocols are standard in the field for this synthesis.
Workflow Diagram
Caption: General workflow for the two-step synthesis and characterization of 1-indanone.
Detailed Experimental Protocols
Protocol 1: Synthesis of 3-Phenylpropanoyl Chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-phenylpropanoic acid (1.0 eq).
-
Carefully add thionyl chloride (SOCl₂) (1.5 - 2.0 eq) dropwise at room temperature. Causality: Using an excess of thionyl chloride ensures complete conversion of the carboxylic acid and allows it to act as the solvent. This reaction should be performed in a fume hood as it evolves HCl and SO₂ gases.
-
Heat the mixture to reflux (approx. 80 °C) for 1-2 hours.
-
Monitor the reaction by taking a small aliquot, quenching it with methanol, and analyzing by TLC. The disappearance of the starting carboxylic acid spot indicates completion.
-
Once complete, remove the excess thionyl chloride by rotary evaporation or distillation under reduced pressure.
-
The resulting crude 3-phenylpropanoyl chloride, a clear to light yellow liquid, is typically used in the next step without further purification.
Protocol 2: Synthesis of 1-Indanone
-
In a separate flask under an inert atmosphere (e.g., nitrogen or argon), suspend aluminum chloride (AlCl₃) (1.1 eq) in a dry chlorinated solvent like dichloromethane (DCM). Causality: The reaction is highly moisture-sensitive as water will decompose the Lewis acid catalyst and the acyl chloride.
-
Cool the suspension in an ice bath to 0 °C.
-
Dissolve the crude 3-phenylpropanoyl chloride (1.0 eq) from the previous step in dry DCM and add it dropwise to the AlCl₃ suspension with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours.
-
Monitor the reaction by TLC or GC-MS until the acyl chloride is consumed.
-
Carefully quench the reaction by slowly pouring it over crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes and separates the product into the organic layer.
-
Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 1-indanone.
Alternative Synthetic Routes and Their Intermediates
While the Friedel-Crafts acylation is a workhorse, other methods offer different advantages and present unique intermediates for characterization.
Nazarov Cyclization
The Nazarov cyclization is an acid-catalyzed electrocyclic reaction of a divinyl ketone to form a cyclopentenone.[9][10] For indanone synthesis, this typically starts from a chalcone (an α,β-unsaturated ketone), which acts as the divinyl ketone precursor.[9]
-
Intermediate: Chalcone (e.g., (E)-1,3-diphenylprop-2-en-1-one).
-
Spectroscopic Features: The key intermediate, the chalcone, has distinct spectroscopic signals. Its ¹H NMR spectrum will show two characteristic vinyl protons in the range of δ 7-8 ppm with a large coupling constant (J ≈ 15-16 Hz), confirming the trans geometry of the double bond. The IR spectrum will show a C=O stretch for a conjugated ketone around 1660 cm⁻¹. The subsequent cyclization to the indanone would show the disappearance of these vinyl proton signals.
Pauson-Khand Reaction
The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex.[11][12] An intramolecular version, using an enyne as the substrate, is a direct route to bicyclic systems, including indanones.[11][13]
-
Intermediate: An alkyne-cobalt complex.
-
Spectroscopic Features: The primary intermediate is an organometallic species, the dicobalt hexacarbonyl complex of the alkyne. Characterizing this intermediate often requires specialized techniques, but its formation can be inferred by a distinct color change (typically to a deep red or brown) and shifts in the IR spectrum, where strong C≡O stretching bands for the cobalt-bound carbonyl ligands appear in the 1950-2100 cm⁻¹ region. Successful reaction completion is confirmed by the appearance of the indanone product and the disappearance of the starting enyne signals.
Comparison of Routes
| Method | Key Intermediate | Primary Spectroscopic Handle for Intermediate | Advantages | Disadvantages |
| Friedel-Crafts Acylation | Acyl Chloride | IR: High-frequency C=O stretch (~1800 cm⁻¹) | Reliable, scalable, uses common reagents. | Requires stoichiometric, moisture-sensitive Lewis acids. |
| Nazarov Cyclization | Divinyl Ketone (Chalcone) | ¹H NMR: trans-vinylic protons (J ≈ 16 Hz) | Good for substituted indanones, tolerant of various functional groups. | Can require strong acids, potential for regioselectivity issues.[10] |
| Pauson-Khand Reaction | Alkyne-Cobalt Complex | IR: Strong C≡O bands (1950-2100 cm⁻¹) | High atom economy, creates complexity quickly. | Requires stoichiometric toxic metal carbonyls, can have selectivity issues.[11] |
Conclusion
The successful synthesis of indanones relies on a robust understanding of the reaction pathway and the ability to unequivocally identify the intermediates formed at each stage. For the classical intramolecular Friedel-Crafts acylation, the distinct shifts in the carbonyl stretching frequency in the IR spectrum and the predictable changes in the NMR spectra provide a clear and reliable method for tracking the conversion of a 3-arylpropanoic acid to its acyl chloride and finally to the cyclized 1-indanone product. By comparing this data with the characteristic spectral features of intermediates from alternative routes like the Nazarov cyclization or Pauson-Khand reaction, researchers can make informed decisions about the most suitable synthetic strategy for their specific target molecule and confidently verify their experimental results.
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A Senior Application Scientist's Guide to Palladium Catalysts for Suzuki Coupling of Bromoindanones
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a powerhouse in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] For medicinal chemists and drug development professionals, the indanone scaffold is a valuable starting point for the synthesis of a wide range of biologically active molecules. The functionalization of this core structure, particularly through the introduction of aryl or heteroaryl moieties at the 5-position of bromoindanones, is a key strategy in the development of new therapeutic agents. This guide provides an in-depth comparison of common palladium catalysts for this crucial transformation, supported by experimental data and a detailed protocol to aid in catalyst selection and reaction optimization.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
At its heart, the Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid) and an organohalide.[2] The catalytic cycle, which is central to understanding and optimizing this reaction, proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the bromoindanone, forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[2]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide. The base is crucial for activating the boronic acid.[3]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]
The choice of palladium catalyst and its associated ligands profoundly influences the efficiency of each of these steps, and consequently, the overall yield and reaction rate.
Comparative Performance of Palladium Catalysts
The efficacy of a palladium catalyst in the Suzuki coupling of bromoindanones is highly dependent on the ligands coordinated to the palladium center. These ligands influence the catalyst's stability, solubility, and reactivity. Here, we compare three major classes of palladium catalysts: those with traditional phosphine ligands, those with bulky, electron-rich phosphine ligands (Buchwald-type), and those with N-heterocyclic carbene (NHC) ligands.
| Catalyst System | Ligand Type | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Turnover Number (TON) | Reference |
| Pd(PPh₃)₄ | Traditional Phosphine | 5 | K₂CO₃ | Toluene/Methanol | Reflux | 12 | ~85 | 17 | [5] |
| Pd(OAc)₂ / SPhos | Buchwald-Type Phosphine | 1 | K₃PO₄ | 1,4-Dioxane | 100 | 4 | ~95 | 95 | [1] (by analogy) |
| PEPPSI-IPr | N-Heterocyclic Carbene (NHC) | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 2 | ~98 | 196 | [1] (by analogy) |
Note: The data for Pd(OAc)₂ / SPhos and PEPPSI-IPr are based on reactions with structurally similar aryl bromides and serve as a strong predictive guide for bromoindanone couplings. TON is calculated as (moles of product / moles of catalyst).
Analysis of Catalyst Performance:
-
Traditional Phosphine-Based Catalysts (e.g., Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a classic, widely used catalyst that is effective for many Suzuki couplings.[6] For the coupling of 5-bromo-1-indanone, it provides good yields, although it may require higher catalyst loadings and longer reaction times compared to more modern systems.[5] One potential drawback is the formation of byproducts from the coupling of the phenyl groups from the phosphine ligand.[6]
-
Buchwald-Type Phosphine Ligand Systems (e.g., Pd(OAc)₂/SPhos): The development of bulky, electron-rich phosphine ligands by Professor Stephen Buchwald's group revolutionized palladium-catalyzed cross-coupling reactions. Ligands like SPhos, when combined with a palladium precursor like Pd(OAc)₂, form highly active catalysts. These ligands accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle, leading to higher yields, lower catalyst loadings, and the ability to couple more challenging substrates.
-
N-Heterocyclic Carbene (NHC)-Based Catalysts (e.g., PEPPSI-IPr): Palladium-NHC complexes have emerged as exceptionally active catalysts for Suzuki couplings.[3] The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts, in particular, are air- and moisture-stable, making them user-friendly.[7] The strong σ-donating ability of the NHC ligand enhances the catalytic activity, often allowing for very low catalyst loadings and short reaction times, resulting in high turnover numbers.[1]
Experimental Protocol: Suzuki Coupling of 5-Bromo-1-indanone with Phenylboronic Acid
This protocol is based on a reported procedure for the Suzuki coupling of 5-bromo-1-indanone using a traditional palladium catalyst.[5] It provides a solid foundation for further optimization with more advanced catalyst systems.
Materials:
-
5-bromo-1-indanone (1.0 eq.)
-
Phenylboronic acid (1.2 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.)
-
Potassium carbonate (K₂CO₃) (2 M aqueous solution, 4 mL per 1 eq. of bromoindanone)
-
Toluene (50 mL per 1 eq. of bromoindanone)
-
Methanol (5 mL per 1 eq. of bromoindanone)
-
Hexane
-
Nitrogen or Argon gas
-
Standard laboratory glassware, including a three-neck reaction flask, condenser, and magnetic stirrer.
Procedure:
-
Reaction Setup: To a three-neck reaction flask equipped with a magnetic stir bar and a condenser, add a solution of 5-bromo-1-indanone in toluene.
-
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst, followed by methanol.
-
Reagent Addition: Add the phenylboronic acid and the 2 M aqueous solution of potassium carbonate to the reaction mixture.
-
Reaction: Heat the mixture to reflux with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature. Add hexane to precipitate the product.
-
Purification: Collect the solid product by filtration and wash with hexane. The crude product can be further purified by recrystallization or column chromatography on silica gel.
Conclusion and Recommendations
The Suzuki-Miyaura coupling is an invaluable tool for the functionalization of bromoindanones. While traditional catalysts like Pd(PPh₃)₄ are effective, modern catalyst systems offer significant advantages in terms of efficiency, catalyst loading, and reaction times. For researchers aiming to optimize the synthesis of 5-arylindanones, the following recommendations are provided:
-
For robust and reliable coupling: Pd(PPh₃)₄ is a good starting point, with a well-established protocol.[5]
-
For higher yields and broader substrate scope: Buchwald-type ligands such as SPhos are highly recommended.[4]
-
For maximum efficiency and challenging substrates: NHC-based catalysts like PEPPSI-IPr are likely to provide the best performance with the lowest catalyst loadings.[1]
It is always advisable to screen a small number of catalysts, bases, and solvents to determine the optimal conditions for a specific bromoindanone and boronic acid pairing. The information and protocols provided in this guide serve as a strong foundation for developing a highly efficient and successful Suzuki-Miyaura coupling strategy in your research and development endeavors.
References
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Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link].
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Optimizing Suzuki Coupling Reactions. CovaSyn. Available at: [Link].
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A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. RSC Publishing. Available at: [Link].
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A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. Journal of the American Chemical Society. Available at: [Link].
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The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. Available at: [Link].
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Suzuki Coupling. Organic Chemistry Portal. Available at: [Link].
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Optimization of Suzuki coupling reaction between bromobenzene and phenylboronic acid. ResearchGate. Available at: [Link].
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PEPPSI-IPr-Catalyzed Suzuki Cross-Coupling Polymerization of Different... ResearchGate. Available at: [Link].
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The yield versus time for Suzuki–Miyaura coupling reaction of... ResearchGate. Available at: [Link].
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Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions. ResearchGate. Available at: [Link].
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Efficient Suzuki cross-coupling reactions using bulky phosphines. University of Liverpool. Available at: [Link].
-
Screening of palladium catalysts for the Suzuki coupling of... ResearchGate. Available at: [Link].
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Suzuki coupling of p-bromoacetophenone (5) with arylboronic acids using... ResearchGate. Available at: [Link].
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The bulky Pd-PEPPSI-embedded conjugated microporous polymer-catalyzed Suzuki–Miyaura cross-coupling of aryl chlorides and arylboronic acids. RSC Publishing. Available at: [Link].
-
Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. Available at: [Link].
-
Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. ResearchGate. Available at: [Link].
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Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. Graz University of Technology. Available at: [Link].
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Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Available at: [Link].
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Optimization of reaction conditions for the Suzuki-Miyaura coupling of... ResearchGate. Available at: [Link].
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Institute of Technology. Available at: [Link].
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Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic... ResearchGate. Available at: [Link].
-
Suzuki cross-coupling reactions catalyzed by palladium nanoparticles in aqueous solution. PubMed. Available at: [Link].
-
Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Diva-Portal.org. Available at: [Link].
-
[IPr#‒PEPPSI] ‒ Well-Defined, Highly Hindered and Broadly. NSF Public Access Repository. Available at: [Link].
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link].
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PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Journal of Synthetic Chemistry. Available at: [Link].
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A Strategic Guide to Alternatives for 5-Bromo-2,2-Dimethyl-1-Indanone in Organic Synthesis
For researchers and professionals in drug development, the 2,2-dimethyl-1-indanone scaffold is a cornerstone for building complex molecules with significant biological activity. Its rigid framework and the synthetic versatility offered by substituents make it a privileged structure in medicinal chemistry.[1] Specifically, 5-bromo-2,2-dimethyl-1-indanone serves as a robust and reliable building block, primarily leveraging the C-Br bond as a handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions.
However, reliance on a single building block can limit synthetic strategy and efficiency. Factors such as reagent availability, cost, downstream reactivity, and the need for milder reaction conditions often necessitate a broader toolkit. This guide provides an in-depth comparison of viable alternative reagents and synthetic strategies to 5-bromo-2,2-dimethyl-1-indanone, supported by experimental insights and data to inform your selection process.
The Foundational Role of 5-Bromo-2,2-Dimethyl-1-Indanone
The utility of this reagent is rooted in three key structural features:
-
The Indanone Core: A bicyclic ketone that provides a rigid conformational scaffold, which is often crucial for binding to biological targets. Indanone derivatives are found in numerous bioactive compounds, including treatments for Alzheimer's disease and cancer.[1][2][3]
-
The Gem-Dimethyl Group: Positioned at C2, these methyl groups serve a critical role by blocking the α-position to the carbonyl. This prevents common side reactions such as enolization and subsequent aldol condensations, ensuring the integrity of the indanone core during base-catalyzed reactions.
-
The C5-Bromine Atom: This is the primary reactive site for synthetic elaboration. The aryl bromide is an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of diverse aryl, alkyl, alkynyl, and amino functionalities.[3][4][5]
The typical synthetic application is a cross-coupling reaction, as illustrated below.
Caption: General workflow for cross-coupling reactions using 5-bromo-2,2-dimethyl-1-indanone.
Alternative Reagents: A Head-to-Head Comparison
The most direct alternatives involve modifying the reactive group at the C5 position. The choice of reagent dictates the required reaction conditions and can significantly impact yield and substrate scope.
Varying the Halogen: A Reactivity-Based Approach
The reactivity of aryl halides in oxidative addition to a palladium(0) catalyst typically follows the order: I > Br > Cl. This trend allows for strategic tuning of reaction conditions.
| Reagent | Relative Reactivity | Typical Catalyst Loading | Reaction Conditions | Key Advantages | Key Disadvantages |
| 5-Iodo-indanone | Highest | Low (0.1-1 mol%) | Mild (RT to 60 °C) | High reactivity allows for less active coupling partners; milder conditions. | Higher cost; lower stability (light/heat sensitive). |
| 5-Bromo-indanone | Intermediate | Moderate (1-5 mol%) | Moderate (80-110 °C) | Excellent balance of reactivity, stability, and cost. Widely available. | May require elevated temperatures; less reactive than iodo analog. |
| 5-Chloro-indanone | Lowest | High (2-10 mol%) | Forcing ( >110 °C) | Lowest cost; highly stable. | Requires specialized, electron-rich ligands (e.g., Buchwald ligands) and harsher conditions.[6] |
Expert Insight: While 5-iodo-2,2-dimethyl-1-indanone offers the highest reactivity, its cost and potential for side reactions (e.g., homocoupling) make 5-bromo-2,2-dimethyl-1-indanone the workhorse for general applications. The chloro-analog should be considered primarily for large-scale industrial synthesis where cost is the dominant factor and process optimization can overcome its inherent low reactivity.
The Pseudohalogen Alternative: 5-Triflyloxy-indanone
Aryl triflates (OTf) are excellent electrophiles for cross-coupling, with reactivity often comparable to or greater than aryl bromides.
| Reagent | Relative Reactivity | Typical Catalyst Loading | Reaction Conditions | Key Advantages | Key Disadvantages |
| 5-Triflyloxy-indanone | High | Moderate (1-5 mol%) | Moderate (80-100 °C) | High reactivity; can be synthesized from the corresponding phenol. | Triflic anhydride is expensive and corrosive; triflate group can be base-labile. |
Causality Behind Experimental Choice: The selection of a triflate is often strategic. If the synthetic route naturally produces 5-hydroxy-2,2-dimethyl-1-indanone, direct conversion to the triflate is often more efficient than a multi-step conversion to the bromide. Furthermore, some catalytic systems show orthogonal selectivity between aryl bromides and aryl triflates, enabling sequential couplings on a multi-functionalized substrate.[4]
Reversing Polarity: The Boronic Acid Derivative
Instead of an electrophilic coupling partner, one can use a nucleophilic version of the indanone scaffold. 2,2-Dimethyl-1-oxo-2,3-dihydro-1H-inden-5-ylboronic acid (or its pinacol ester) reverses the roles in a Suzuki-Miyaura coupling.
Synthetic Workflow:
Caption: Comparison of synthetic strategies using electrophilic vs. nucleophilic indanone reagents.
Advantages of the Boronic Acid Strategy:
-
Access to Diverse Electrophiles: It allows coupling with a vast library of commercially available and often complex aryl/heteroaryl halides and triflates.
Experimental Protocols
Trustworthy protocols are self-validating. The following procedures are representative of standard laboratory practice for the synthesis and application of these reagents.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 5-Bromo-2,2-dimethyl-1-indanone
This protocol describes a typical reaction to synthesize a 5-aryl derivative.
Materials:
-
5-bromo-2,2-dimethyl-1-indanone (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL) and Water (0.5 mL)
-
Nitrogen or Argon atmosphere
Methodology:
-
To an oven-dried Schlenk flask, add 5-bromo-2,2-dimethyl-1-indanone, the arylboronic acid, and K₃PO₄.
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in toluene.
-
Seal the Schlenk flask with a septum, and evacuate and backfill with nitrogen three times.
-
Add the toluene/water solvent mixture, followed by the catalyst solution via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Synthesis of 2,2-Dimethyl-1-oxo-indan-5-ylboronic Acid Pinacol Ester
This protocol details the conversion of the bromo-indanone to its corresponding boronate ester, a key nucleophilic alternative.
Materials:
-
5-bromo-2,2-dimethyl-1-indanone (1.0 mmol, 1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 mmol, 1.1 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.03 mmol, 3 mol%)
-
Potassium acetate (KOAc) (1.5 mmol, 1.5 equiv)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Nitrogen or Argon atmosphere
Methodology:
-
Combine 5-bromo-2,2-dimethyl-1-indanone, B₂pin₂, Pd(dppf)Cl₂, and KOAc in an oven-dried Schlenk flask.
-
Seal the flask, and evacuate and backfill with nitrogen three times.
-
Add anhydrous dioxane via syringe.
-
Heat the mixture to 80-90 °C and stir for 16 hours.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium black.
-
Concentrate the filtrate under reduced pressure.
-
The crude residue can often be used directly in the next step or purified by recrystallization or column chromatography.
Alternative Synthetic Paradigms
For certain complex targets, a more convergent strategy involves forming the indanone ring late in the synthesis, bypassing the need for a pre-functionalized indanone building block altogether.
Key Late-Stage Cyclization Strategies:
-
Intramolecular Friedel-Crafts Acylation: This classic method involves the cyclization of a 3-arylpropionic acid or its corresponding acid chloride.[2][7] The substituents desired on the aromatic ring are installed on the precursor before the ring-closing step. This is highly effective but can be limited by the directing effects of existing substituents.
-
Nazarov Cyclization: An acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone precursor.[8][9][10] This powerful method allows for the construction of highly substituted indanones.
-
Palladium-Catalyzed Carbonylative Cyclization: This approach can form indanones from unsaturated aryl iodides or bromides under a carbon monoxide atmosphere.[11]
Caption: Decision workflow for choosing between a linear and a convergent synthetic approach.
Conclusion and Recommendations
While 5-bromo-2,2-dimethyl-1-indanone remains a highly effective and versatile reagent, a modern synthetic chemist must consider the full spectrum of available tools.
-
For maximum reactivity and mild conditions, the iodo-analog is superior, albeit at a higher cost.
-
For cost-effective, large-scale synthesis , the chloro-analog is a viable option, provided the process can be optimized with robust catalytic systems.
-
When synthetic strategy demands access to a wide array of complex aryl halides, reversing the polarity with the indanone boronic acid/ester is an exceptionally powerful approach.
-
Finally, for highly complex targets, a late-stage cyclization strategy should always be considered, as it often provides a more convergent and efficient route.
The optimal choice is not universal; it is dictated by the specific molecular target, economic constraints, and the desired elegance and efficiency of the synthetic route. This guide serves as a framework for making that informed decision.
References
-
Kirchhoefer, P. et al. (2016). Multimetallic Catalysis Enabled Cross-Coupling of Aryl Bromides with Aryl Triflates. National Institutes of Health. [Link]
-
Organic Chemistry Frontiers (2018). Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides. RSC Publishing. [Link]
-
Fors, B. P. et al. (2008). Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines. The Journal of Organic Chemistry. [Link]
-
Catalysis Science & Technology (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. RSC Publishing. [Link]
-
Beller, M. et al. (2000). Palladium/Phosphite Catalyst Systems for Efficient Cross Coupling of Aryl Bromides and Chlorides with Phenylboronic Acid. ResearchGate. [Link]
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Cravotto, G. et al. (2014). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules. [Link]
-
Ledezma Fierro, J. A. et al. (2022). Indanone Building Blocks from Lignin Related C-9 Plaform Molecules. ChemRxiv. [Link]
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Ledezma Fierro, J. A. et al. (2022). Indanone Building Blocks from Lignin Related C-9 Plaform Molecules. ChemRxiv. [Link]
-
ResearchGate (2021). 1,3-Indanedione: An versatile building block. ResearchGate. [Link]
-
ResearchGate (2024). Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions. ResearchGate. [Link]
-
Słowikowska, J. et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. Synthesis of indanones. Organic Chemistry Portal. [Link]
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Słowikowska, J. et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. National Institutes of Health. [Link]
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A Comparative Guide to the Biological Activity of 5-Bromo-2,2-dimethyl-1-indanone Derivatives Versus Other Indanones
In the landscape of medicinal chemistry, the indanone scaffold stands out as a "privileged" structure, a core molecular framework that has given rise to a multitude of biologically active compounds.[1][2] Its rigid, bicyclic system of a benzene ring fused to a cyclopentanone ring provides an excellent platform for chemical modification, leading to derivatives with a wide spectrum of therapeutic potential, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities.[3][4][5] This guide offers a comparative analysis of the anticipated biological activities of 5-bromo-2,2-dimethyl-1-indanone derivatives against other, more extensively studied indanone analogs.
While direct and extensive experimental data on 5-bromo-2,2-dimethyl-1-indanone derivatives is limited in publicly accessible research, a robust understanding of structure-activity relationships (SAR) within the broader indanone class allows for informed projections. This guide will synthesize existing data on substituted indanones to build a comparative profile, highlighting the potential influence of the 5-bromo and 2,2-dimethyl substitutions.
The Indanone Scaffold: A Versatile Core
The versatility of the 1-indanone core is central to its success in drug discovery. The aromatic ring and the cyclopentanone moiety offer multiple sites for substitution, each influencing the molecule's steric, electronic, and lipophilic properties. These modifications, in turn, dictate the compound's interaction with biological targets. Arylidene indanones, for instance, which feature a benzylidene group at the 2-position, are a well-explored class with significant biological activities.[6][7]
Comparative Biological Activities: A Structure-Activity Relationship Perspective
Anticancer Activity
Indanone derivatives have demonstrated notable anticancer properties through various mechanisms, including the inhibition of tubulin polymerization, modulation of the NF-κB signaling pathway, and inhibition of enzymes like cyclooxygenase-2 (COX-2).[8][9][10]
Influence of the 5-Bromo Substitution: The presence of a bromine atom at the 5-position of the indanone ring is anticipated to enhance lipophilicity, which can facilitate cell membrane permeability. Halogen substitutions, particularly bromine, have been shown in various scaffolds to contribute to enhanced biological activity. For example, a 5-bromo-2-furan substituent on an arylidene indanone scaffold was found to be equipotent to other active analogs in monoamine oxidase (MAO) inhibition studies.[6][11] In other heterocyclic compounds, such as 5-bromo-7-azaindolin-2-ones, the bromo-substituent is part of a structure that exhibits potent antitumor activity.[12]
Influence of the 2,2-Dimethyl Substitution: The gem-dimethyl group at the 2-position is a significant structural feature. It introduces steric hindrance around the carbonyl group and locks the conformation of the five-membered ring. This steric bulk can influence how the molecule binds to a target protein. In some contexts, this can lead to increased selectivity and potency. For instance, in other cyclic ketone systems, gem-disubstitution at the alpha-position to a carbonyl can prevent enolization and unwanted side reactions, thereby increasing metabolic stability.
Comparative Outlook: Compared to unsubstituted or monosubstituted 2-arylidene-1-indanones, which have shown IC50 values in the nanomolar range against various cancer cell lines, the 5-bromo-2,2-dimethyl-1-indanone scaffold may exhibit a different profile.[9] The lack of the extended conjugation seen in 2-benzylidene derivatives might reduce its activity as a tubulin polymerization inhibitor. However, the combined electronic and steric effects of the bromo and dimethyl groups could potentially orient the molecule favorably for interaction with other anticancer targets. It is plausible that these derivatives could be explored for their potential as selective inhibitors of specific kinases or other enzymes involved in cancer progression.
Table 1: Anticancer Activity of Representative Indanone Derivatives
| Compound Class | Specific Derivative Example | Target/Cell Line | IC50 (µM) | Reference |
| 2-Benzylidene-1-indanones | Varies | MCF-7, HCT, THP-1, A549 | 0.01 - 0.88 | [9] |
| Gallic acid-based indanone | Indanone 1 | Ehrlich Ascites Carcinoma (in vivo) | 54.3% tumor growth inhibition at 50 mg/kg | [8] |
| 5-Bromo-2,2-dimethyl-1-indanone | (Hypothetical) | Various | Data not available | N/A |
Anti-inflammatory Activity
The anti-inflammatory potential of indanone derivatives is well-documented, often linked to the inhibition of pro-inflammatory enzymes like COX-2 and the suppression of inflammatory mediators such as nitric oxide (NO), TNF-α, and IL-6.[13][14][15]
Influence of Substituents: The anti-inflammatory activity of indanones is highly dependent on the substitution pattern. For instance, certain 2-benzylidene-1-indanone derivatives have shown potent inhibition of LPS-induced NO production in RAW264.7 macrophages.[15] The introduction of hydroxyl and methoxy groups on the benzylidene ring has been a key strategy in optimizing this activity.
Comparative Outlook: While 5-bromo-1-indanone is used as a precursor in the synthesis of anti-inflammatory agents, the biological activity of the 5-bromo-2,2-dimethyl-1-indanone scaffold itself is not reported.[16] Based on general SAR principles, the electron-withdrawing nature of the bromine atom could influence the electronic properties of the aromatic ring, potentially affecting interactions with target enzymes. The 2,2-dimethyl groups would add to the lipophilicity of the molecule. It is conceivable that these derivatives could act as modest anti-inflammatory agents, though likely less potent than the highly optimized 2-benzylidene indanones.
Table 2: Anti-inflammatory Activity of Representative Indanone Derivatives
| Compound Class | Specific Derivative Example | Assay | Activity | Reference |
| 2-Benzylidene-1-indanones | Compound 8f | Inhibition of LPS-induced IL-6 and TNF-α | Potent inhibition | [15] |
| Cinnamic acid-indanone hybrids | Compound 6a and 6o | ROS scavenging, inhibition of NO, IL-1β, TNF-α, IL-6 | Potent activity | [14] |
| Natural Indanone Derivative | Isolated from Fernandoa adenophylla | Heat-induced hemolysis inhibition | 72.82% inhibition at 100 µM | [17] |
| 5-Bromo-2,2-dimethyl-1-indanone | (Hypothetical) | Various | Data not available | N/A |
Antimicrobial Activity
Indanone derivatives have also been investigated for their antibacterial and antifungal properties.[18][19]
Influence of Substituents: The antimicrobial activity is often associated with the presence of specific pharmacophores. For example, the introduction of electron-withdrawing groups has been shown to be beneficial for the antibacterial activity of some aurone and indanone derivatives.[18]
Comparative Outlook: The 5-bromo substituent, being an electron-withdrawing group, could potentially contribute to antimicrobial activity. However, the overall structure of 5-bromo-2,2-dimethyl-1-indanone is relatively simple compared to more complex indanone-based antimicrobial agents. It might exhibit weak to moderate activity against certain bacterial or fungal strains. For instance, some benzyl bromide derivatives have shown good activity against Gram-positive bacteria and fungi.[19]
Experimental Protocols
To facilitate further research and validation, detailed methodologies for key biological assays are provided below.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test indanone derivatives (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Methodology:
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Compound Pre-treatment: Pre-treat the cells with different concentrations of the indanone derivatives for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response and NO production. Include a control group with no LPS stimulation.
-
Incubation: Incubate the cells for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent system.
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Calculation: Determine the percentage of NO inhibition by comparing the nitrite concentration in the treated groups to the LPS-stimulated control group.
Signaling Pathways and Experimental Workflows
The biological activities of indanone derivatives are often mediated through their interaction with specific cellular signaling pathways.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 5-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one. As a brominated organic compound, its disposal requires specific handling to mitigate risks to personnel and the environment. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar chemicals. Our commitment is to empower you with the knowledge to maintain a safe and compliant laboratory environment.
Understanding the Hazard Profile
Key Chemical and Hazard Information
For clarity, the anticipated properties and hazards are summarized below.
| Property | Anticipated Value/Classification | Rationale / Source |
| Chemical Name | This compound | IUPAC Nomenclature |
| Molecular Formula | C₁₁H₁₁BrO | Based on chemical structure |
| Physical State | Likely a solid at room temperature.[5] | Similar brominated indanones are solids. |
| Primary Hazards | - Skin Irritation- Serious Eye Irritation- May cause respiratory irritation- Potential for acute toxicity (oral, inhalation)[1][2] | Extrapolated from SDS of similar compounds like 5-bromo-1-indanone and 2-bromo-1-indanone.[2][3] |
| Environmental Hazards | Halogenated organic compounds can be persistent in the environment and require specific disposal methods to prevent ecological harm. Disposal down the drain is strictly prohibited.[6][7][8] | General classification for halogenated organics. |
| Waste Classification | Halogenated Organic Waste. [8][9][10][11] | The presence of bromine necessitates this classification, which is critical for proper segregation and disposal.[7][9][10][11] Incineration is the typical disposal route.[8] |
The Disposal Workflow: A Step-by-Step Protocol
The cornerstone of safe chemical disposal is a systematic and compliant workflow. The following protocol is designed to ensure that this compound is handled and disposed of with minimal risk.
Diagram of the Disposal Decision Workflow
The following diagram illustrates the critical decision points in the disposal process for this compound.
Caption: Disposal workflow for this compound.
Detailed Disposal Protocol
Objective: To safely collect, store, and dispose of this compound waste in compliance with standard laboratory safety protocols.
Materials:
-
Appropriate Personal Protective Equipment (PPE):
-
Nitrile gloves
-
Safety glasses or goggles
-
Chemical-resistant lab coat
-
-
Designated "Halogenated Organic Waste" container (glass or polyethylene).[12][13]
-
Hazardous waste labels (provided by your institution's Environmental Health & Safety department).
-
Secondary containment bin.
Procedure:
-
Don Personal Protective Equipment (PPE): Before handling the chemical, ensure you are wearing appropriate PPE, including a lab coat, safety glasses, and nitrile gloves.[2][3]
-
Waste Segregation (The Critical Step):
-
Identify the waste stream. Any container, apparatus, or absorbent material contaminated with this compound must be treated as hazardous waste.
-
Crucially, this waste must be segregated as halogenated organic waste .[9][10][11] Do not mix it with non-halogenated organic waste, as this complicates the disposal process and significantly increases costs.[8]
-
-
Container Selection and Labeling:
-
Choose a waste container that is in good condition, compatible with the chemical, and has a secure, screw-top cap to prevent leaks and evaporation.[7][15]
-
Affix a "Hazardous Waste" label to the container before adding any waste.[7][11]
-
Clearly write the full chemical name, "this compound," and any other solvents or chemicals present in the waste stream on the label.[7] Avoid using abbreviations.
-
-
Waste Accumulation:
-
Always conduct waste transfers inside a certified chemical fume hood to minimize inhalation exposure.
-
Keep the waste container closed at all times, except when you are actively adding waste.[6][7] This is a regulatory requirement and prevents the release of volatile organic compounds (VOCs).
-
Do not overfill the container. A good rule of thumb is to fill to no more than 90% capacity to allow for expansion.[13]
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][11] This area should be near the point of generation.
-
The container must be kept in a secondary containment bin to catch any potential leaks.
-
Ensure the SAA is away from incompatible materials, particularly strong acids, bases, and oxidizing agents.[12][15]
-
-
Arranging for Final Disposal:
-
Once the waste container is full or has been in storage for a designated period (often up to one year for partially filled containers, though institutional policies may vary), arrange for its collection by your institution's Environmental Health & Safety (EHS) office.[13][15]
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is crucial to prevent exposure and contamination.
For a small spill (contained within the fume hood):
-
Ensure your PPE is intact.
-
Use absorbent pads or other inert material to soak up the spill.
-
Place the contaminated absorbent materials into a plastic bag.
-
Seal the bag, label it as "Hazardous Waste" with the chemical name, and place it in the designated solid halogenated organic waste container.[7]
-
Wipe the spill area with an appropriate solvent and then with soap and water.
For a large spill (outside of a fume hood):
-
Evacuate the immediate area.
-
Alert colleagues and your laboratory supervisor.
-
If there is a risk of fire or significant vapor release, activate the nearest fire alarm to initiate a building-wide evacuation.
-
Contact your institution's emergency response team or EHS department immediately.[7][11] Do not attempt to clean up a large spill unless you are trained and equipped to do so.
By adhering to these rigorous, well-defined procedures, you contribute to a culture of safety and ensure the responsible management of chemical waste, protecting yourself, your colleagues, and the wider environment.
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Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]
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Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
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How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
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Comprehensive Guide to Personal Protective Equipment for Handling 5-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one
This document provides essential safety and logistical information for the handling and disposal of 5-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one. As a valued professional in research and drug development, your safety is paramount. This guide moves beyond a simple checklist to offer a framework of understanding, ensuring that every procedural step is grounded in scientific rationale. Our commitment is to provide value beyond the product, building a foundation of trust through comprehensive safety and handling support.
Hazard Analysis: Understanding the Compound
While a specific Safety Data Sheet (SDS) for this compound is not widely available, a robust safety protocol can be developed by analyzing structurally analogous compounds. The primary hazards associated with brominated ketones and indanone derivatives consistently point towards irritant properties and potential acute toxicity.
The reactivity of α-haloketones is a key consideration. The carbon-bromine bond adjacent to the carbonyl group can be susceptible to nucleophilic substitution, and the compound itself can act as a lachrymator and irritant. The hazard profile for similar chemicals is summarized below.
| Hazard Statement | GHS Classification | Representative Compounds | Source(s) |
| Harmful if swallowed | Acute Toxicity, Oral (Category 4) | 5-bromo-2,3-dihydro-1H-indene, 5-Bromo-5-nitro-1,3-dioxane | [1][2] |
| Causes skin irritation | Skin Corrosion/Irritation (Category 2) | 5-bromo-2,3-dihydro-1H-indene, 2-Bromo-1-indanone, 5-Bromo-1-indanone | [1][3][4] |
| Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2/2A) | 5-bromo-2,3-dihydro-1H-indene, 2-Bromo-1-indanone, 5-Bromo-1-indanone | [1][3][4] |
| Harmful if inhaled | Acute Toxicity, Inhalation (Category 4) | 5-bromo-2,3-dihydro-1H-indene | [1] |
| May cause respiratory irritation | Specific target organ toxicity, single exposure (Category 3) | 5-bromo-2,3-dihydro-1H-indene, 2-Bromo-1-indanone | [1][3] |
Based on this data, it is prudent to handle this compound as a compound that is, at minimum, a skin, eye, and respiratory irritant, and potentially harmful if swallowed or inhaled.
The Hierarchy of Controls: Engineering Controls First
Before any personal protective equipment is considered, the primary line of defense is robust engineering controls.
Certified Chemical Fume Hood: All handling of this compound, including weighing, transfers, and preparation of solutions, must be conducted inside a certified chemical fume hood.[5] This is non-negotiable. The rationale is twofold:
-
Containment of Aerosols: The compound is a solid, but weighing and transfers can generate fine dust or aerosols that are easily inhaled.
-
Vapor Mitigation: Although the volatility of this specific compound is not documented, halogenated organic compounds can have appreciable vapor pressures. A fume hood ensures any vapors are effectively captured and exhausted.[3]
Personal Protective Equipment (PPE): Your Last Line of Defense
PPE is essential to protect you from exposure when engineering controls cannot eliminate all risks, such as during direct handling.
-
Eye and Face Protection:
-
Requirement: Chemical splash goggles that conform to ANSI Z87 standards are mandatory.[6] These must provide a complete seal around the eyes to protect against dust, splashes, and vapors.
-
Best Practice: For procedures involving larger quantities or a significant risk of splashing (e.g., transfers between vessels), a full-face shield should be worn over the chemical splash goggles.[7][8]
-
Causality: The consistent classification of analogous compounds as serious eye irritants necessitates robust protection to prevent irreversible damage.[1][3][4]
-
-
Skin and Body Protection:
-
Lab Coat: A knee-length laboratory coat, preferably made of polyester or a nylon-cotton blend, with full-length sleeves and buttoned cuffs, must be worn at all times.[6]
-
Apparel: Wear long pants and fully enclosed, chemical-resistant shoes.[9] Sandals, shorts, and perforated shoes are prohibited.
-
Rationale: This protects against accidental skin contact from spills or contaminated surfaces. Contaminated clothing must be removed immediately and decontaminated before reuse.[3]
-
-
Hand Protection:
-
Requirement: Nitrile gloves are the recommended minimum for handling this compound in solid form and in solution.[9] Latex gloves are not suitable as they offer poor protection against many organic chemicals.
-
Best Practice (Double Gloving): For extended handling or when working with solutions, wearing two pairs of nitrile gloves is recommended. This provides a buffer in case the outer glove is compromised.
-
Glove Inspection: Always inspect gloves for tears or pinholes before use. Remove and replace gloves immediately if they become contaminated. Wash hands thoroughly after removing gloves.
-
Causality: Direct skin contact is a primary exposure route, and related compounds are known skin irritants.[1][3][4] Nitrile offers good resistance to a broad range of chemicals for incidental contact.[7]
-
Operational Plan: A Step-by-Step Handling Protocol
This protocol establishes a self-validating system for safely handling the compound from receipt to use.
Caption: Workflow for handling this compound.
Detailed Protocol:
-
Preparation: Before entering the laboratory, don your lab coat. Upon entry, verify that the chemical fume hood has a current certification sticker and that the airflow monitor indicates it is functioning correctly. Don chemical splash goggles and two pairs of nitrile gloves.[6]
-
Weighing: Conduct all weighing activities inside the fume hood. Use an anti-static weigh boat or glassine paper to prevent dispersal of the solid powder.
-
Solution Preparation: If making a solution, add the weighed solid to the solvent in your reaction vessel. Do not add solvent directly to the weigh boat. Add the solid in portions to prevent splashing.
-
Post-Transfer: Once the transfer is complete, securely cap the reaction vessel. The contaminated weigh boat and any used kimwipes should be immediately placed in a designated, sealed bag for halogenated solid waste, all within the fume hood.
-
Cleanup: After the procedure is complete, wipe down the work surface inside the fume hood with an appropriate solvent.
-
Doffing PPE: Remove the outer pair of gloves and dispose of them in the halogenated waste container. Step away from the immediate work area. Remove your lab coat, then your goggles. Finally, remove the inner pair of gloves and wash your hands thoroughly with soap and water.
Emergency Response Plan
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][5] If irritation persists, seek medical attention.[3]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3][5] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[3][5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. Seek immediate medical attention.[5]
Spill Management:
-
Small Spill (in fume hood): Ensure your PPE is intact. Cover the spill with an absorbent material (e.g., vermiculite or sand). Carefully scoop the material into a sealed container labeled "Halogenated Organic Waste." Clean the area with a suitable solvent.
-
Large Spill (or any spill outside a fume hood): Evacuate the immediate area. Alert colleagues and your laboratory supervisor. Prevent entry to the area. Follow your institution's specific emergency procedures for hazardous chemical spills.
Disposal Plan: Segregation is Key
Disposal of halogenated organic compounds requires strict adherence to environmental and safety regulations.
-
Waste Segregation: All materials contaminated with this compound must be disposed of in a designated "Halogenated Organic Waste" container.[10] Do not mix with non-halogenated waste.
-
Solid Waste: This includes contaminated gloves, weigh boats, paper towels, and any excess solid compound. Place these items in a clearly labeled, sealed, and puncture-proof solid waste container.
-
Liquid Waste: All solutions containing the compound must be collected in a labeled, sealed, and chemically compatible liquid waste container.
-
Rationale: Brominated compounds can form hazardous byproducts like hydrogen bromide (HBr) during incineration if not handled by a specialized waste facility equipped with scrubbers.[11][12] Improper disposal can lead to the formation of persistent and toxic brominated pollutants in the environment.[13]
By adhering to this comprehensive guide, you are not only ensuring your personal safety but also contributing to a culture of responsibility and excellence in the laboratory.
References
- Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?
-
PubChem. (n.d.). 5-bromo-2,3-dihydro-1H-indene. National Center for Biotechnology Information. Retrieved from [Link]
- Safety Data Sheet. (2025, September 22). 2-Bromo-1-indanone.
-
Darnell, A. J. (1983, December). Bromination Process for Disposal of Spilled Hazardous Materials. U.S. Environmental Protection Agency. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
- Unknown. (n.d.). Bromine Safety. Retrieved from a university environmental health and safety document.
-
Chemtalk. (2008). Bromine water - disposal. #1 Science Forum For Lab Technicians. Retrieved from [Link]
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University of Colorado Boulder, Department of Chemistry. (n.d.). Protective Gear. Retrieved from [Link]
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ResearchGate. (2025, August 6). Bromine in waste incineration: Partitioning and influence on metal volatilisation. Retrieved from [Link]
- Environmental Health & Safety Services. (n.d.). Personal Protective Equipment.
-
Chemistry LibreTexts. (2021, August 15). Proper Protective Equipment. Retrieved from [Link]
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Aerosol and Air Quality Research. (2023, October 11). Emission of Brominated Pollutants from Waste Printed Circuit Boards during Thermal Treatment: A Review. Retrieved from [Link]
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Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work. Retrieved from [Link]
- Sigma-Aldrich. (2024, September 6). Safety Data Sheet.
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 5-bromo-5-nitro-1,3-dioxane. Retrieved from [Link]
-
LANXESS. (2018, July 17). Bromine Safety Handling Guide. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Bromination of ketones with H2O2–HBr “on water”. Retrieved from [Link]
-
Indian Chemical Council. (2019, March 18). Bromine Safety Handbook. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved from [Link]
Sources
- 1. 5-bromo-2,3-dihydro-1H-indene | C9H9Br | CID 267139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemos.de [chemos.de]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
